molecular formula C8H8N2O B1325023 (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol CAS No. 1015609-51-4

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Cat. No.: B1325023
CAS No.: 1015609-51-4
M. Wt: 148.16 g/mol
InChI Key: PHEOXCPRDIGDAZ-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-4,9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEOXCPRDIGDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640155
Record name (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-51-4
Record name (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis of this key intermediate can be approached through two primary pathways, both commencing from the precursor 6-bromo-1H-pyrrolo[3,2-b]pyridine. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

I. Overview of Synthetic Strategies

The synthesis of this compound is most effectively achieved via the reduction of a carbonyl group at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core. Two viable and commonly employed strategies are:

  • Pathway A: Formylation of a 6-halo precursor followed by the reduction of the resulting aldehyde.

  • Pathway B: Carbonylation of a 6-halo precursor to the corresponding ester, which is subsequently reduced to the alcohol.

Both pathways leverage the commercially available or synthetically accessible 6-bromo-1H-pyrrolo[3,2-b]pyridine as a key starting material. The choice between these pathways may depend on reagent availability, scalability, and desired purity of the final product.

II. Synthesis of the Key Precursor: 6-bromo-1H-pyrrolo[3,2-b]pyridine

While 6-bromo-1H-pyrrolo[3,2-b]pyridine is commercially available, its synthesis can be accomplished using established methodologies for constructing the aza-indole scaffold. A notable method is the Bartoli indole synthesis.

Experimental Protocol: Bartoli Indole Synthesis of 6-azaindoles

The Bartoli indole synthesis provides a direct route to 7-substituted-6-azaindoles from the corresponding 2-substituted-3-nitropyridines and vinyl Grignard reagents.[1][2][3][4] Although a specific protocol for 6-bromo-1H-pyrrolo[3,2-b]pyridine (which is a 7-azaindole isomer) is not explicitly detailed in the search results, a general procedure can be adapted from the synthesis of analogous 6-azaindoles.[4]

General Procedure:

A solution of the appropriately substituted 2-bromo-3-nitropyridine in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C to -40 °C) under an inert atmosphere. To this solution, three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) are added dropwise. The reaction mixture is stirred at a low temperature for several hours before being quenched with an aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified by chromatography.

III. Synthetic Pathway A: Formylation and Reduction

This pathway involves the conversion of 6-bromo-1H-pyrrolo[3,2-b]pyridine to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, which is then reduced to the target alcohol.

Step 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde

A common method for the formylation of aryl halides is through a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[5][6][7]

Experimental Protocol: Lithium-Halogen Exchange and Formylation

To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an inert atmosphere, a solution of an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) is added dropwise. After stirring for a short period to ensure complete lithium-halogen exchange, anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture. The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layers are combined, dried, and concentrated. Purification by column chromatography yields 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde.

Step 2: Reduction of 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde

The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH4).[3][8][9][10][11][12][13]

Experimental Protocol: Sodium Borohydride Reduction

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is dissolved in a protic solvent, typically methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford this compound.

IV. Synthetic Pathway B: Carbonylation and Reduction

This alternative pathway involves the palladium-catalyzed carbonylation of 6-bromo-1H-pyrrolo[3,2-b]pyridine to form the methyl ester, followed by its reduction.

Step 1: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Palladium-catalyzed carbonylation is a robust method for converting aryl halides to carboxylic acid derivatives.

Experimental Protocol: Palladium-Catalyzed Carbonylation

A mixture of 6-bromo-1H-pyrrolo[3,2-b]pyridine, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), a phosphine ligand, and a base (e.g., triethylamine or potassium carbonate) in methanol is subjected to a carbon monoxide atmosphere in a pressure reactor. The reaction is heated for several hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Step 2: Reduction of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

The reduction of the ester to the primary alcohol requires a stronger reducing agent than sodium borohydride, with lithium aluminum hydride (LiAlH4) being the reagent of choice.[4][14][15][16][17][18]

Experimental Protocol: Lithium Aluminum Hydride Reduction

To a suspension of lithium aluminum hydride in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, a solution of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature and may require heating to reflux to ensure complete conversion. The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

V. Quantitative Data Summary

The following table summarizes typical yields for the key transformations described. Please note that yields can vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
Pathway A
Lithium-Halogen Exchange and Formylation6-bromo-1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde1. n-BuLi, THF, -78 °C 2. DMF60-80
Sodium Borohydride Reduction1H-pyrrolo[3,2-b]pyridine-6-carbaldehydeThis compoundNaBH4, Methanol, 0 °C to RT85-95
Pathway B
Palladium-Catalyzed Carbonylation6-bromo-1H-pyrrolo[3,2-b]pyridineMethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylateCO, Pd catalyst, Methanol, Base, Heat70-90
Lithium Aluminum Hydride ReductionMethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylateThis compoundLiAlH4, THF, 0 °C to RT80-95

VI. Mandatory Visualizations

The following diagrams illustrate the described synthetic workflows.

Synthesis_Pathway_A Start 6-bromo-1H-pyrrolo[3,2-b]pyridine Intermediate 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde Start->Intermediate 1. n-BuLi, THF, -78 °C 2. DMF Product This compound Intermediate->Product NaBH4, MeOH

Caption: Synthetic workflow for Pathway A.

Synthesis_Pathway_B Start 6-bromo-1H-pyrrolo[3,2-b]pyridine Intermediate Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Start->Intermediate CO, Pd catalyst, MeOH, Base Product This compound Intermediate->Product LiAlH4, THF

Caption: Synthetic workflow for Pathway B.

References

physicochemical properties of 7-azaindole-6-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological significance of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have positioned it as a privileged fragment in the development of a wide array of therapeutic agents.

Core Physicochemical Properties

The physicochemical characteristics of 7-azaindole are fundamental to its application in drug design, influencing its solubility, membrane permeability, and pharmacokinetic profile. A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula C₇H₆N₂[1]
Molecular Weight 118.14 g/mol [1]
Melting Point 105-107 °C[2][3]
Boiling Point 270 °C (at 753 mmHg)[2][3]
pKa 7.69 ± 0.20 (Predicted)[2][3][4]
Solubility Very soluble in Tetrahydrofuran (THF) and acetone. Soluble in methanol, ethanol, isopropanol, and chloroform. Sparingly soluble in water.[2][4][5]
Appearance White to off-white or light yellow crystalline powder/solid.[2][4]

Experimental Protocols

The synthesis of the 7-azaindole core is a critical step in the development of novel therapeutics. Several synthetic routes have been established, with variations in starting materials, catalysts, and reaction conditions.

Synthesis via Chichibabin Cyclization

A common method for synthesizing 2-substituted 7-azaindoles involves the LDA-mediated condensation of a 2-halopicoline with a nitrile, known as the Chichibabin cyclization.[6]

Protocol:

  • A solution of lithium diisopropylamide (LDA) (2.1 equivalents) is prepared in dry tetrahydrofuran (THF) at -40 °C under an inert atmosphere.

  • Benzonitrile (1.05 equivalents) is added to the LDA solution and stirred for a short period.

  • 2-Fluoro-3-picoline (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at -40 °C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-phenyl-7-azaindole.[6]

Synthesis via Rhodium(III)-Catalyzed C-H Activation

A more recent approach involves the rhodium(III)-catalyzed coupling of 2-aminopyridine with an alkyne.[7]

Protocol:

  • To a reaction vessel are added 2-aminopyridine, the corresponding alkyne, a Rh(III) catalyst, and a silver oxidant.

  • The mixture is heated in a suitable solvent.

  • The cationic Rh(III)-pyridine complex undergoes C-H activation of the pyridine ring.

  • The internal alkyne substrate is coupled to the pyridine ligand.

  • Subsequent cyclization and aromatization yield the desired 7-azaindole product.[7]

Biological Activity and Signaling Pathways

7-azaindole is a versatile scaffold frequently employed in the design of kinase inhibitors.[8][9][10] Its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site mimics the interaction of adenine, the core component of ATP.[10][11] This makes it an excellent starting point for the development of potent and selective kinase inhibitors for various therapeutic areas, particularly oncology.[7]

Derivatives of 7-azaindole have shown inhibitory activity against a range of kinases, including B-RAF, protein kinase B (PKB/Akt), and cyclin-dependent kinases (CDKs).[2][3][12] The FDA-approved drug Vemurafenib, a potent B-RAF inhibitor for the treatment of melanoma, features a 7-azaindole core, highlighting the clinical significance of this scaffold.[10]

Below is a generalized representation of the role of 7-azaindole-based inhibitors in blocking kinase signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates & Activates ATP ATP ATP->Kinase_Cascade Provides Phosphate 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->Kinase_Cascade Inhibits ATP Binding Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Survival, etc. Gene_Expression->Cell_Proliferation

Caption: Generalized Kinase Signaling Pathway Inhibition by 7-Azaindole Derivatives.

Experimental Workflow: Kinase Inhibition Assay

To evaluate the efficacy of novel 7-azaindole derivatives as kinase inhibitors, a common experimental workflow involves an in vitro kinase assay followed by cellular assays.

G Start Compound_Synthesis Synthesis of 7-Azaindole Derivative Start->Compound_Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., IC50 determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cellular_Assay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) In_Vitro_Kinase_Assay->Cellular_Assay Potent Compounds Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization Active in Cells Lead_Optimization->Compound_Synthesis Iterative Design End Lead_Optimization->End

Caption: Workflow for the Evaluation of 7-Azaindole-Based Kinase Inhibitors.

References

An In-depth Technical Guide to (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (CAS: 1015609-51-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol is a heterocyclic organic compound featuring a pyrrolopyridine core. The pyrrolopyridine scaffold, an isostere of indole, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] Derivatives of the broader pyrrolopyridine class have been investigated for a range of therapeutic applications, including as inhibitors of various kinases, and for their potential in treating diseases of the nervous and immune systems, as well as for their anticancer, antiviral, and antidiabetic properties.[1] This document provides a comprehensive overview of the available technical information for this compound, a specific derivative that likely serves as a key synthetic intermediate in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. The data has been compiled from various chemical supplier databases.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1015609-51-4[2]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol
Physical Form Solid
SMILES String OCc1cnc2cc[nH]c2c1
InChI Key PHEOXCPRDIGDAZ-UHFFFAOYSA-N
Hazard Statements Irritant, Causes serious eye damage (H318)[2]

Synthesis

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product start1 Substituted Pyridine step1 Cyclization Reaction start1->step1 e.g., Sonogashira coupling followed by cyclization start2 Pyrrole Precursor start2->step1 step2 Functional Group Interconversion step1->step2 Formation of Pyrrolopyridine Core step3 Reduction step2->step3 e.g., Oxidation to introduce a carbonyl group product This compound step3->product e.g., Reduction of an ester or aldehyde

Caption: Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol:

  • Formation of the Pyrrolopyridine Core: A common method for constructing the 1H-pyrrolo[3,2-b]pyridine skeleton involves the cyclization of appropriately substituted pyridine and pyrrole precursors. This can often be achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) followed by an intramolecular cyclization step.

  • Functional Group Introduction: Once the core is formed, a functional group that can be converted to a hydroxymethyl group is introduced at the 6-position. This could be achieved through various methods such as formylation or acylation, followed by oxidation if necessary.

  • Reduction to the Alcohol: The final step would involve the reduction of a carbonyl group (e.g., an ester or an aldehyde) at the 6-position to the corresponding primary alcohol using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.

Spectroscopic Data

While several commercial suppliers indicate the availability of spectroscopic data for this compound, the actual spectra are not publicly available. The expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-H proton of the pyrrole, and signals for the methylene protons of the hydroxymethyl group.

  • ¹³C NMR: Resonances for the carbon atoms of the bicyclic aromatic core and the methylene carbon of the hydroxymethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, N-H stretch of the pyrrole, and C-H and C=C/C=N stretches of the aromatic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ).

Biological Activity and Potential Applications

As of the current date, there is no publicly available literature detailing the specific biological activity or mechanism of action of this compound. Its primary role appears to be that of a synthetic intermediate in the discovery and development of more complex, biologically active molecules.

The 1H-pyrrolo[3,2-b]pyridine scaffold is a key component in a number of compounds with demonstrated therapeutic potential. For instance, derivatives of this core have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC1), which has implications for cancer and metabolic diseases.[3] The broader family of pyrrolopyridines has been explored for a multitude of therapeutic targets.

G cluster_core Core Scaffold cluster_derivatives Potential Therapeutic Areas of Derivatives core This compound (Synthetic Intermediate) oncology Oncology core->oncology e.g., Kinase Inhibitors metabolic Metabolic Diseases core->metabolic e.g., ACC1 Inhibitors neurology Neurological Disorders core->neurology immunology Immunology core->immunology

Caption: Potential therapeutic areas for derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold.

Conclusion

This compound is a valuable heterocyclic building block. While specific data on its biological activity is not currently in the public domain, the demonstrated therapeutic potential of the 1H-pyrrolo[3,2-b]pyridine scaffold in areas such as oncology and metabolic diseases underscores the importance of this compound as a key intermediate in drug discovery and development. Further research and publication are needed to fully elucidate the properties and potential applications of this specific molecule. Researchers and scientists working with this compound should handle it with appropriate safety precautions, recognizing its classification as an irritant that can cause serious eye damage.

References

The Structural Elucidation of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. Due to the limited availability of published data specific to this molecule, this document outlines a putative synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds. This guide serves as a practical framework for researchers engaged in the synthesis, characterization, and evaluation of novel pyrrolopyridine derivatives.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, is a functionalized member of this class, possessing a hydroxymethyl group that can serve as a handle for further chemical modifications. Accurate structural confirmation is a critical step in the development of any new chemical entity. This guide details the expected analytical workflow and data for the unambiguous identification and characterization of this compound.

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established procedures for the synthesis of related pyrrolopyridine derivatives. A potential two-step synthesis is outlined below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis start 6-Methyl-1H-pyrrolo[3,2-b]pyridine reagent1 N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) CCl4, Reflux start->reagent1 intermediate 6-(Bromomethyl)-1H-pyrrolo[3,2-b]pyridine reagent1->intermediate reagent2 Sodium Acetate (NaOAc) Acetic Acid (AcOH) intermediate->reagent2 intermediate2 6-(Acetoxymethyl)-1H-pyrrolo[3,2-b]pyridine reagent2->intermediate2 reagent3 Sodium Hydroxide (NaOH) Methanol/Water intermediate2->reagent3 product This compound reagent3->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-(Bromomethyl)-1H-pyrrolo[3,2-b]pyridine

To a solution of 6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in carbon tetrachloride (CCl₄), N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) are added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 6-(bromomethyl)-1H-pyrrolo[3,2-b]pyridine.

Step 2: Synthesis of this compound

The 6-(bromomethyl)-1H-pyrrolo[3,2-b]pyridine (1.0 eq) is dissolved in acetic acid, and sodium acetate (1.5 eq) is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed in vacuo, and the residue is taken up in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature to effect hydrolysis of the acetate intermediate. The reaction is then neutralized with a mild acid, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.

Structure Elucidation Workflow

The comprehensive characterization of the synthesized compound is essential for confirming its identity and purity. A typical workflow for structure elucidation is presented below.

G start Synthesized Compound ms Mass Spectrometry (MS) Determine Molecular Weight start->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir elucidation Structure Elucidation ms->elucidation nmr->elucidation ir->elucidation purity Purity Assessment (HPLC, Elemental Analysis) elucidation->purity

Caption: General experimental workflow for structure elucidation.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN1-H (pyrrole)
~8.20d1HH7
~7.60t1HH3
~7.40d1HH5
~6.50dd1HH2
~5.40t1H-OH
~4.60d2H-CH₂-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148.0C7a
~145.0C5a
~130.0C7
~128.0C3
~118.0C5
~115.0C3a
~100.0C2
~62.0-CH₂-
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

TechniqueExpected [M+H]⁺ (m/z)
Electrospray Ionization (ESI)149.0715

The molecular formula of this compound is C₈H₈N₂O, with a molecular weight of 148.17 g/mol . High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol), N-H stretch (pyrrole)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
1050-1000StrongC-O stretch (primary alcohol)

Hypothetical Biological Activity and Signaling Pathway

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been reported to exhibit a range of biological activities, including kinase inhibition. For the purpose of this guide, we propose a hypothetical scenario where this compound acts as an inhibitor of a hypothetical protein kinase, "Kinase X," which is implicated in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor This compound Inhibitor->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive structure elucidation of this compound. While based on predicted data due to the absence of specific literature, the outlined experimental protocols and expected spectroscopic characteristics offer a robust starting point for researchers. The successful synthesis and characterization of this and related molecules will contribute to the expanding library of pyrrolopyridine derivatives with potential therapeutic applications.

Disclaimer: The experimental protocols and spectroscopic data presented in this document are predictive and based on analogous chemical structures. Actual experimental results may vary. This guide is intended for informational purposes for qualified researchers and should not be considered a substitute for rigorous experimental validation.

Technical Guide: ¹H NMR Spectrum of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. Due to the limited availability of a publicly accessible experimental spectrum for this specific compound, this guide presents a predicted ¹H NMR spectrum based on the analysis of structurally related compounds. The methodologies for spectral prediction, a plausible synthetic protocol, and relevant logical workflows are also detailed to support researchers in the synthesis and characterization of this and similar molecules.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts are referenced to a standard internal TMS (tetramethylsilane) at 0.00 ppm. The predicted values are based on the known spectra of 1H-pyrrolo[3,2-b]pyridine and the expected electronic effects of the 6-hydroxymethyl substituent.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~11.5 - 12.5br s-
H-7~8.40s-
H-2~7.60ddJ = 3.2, 0.8 Hz
H-5~7.20s-
H-3~6.55ddJ = 3.2, 1.8 Hz
-CH₂-~4.80s-
-OHVariablebr s-

Note: The chemical shift of the N-H and O-H protons can be highly variable and is dependent on the solvent, concentration, and temperature.

Experimental Protocols

A plausible synthetic route to this compound involves the reduction of the corresponding 6-carboxaldehyde or 6-carboxylic acid methyl ester. Below is a generalized experimental protocol for the synthesis and subsequent NMR analysis.

Synthesis of this compound

  • Starting Material: 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde.

  • Reduction: The aldehyde (1.0 eq.) is dissolved in a suitable solvent, such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Reducing Agent: A reducing agent, for instance, sodium borohydride (NaBH₄) (1.1 eq.), is added portion-wise to the solution at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.

¹H NMR Spectroscopic Analysis

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: Standard pulse sequences are used to acquire the one-dimensional ¹H NMR spectrum. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the synthesis and characterization of this compound.

synthesis_workflow start 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde reduction Reduction (e.g., NaBH4 in MeOH) start->reduction workup Aqueous Work-up & Extraction reduction->workup purification Column Chromatography workup->purification product This compound purification->product nmr 1H NMR Analysis product->nmr nmr_analysis_flow sample_prep Sample Preparation (Dissolve in deuterated solvent with TMS) data_acq Data Acquisition (400/500 MHz NMR Spectrometer) sample_prep->data_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants) data_proc->spectral_analysis structure_confirm Structure Confirmation spectral_analysis->structure_confirm

The Multifaceted Biological Activities of 7-Azaindole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an attractive core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of 7-azaindole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

7-Azaindole derivatives have shown significant promise as anticancer agents, primarily through their potent inhibition of various protein kinases and other key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition

The 7-azaindole nucleus serves as an excellent "hinge-binding motif," forming critical hydrogen bonds within the ATP-binding pocket of numerous kinases. This has led to the development of several successful kinase inhibitors.

One of the most notable examples is Vemurafenib , an FDA-approved drug for the treatment of melanoma harboring the BRAF V600E mutation.[1] The 7-azaindole core of Vemurafenib mimics the adenine region of ATP, effectively blocking the kinase activity of the mutated BRAF protein and inhibiting the downstream MAPK/ERK signaling pathway.[2][3][4][5]

Beyond BRAF, 7-azaindole derivatives have been developed as potent inhibitors of a range of other kinases implicated in cancer, including:

  • Pim Kinases: These serine/threonine kinases are involved in cell cycle progression and apoptosis.[]

  • ABL and SRC Kinases: These non-receptor tyrosine kinases are crucial drivers in several leukemias.

  • FGFR4 (Fibroblast Growth Factor Receptor 4): A receptor tyrosine kinase often dysregulated in hepatocellular carcinoma.

  • CDK9 (Cyclin-Dependent Kinase 9) and Haspin: These kinases play roles in transcription and mitosis, respectively.

Quantitative Data on Anticancer Activity:

Compound Class/NameTarget Kinase(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
VemurafenibBRAF V600EVarious Melanoma LinesVaries[1]
7-Azaindole-derivative (7AID)DDX3HeLa, MCF-7, MDA MB-23116.96, 14.12, 12.69[7]
Substituted 7-azaindole analogsPARP-1MCF-715.56 (for compound 4g)[8]
Other Anticancer Mechanisms

Beyond kinase inhibition, 7-azaindole derivatives have demonstrated anticancer activity through other mechanisms:

  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 is a key enzyme in DNA repair. Its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects.[8]

  • DDX3 Inhibition: The DEAD-box helicase DDX3 is implicated in tumorigenesis and metastasis. A novel 7-azaindole derivative (7-AID) has been shown to effectively inhibit DDX3.[7]

Signaling Pathways in Anticancer Activity

BRAF-MEK-ERK Signaling Pathway:

This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many melanomas, a mutation in BRAF leads to constitutive activation of this pathway, driving uncontrolled cell growth. 7-azaindole-based BRAF inhibitors block this pathway at its source.

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Nucleus Nucleus (Gene Transcription, Cell Proliferation) ERK->Nucleus Vemurafenib Vemurafenib (7-Azaindole Derivative) Vemurafenib->BRAF

BRAF-MEK-ERK signaling pathway and the inhibitory action of Vemurafenib.

Pim-1 Signaling and Apoptosis:

Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Inhibition of Pim-1 by 7-azaindole derivatives can restore the pro-apoptotic function of these proteins, leading to cancer cell death.[9][10]

Pim1_Apoptosis_Pathway Pim1 Pim-1 Kinase BAD BAD (Pro-apoptotic) Pim1->BAD P Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Azaindole_Inhibitor 7-Azaindole Pim-1 Inhibitor Azaindole_Inhibitor->Pim1

Pim-1 signaling pathway in apoptosis and its inhibition by 7-azaindole derivatives.
Experimental Protocols

Cell Viability (MTT) Assay:

This colorimetric assay is used to assess the cytotoxic effects of 7-azaindole derivatives on cancer cell lines.[11][12][13][14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative for 24-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis (Annexin V) Assay:

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[16][17][18][19][20]

  • Cell Treatment: Treat cells with the 7-azaindole derivative to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antiviral Activity

7-azaindole derivatives have demonstrated notable activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Anti-HIV Activity

Certain 7-azaindole derivatives function as HIV entry inhibitors by targeting the viral envelope glycoprotein gp120, preventing its interaction with the host cell receptor CD4. Others have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

Anti-SARS-CoV-2 Activity

A series of novel 7-azaindole derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step in viral entry.[21]

Quantitative Data on Antiviral Activity:

Compound Name/SeriesViral TargetAssay SystemEC50Reference(s)
ASM-7SARS-CoV-2 Spike-hACE2 InteractionPseudovirus Neutralization0.45 µM[21]
G7aSARS-CoV-2 Spike-hACE2 InteractionPseudovirus Neutralization9.08 µM[21]
SARS-CoV-2 Entry Mechanism

The entry of SARS-CoV-2 into host cells is initiated by the binding of the viral spike protein to the hACE2 receptor. This interaction is a key target for the development of antiviral therapies.

SARS_CoV_2_Entry cluster_host_cell Host Cell SARS_CoV_2 SARS-CoV-2 Virion Spike Spike Protein (RBD) SARS_CoV_2->Spike hACE2 hACE2 Receptor Spike->hACE2 Binding Viral_Entry Viral Entry hACE2->Viral_Entry Host_Cell Host Cell Membrane Azaindole_Inhibitor 7-Azaindole Inhibitor Azaindole_Inhibitor->Spike Blocks Interaction

Mechanism of SARS-CoV-2 entry and its inhibition by 7-azaindole derivatives.
Experimental Protocol

SARS-CoV-2 Pseudovirus Neutralization Assay:

This assay provides a safe and effective way to screen for inhibitors of viral entry in a BSL-2 laboratory.

  • Pseudovirus Production: Co-transfect HEK293T cells with a lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase), a plasmid encoding the SARS-CoV-2 spike protein, and packaging plasmids.

  • Virus Harvest: Collect the supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Neutralization Assay:

    • Seed HEK293T cells stably expressing hACE2 in a 96-well plate.

    • Incubate serial dilutions of the 7-azaindole derivative with a fixed amount of pseudovirus for 1 hour at 37°C.

    • Add the virus-compound mixture to the cells.

  • Readout: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity). A reduction in the signal indicates inhibition of viral entry.

Antimicrobial Activity

7-azaindole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[22][23][24] While specific MIC values are dispersed throughout the literature, the scaffold is recognized for its potential in developing new antimicrobial agents.

Experimental Protocol

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27][28][29]

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 7-azaindole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory and Neuroprotective Activities

The therapeutic potential of 7-azaindole derivatives extends to inflammatory and neurodegenerative diseases.

Anti-inflammatory Activity

Certain 7-azaindole derivatives have been shown to possess anti-inflammatory properties, for instance, through the inhibition of Orai calcium channels, which are involved in immune cell activation.[1] They have also been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[30]

Neuroprotective Activity

In the context of neurodegenerative disorders, 7-azaindole derivatives have shown promise in:

  • Alzheimer's Disease: Inhibition of the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[31][32][33]

  • HIV-Associated Neurocognitive Disorders (HAND): Neuroprotective effects have been observed in in vitro and in vivo models of HAND.[1]

Conclusion

The 7-azaindole scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents with a wide spectrum of biological activities. The extensive research into their anticancer properties, particularly as kinase inhibitors, has already yielded an FDA-approved drug and numerous promising clinical candidates. Furthermore, their demonstrated antiviral, antimicrobial, anti-inflammatory, and neuroprotective activities highlight the vast potential of this heterocyclic core. The continued exploration of the structure-activity relationships and mechanisms of action of 7-azaindole derivatives is poised to deliver the next generation of innovative medicines for a multitude of diseases.

References

The Rise of 7-Azaindole: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core, a bioisostere of the indole and purine ring systems, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas.[1] Its unique structural and electronic properties, particularly its ability to act as both a hydrogen bond donor and acceptor, make it an excellent motif for interacting with various biological targets, most notably the hinge region of protein kinases.[2][3] This guide provides a comprehensive overview of the discovery of novel 7-azaindole derivatives, detailing their synthesis, biological evaluation, and mechanisms of action, with a focus on their applications in oncology and beyond.

Structure-Activity Relationship and Therapeutic Applications

The versatility of the 7-azaindole scaffold allows for substitutions at multiple positions, leading to a diverse range of biological activities.[4][5] Structure-activity relationship (SAR) studies have revealed that modifications at positions 1, 3, and 5 are particularly crucial for potent anticancer activity.[1][6] The introduction of alkyl, aryl carboxamide, and various heterocyclic rings has proven to be a successful strategy in developing novel and effective anticancer agents.[1][4]

Kinase Inhibition: A Dominant Application

A significant body of research has focused on 7-azaindole derivatives as potent kinase inhibitors.[2][7] The scaffold's ability to form two crucial hydrogen bonds with the kinase hinge region makes it an ideal starting point for the design of ATP-competitive inhibitors.[2][3] This has led to the development of inhibitors targeting a wide array of kinases involved in oncogenic signaling pathways.

One of the most notable successes is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which features a 7-azaindole core.[2][3] Following this success, researchers have developed 7-azaindole-based inhibitors for numerous other kinases, including:

  • PI3K/AKT/mTOR Pathway: Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors, demonstrating activity at both the molecular and cellular levels.[8][9] These compounds represent a promising avenue for targeted cancer therapy due to the frequent dysregulation of this pathway in various tumors.[8]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Selective and covalent FGFR4 inhibitors based on the 7-azaindole scaffold have been developed for the treatment of hepatocellular carcinoma (HCC).[10][11] These compounds have shown significant antitumor activity in preclinical models.[10]

  • Cyclin-Dependent Kinase 9 (CDK9) and Haspin Kinase: Dual inhibitors of CDK9/CyclinT and Haspin kinase bearing a 7-azaindole core have been identified, presenting a potential strategy for anticancer drug development.[12]

  • ABL/SRC and Erk5 Kinases: Multi-targeted kinase inhibitors based on the 7-azaindole scaffold have been designed to target kinases involved in both tumorigenesis and angiogenesis, such as ABL, SRC, and Erk5.[13][14]

The following table summarizes the inhibitory activities of selected 7-azaindole derivatives against various kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)GI50/IC50 (µM)Reference(s)
Titanocene derivative 3 -8,800 (cytotoxicity)LLC-PK8.8[1]
Compounds 4a-d --Four cancer cell lines0.10 ± 0.030 to 12.7 ± 4.78[1][5]
Compound 6f PKM2 (activator)-A375-[6]
Compound 8l Haspin14--[12]
Compounds 8g, 8h CDK9/CyclinT, Haspin---[12]
Compound B13 PI3Kγ0.5--[8]
Compound 30 FGFR4-HuH-7, MDA-MB-453-[10]
7-AID DDX3-HeLa, MCF-7, MDA MB-23116.96 (HeLa), 14.12 (MCF-7), 12.69 (MDA MB-231)[15]
Compound 14d Orai channel-Jurkat-[16]
Azaindole 12 PI3Kγ3.4--[17]
Azaindole 28 PI3Kγ40 (cellular)THP-10.040[17]
Compounds 4a, 5j Erk5-A5496.23 (4a), 4.56 (5j) (µg/mL)[14]
Compound (+)-51 α4β2 nAChR10 (Ki)Rat brain-[18]
Beyond Kinase Inhibition

The therapeutic potential of 7-azaindole derivatives extends beyond oncology and kinase inhibition. Researchers have explored their utility as:

  • DDX3 Helicase Inhibitors: A novel 7-azaindole derivative (7-AID) has been identified as a potent inhibitor of the DEAD-box helicase DDX3, which is implicated in cancer and viral infections.[15]

  • Orai Channel Inhibitors: A series of 7-azaindoles have been developed as inhibitors of the Orai calcium channel, showing efficacy in a preclinical model of asthma.[16]

  • Partial Nicotinic Agonists: Derivatives of 7-azaindole have been investigated as potential partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR), with potential applications in cognitive disorders and smoking cessation.[18]

  • Antiviral and Antimicrobial Agents: The 7-azaindole scaffold has been recognized for its antiviral (e.g., anti-HIV-1) and antimicrobial properties.[6]

Synthesis and Experimental Protocols

The synthesis of novel 7-azaindole derivatives often involves the construction of the core heterocyclic system followed by functionalization at various positions. Several synthetic strategies have been developed to access this versatile scaffold.

General Synthesis Workflow

A common approach for the synthesis of substituted 7-azaindoles involves a multi-step process that can be adapted to introduce a variety of substituents. The following diagram illustrates a generalized synthetic workflow.

G General Synthetic Workflow for 7-Azaindole Derivatives A Starting Materials (e.g., 2-amino-3-halopyridine) B Introduction of Side Chain (e.g., Sonogashira or Suzuki Coupling) A->B Step 1 C Cyclization to form 7-Azaindole Core B->C Step 2 D Further Functionalization (e.g., N-alkylation, substitution at C3/C5) C->D Step 3 E Final Product (Novel 7-Azaindole Derivative) D->E Step 4

Caption: A generalized workflow for the synthesis of novel 7-azaindole derivatives.

Key Synthetic Methodologies
  • Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira and Suzuki cross-coupling reactions are frequently employed to introduce aryl or alkynyl substituents onto the pyridine ring of a suitable precursor, which then undergoes cyclization to form the 7-azaindole core.[6][19]

  • Chichibabin Cyclization: This method involves the LDA-mediated condensation of a 2-fluoro-3-picoline with a nitrile to form the 2-substituted-7-azaindole.[20]

  • Domino Reactions: One-pot methods have been developed for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, from readily available starting materials like 2-fluoro-3-methylpyridine and arylaldehydes.[21]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate key reaction steps, such as iron-catalyzed cyclization, providing an efficient route to the 7-azaindole ring system.[22]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of a halogenated 7-azaindole with a boronic acid or ester to introduce a substituent.

  • Reaction Setup: To a reaction vessel, add the halogenated 7-azaindole (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Mechanism of Action

The biological effects of 7-azaindole derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers. 7-azaindole-based PI3K inhibitors act by competing with ATP for the binding site on the PI3K enzyme, thereby blocking the downstream signaling cascade.

G Inhibition of the PI3K/AKT/mTOR Pathway by 7-Azaindole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 7-Azaindole Derivative Inhibitor->PI3K

Caption: Mechanism of action of 7-azaindole derivatives as PI3K inhibitors.

FGFR4 Signaling Pathway

The FGF19/FGFR4 signaling axis plays a crucial role in the development and progression of hepatocellular carcinoma.[10] Covalent 7-azaindole-based FGFR4 inhibitors are designed to bind irreversibly to a cysteine residue near the ATP-binding pocket of the receptor, leading to sustained inhibition of its kinase activity.

G Inhibition of the FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Downstream Downstream Signaling (e.g., RAS-MAPK) FGFR4->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation Inhibitor Covalent 7-Azaindole FGFR4 Inhibitor Inhibitor->FGFR4 Covalent Inhibition

Caption: Covalent inhibition of the FGFR4 signaling pathway by 7-azaindole derivatives.

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibition for cancer therapy.[1][5] The extensive body of research highlights the remarkable tunability of this heterocyclic system, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring new substitution patterns, developing multi-targeted agents with optimized safety profiles, and expanding the therapeutic applications of 7-azaindole derivatives to other disease areas, including neurodegenerative and inflammatory disorders. The continued exploration of innovative synthetic methodologies will undoubtedly accelerate the discovery of the next generation of 7-azaindole-based drugs.

References

An In-Depth Technical Guide to the Solubility of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the methodologies for determining the solubility of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The information presented herein is intended to guide researchers in establishing such data through standardized experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like this compound, a heterocyclic compound with potential therapeutic applications, understanding its solubility profile is paramount. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical determinant for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

  • Formulation Development: Enabling the creation of viable dosage forms, from oral solids to parenteral solutions.[1][2]

  • Pharmacokinetics (ADME): Influencing absorption, distribution, metabolism, and excretion. Poor solubility is a major contributor to low bioavailability for orally administered drugs.[1][3]

  • In Vitro and In Vivo Assays: Ensuring that compound concentrations in biological assays are accurate and reproducible.[4]

This guide provides a comprehensive framework for determining the solubility of this compound in organic solvents, focusing on established experimental protocols and the theoretical underpinnings of this essential physicochemical property.

Understanding Solubility: Thermodynamic vs. Kinetic

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[3][5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solution is in equilibrium with the solid state of the solute.[5][6] This value is independent of the method used for its determination, provided equilibrium has been reached.

  • Kinetic Solubility: This is the concentration of a solute at which it precipitates from a solution under a specific set of experimental conditions.[3] It is often measured in high-throughput screening settings where a compound is first dissolved in a highly soluble solvent (like dimethyl sulfoxide, DMSO) and then diluted into an aqueous or organic medium.[3][7][8] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental protocol.[5][9]

For the purpose of this guide, we will focus on the determination of thermodynamic solubility , which provides a more fundamental and robust characterization of the compound's properties.

Experimental Protocols for Determining Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[10] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

The Shake-Flask Method: A Step-by-Step Protocol

The following protocol outlines the key steps for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow:

G Thermodynamic Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess (1H)-Pyrrolo[3,2-b]pyridin-6-yl)methanol prep_solvent Add a known volume of organic solvent to vial prep_compound->prep_solvent Combine equilibration Agitate at a constant temperature (e.g., 18-24 hours) prep_solvent->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation filtration Filter supernatant through a 0.22 µm syringe filter separation->filtration dilution Dilute the clear filtrate filtration->dilution analysis Analyze by HPLC-UV or UV-Vis Spectroscopy dilution->analysis result Calculate solubility from calibration curve analysis->result

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period, typically 18 to 24 hours, to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This is a critical step and is usually achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Accurately dilute the clear filtrate with the solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[12][13]

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[12]

  • Principle: A small volume of the diluted filtrate is injected into the HPLC system. The compound is separated from any potential impurities on a chromatographic column and detected by a UV detector at a wavelength where the compound absorbs light.

  • Calibration: A calibration curve is generated by injecting known concentrations of this compound and plotting the peak area against concentration. The concentration of the unknown sample is then determined from this curve.

UV-Vis Spectroscopy:

This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.[14][15]

  • Principle: The absorbance of the diluted filtrate is measured at the wavelength of maximum absorbance (λmax) for this compound.

  • Calibration: A calibration curve is created by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the sample is then calculated using the Beer-Lambert law.[16]

Data Presentation

While specific data for this compound is unavailable, the results of solubility experiments should be presented in a clear and structured format. The following table is a template for summarizing such data.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Methanol25Data to be determinedData to be determinedHPLC-UV
Ethanol25Data to be determinedData to be determinedHPLC-UV
Acetone25Data to be determinedData to be determinedHPLC-UV
Ethyl Acetate25Data to be determinedData to be determinedHPLC-UV
Dichloromethane25Data to be determinedData to be determinedHPLC-UV
Toluene25Data to be determinedData to be determinedHPLC-UV
Dimethyl Sulfoxide25Data to be determinedData to be determinedHPLC-UV

Factors Influencing Solubility

The solubility of this compound in organic solvents will be influenced by several factors inherent to both the solute and the solvent. Understanding these factors can aid in solvent selection and the interpretation of experimental results.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound polarity_solute Polarity (H-bonding capability) polarity_solute->solubility size Molecular Size and Shape size->solubility crystal Crystal Lattice Energy crystal->solubility polarity_solvent Polarity ('Like dissolves like') polarity_solvent->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temp Temperature temp->solubility pressure Pressure (minor for solids) pressure->solubility

Caption: Key Factors Affecting Solubility.

  • Polarity ("Like Dissolves Like"): This is the most fundamental principle of solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[17][18] this compound, with its pyrrolopyridine core and methanol substituent, possesses both hydrogen bond donors (-NH, -OH) and acceptors (pyridine nitrogen, oxygen), indicating it will have some degree of polarity and should be more soluble in polar organic solvents like alcohols (methanol, ethanol) than in non-polar solvents like toluene or hexane.[19]

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[17][20] This is because the dissolution process is often endothermic, meaning it absorbs energy.

  • Molecular Size and Structure: Generally, larger molecules or those with stronger intermolecular forces in their solid state (higher crystal lattice energy) are less soluble.[18][20]

  • Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds is a powerful driver of solubility. The hydroxyl and pyrrole N-H groups of the target compound can form hydrogen bonds with protic solvents (like alcohols) and aprotic polar solvents with hydrogen bond acceptors (like acetone).

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented in publicly accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. By employing standardized methodologies such as the shake-flask method coupled with reliable analytical techniques like HPLC, scientists in drug discovery and development can generate the robust data needed to advance their research. A thorough understanding of the compound's solubility profile is an indispensable step in unlocking its full therapeutic potential.

References

An In-depth Technical Guide on (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, a heterocyclic compound belonging to the pyrrolopyridine class of molecules. While specific research on this particular molecule is limited, this document extrapolates from the extensive research on the broader family of 7-azaindole derivatives to provide insights into its potential synthesis, biological activities, and experimental evaluation.

Chemical Properties

PropertyValueReference
Chemical Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [2]
Common Name This compoundN/A
Synonyms 6-(Hydroxymethyl)-1H-pyrrolo[3,2-b]pyridineN/A
CAS Number 1015609-51-4N/A

Synthesis of the Pyrrolo[3,2-b]pyridine Core

Synthetic Workflow for Pyrrolo[3,2-b]pyridine Derivatives General Synthetic Workflow A Substituted Pyridine B Functional Group Interconversion A->B e.g., Halogenation, Nitration C Pyrrole Ring Annulation B->C e.g., Fischer, Gassman, or Bartoli indole synthesis D Pyrrolo[3,2-b]pyridine Core C->D E Side Chain Modification D->E e.g., Alkylation, Acylation, Suzuki coupling F Target Molecule E->F

Caption: General synthetic workflow for pyrrolo[3,2-b]pyridine derivatives.

Potential Biological Activities and Therapeutic Applications

Derivatives of the 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold have been extensively investigated for a wide range of pharmacological activities. This suggests that this compound could be a valuable building block or a biologically active molecule itself.

1. Anticancer Activity:

Numerous pyrrolopyridine derivatives have demonstrated potent anticancer properties. They often act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.

  • FGFR Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). Abnormal FGFR signaling is implicated in various cancers.

  • Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.

  • CDK Inhibition: Some nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold act as Cyclin-Dependent Kinase 1 (CDK1) inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

  • ACC1 Inhibition: Novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitors, which can impact fatty acid synthesis in cancer cells.

Derivative ClassTargetIC₅₀ ValuesCell Lines
1H-pyrrolo[2,3-b]pyridinesFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM4T1 (breast cancer)
1H-pyrrolo[3,2-c]pyridinesTubulin Polymerization0.12 - 0.21 µMHeLa, SGC-7901, MCF-7

2. Neurological and Other Activities:

The 7-azaindole nucleus is also a key pharmacophore for agents targeting the central nervous system and other conditions.

  • Analgesic and Hypotensive Effects: Some 7-azaindole derivatives have shown significant analgesic activity in animal models, as well as a slight blood pressure-lowering effect.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism: Certain 7-azaindole derivatives have been investigated as partial agonists of the α4β2 nAChR, suggesting potential applications in cognitive disorders and smoking cessation.

  • NADPH Oxidase 2 (NOX2) Inhibition: 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based compounds are effective inhibitors of NOX2, an enzyme involved in oxidative stress and neuroinflammation.

Illustrative Signaling Pathway: Kinase Inhibition

Many pyrrolopyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway General Kinase Inhibition by Pyrrolopyridines Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-Akt) Receptor->Downstream Phosphorylation Pyrrolopyridine This compound Derivative Pyrrolopyridine->Receptor Inhibition Inhibition ATP ATP ATP->Receptor Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: General mechanism of kinase inhibition by pyrrolopyridine derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not available. However, based on studies of related compounds, the following methodologies are commonly employed:

1. Synthesis and Characterization:

  • General Synthesis: Reactions are typically carried out in appropriate solvents under an inert atmosphere (e.g., nitrogen or argon). Reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Products are purified using techniques such as column chromatography on silica gel.

  • Structural Elucidation: The chemical structures of synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

2. In Vitro Biological Assays:

  • Antiproliferative Activity (MTT Assay):

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and plates are incubated to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

  • Kinase Inhibition Assay:

    • The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor in a suitable buffer.

    • The reaction is allowed to proceed for a defined time at a specific temperature.

    • The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.

    • IC₅₀ values are determined from the dose-response curves.

3. In Vivo Efficacy Studies:

  • Xenograft Models:

    • Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via injection at a specified dose and schedule.

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound belongs to the versatile and pharmacologically significant class of pyrrolopyridines. While direct experimental data for this specific molecule is scarce, the extensive research on its structural analogs highlights its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer agents, kinase inhibitors, and therapeutics for neurological disorders. Further investigation into the synthesis and biological profiling of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Use of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding pocket.[1][2] The specific isomer, 1H-pyrrolo[3,2-b]pyridine, serves as a versatile starting point for the synthesis of potent and selective inhibitors for a range of protein kinases implicated in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for the utilization of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol as a key building block in the synthesis of such inhibitors. The methanol functionality at the 6-position offers a strategic handle for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Kinase Targets and Signaling Pathways

Derivatives of the 1H-pyrrolo[3,2-b]pyridine and related 1H-pyrrolo[2,3-b]pyridine scaffolds have demonstrated inhibitory activity against several important kinase families. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, differentiation, and migration. Dysregulation of these pathways is a hallmark of many cancers.

Key kinase targets for pyrrolopyridine-based inhibitors include:

  • Fibroblast Growth Factor Receptors (FGFRs) : Involved in angiogenesis, cell proliferation, and differentiation. Aberrant FGFR signaling is linked to various cancers.[3][4]

  • c-Met (Hepatocyte Growth Factor Receptor) : A receptor tyrosine kinase that plays a role in cell motility, invasion, and proliferation. Its dysregulation is associated with tumor growth and metastasis.

  • Janus Kinases (JAKs) : Non-receptor tyrosine kinases that mediate signaling by cytokines and are crucial for immune and inflammatory responses.[5]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) : A receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.

  • FMS-like Tyrosine Kinase (FMS) : A receptor tyrosine kinase involved in the development and function of hematopoietic cells.

The inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

FGFR Signaling Pathway

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor This compound Derivative Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and the point of inhibition.

Data Presentation

The following tables summarize the in vitro potency of representative kinase inhibitors synthesized from pyrrolopyridine scaffolds. This data highlights the potential of this chemical class in generating highly active compounds against various kinase targets.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712[3]

Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Various Kinases

CompoundTarget KinaseIC50 (nM)Reference
5k EGFR79[6]
5k Her240[6]
5k VEGFR2136[6]

Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine and 1H-Pyrazolo[3,4-b]pyridine Derivatives against c-Met

Compoundc-Met IC50 (nM)Reference
9 22.8[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors starting from or incorporating the this compound scaffold.

Synthetic Workflow Overview

Synthesis_Workflow Start This compound Oxidation Oxidation Start->Oxidation Halogenation Halogenation Start->Halogenation Aldehyde Pyrrolopyridine-6-carbaldehyde Oxidation->Aldehyde Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Aldehyde->Coupling HaloPyrrolo 6-Halomethyl-pyrrolopyridine Halogenation->HaloPyrrolo HaloPyrrolo->Coupling Final Diverse Kinase Inhibitors Coupling->Final

References

Application Notes and Protocols: 7-Azaindole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1][2][3] Its structure mimics the purine core of ATP, allowing it to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2][3][4] This interaction makes it an excellent starting point for designing potent and selective inhibitors of various protein kinases that are often dysregulated in cancer.

Key features of the 7-azaindole scaffold include:

  • Hinge-Binding Motif: The pyridine nitrogen and the pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively, enabling a bidentate binding interaction with the kinase hinge region.[3][4]

  • Structural Versatility: The scaffold has multiple positions that can be readily modified, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[4]

  • Proven Clinical Success: The FDA-approved drug Vemurafenib (Zelboraf®), a BRAF V600E inhibitor for metastatic melanoma, features a 7-azaindole core, validating its therapeutic potential.[1][2]

This document provides an overview of the application of 7-azaindole derivatives against key cancer targets, along with quantitative data and detailed experimental protocols for their evaluation.

Key Cancer Targets and 7-Azaindole-Based Inhibitors

7-azaindole derivatives have been successfully developed to target a wide array of protein kinases implicated in cancer progression, including those in the MAPK/ERK, PI3K/AKT, and other critical signaling pathways.

BRAF Kinase Inhibitors

Mutations in the BRAF kinase, particularly the V600E mutation, are drivers in over half of all melanomas and are found in other cancers as well.[5] 7-azaindole derivatives have been pivotal in targeting this oncoprotein.

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the active site of BRAF V600E.[6] This blocks the phosphorylation of MEK, thereby inhibiting the downstream MAPK/ERK signaling pathway, which leads to decreased cell proliferation and apoptosis in BRAF-mutant cancer cells.[5][6]

  • Example Compound (Vemurafenib):

    • Target: BRAFV600E

    • Indication: Approved for the treatment of unresectable or metastatic melanoma with the BRAF V600E mutation.[1]

The diagram below illustrates the inhibition of the MAPK/ERK pathway by a 7-azaindole-based BRAF inhibitor.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibits

Caption: Inhibition of the MAPK pathway by a 7-azaindole BRAF inhibitor.
PI3K (Phosphoinositide 3-kinase) Inhibitors

The PI3K/AKT/mTOR pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[7][8] Several 7-azaindole derivatives have been developed as potent PI3K inhibitors.

  • Mechanism of Action: These inhibitors typically bind to the ATP-binding site of PI3K isoforms. The 7-azaindole core forms two hydrogen bonds with the hinge region residue Val882 (in PI3Kγ), effectively blocking kinase activity.[7] This prevents the phosphorylation of PIP2 to PIP3, leading to the inactivation of downstream effectors like AKT and mTOR, ultimately suppressing tumor cell growth and survival.

  • Quantitative Data: The following table summarizes the inhibitory activity of representative 7-azaindole PI3K inhibitors against different isoforms and cancer cell lines.

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Cell Line (e.g., THP-1) IC50 (µM)
Compound A 1502500.8900.5
Compound B 801200.4500.2
Compound 28 >10,000>10,00029>10,0000.040
Data is hypothetical but representative of published findings for novel derivatives.[9]
Other Kinase Targets

The versatility of the 7-azaindole scaffold has enabled the development of inhibitors for numerous other cancer-relevant kinases.

Target KinaseRole in CancerExample ApplicationReference
p38 MAP Kinase Regulates inflammation and cellular stress responses, implicated in tumor progression.Development of inhibitors to suppress pro-inflammatory cytokine production.[10][11][12]
FGFR4 Aberrant signaling drives progression in hepatocellular carcinoma (HCC).Covalent inhibitors show potent and selective activity in HCC models.[13][14]
ULK1/2 Central regulators of autophagy, a survival mechanism for cancer cells under stress.Combination therapy with MEK inhibitors shows synergy in KRAS-driven cancers.[15][16][17]
VEGFR Key mediator of angiogenesis, the formation of new blood vessels that supply tumors.Multi-targeted inhibitors often include VEGFR in their activity profile.[18][19]
c-Met Overexpression is linked to high proliferation, invasiveness, and metastasis.ATP-competitive inhibitors have been developed based on the 4-azaindole scaffold.[20]

Experimental Protocols

The following protocols outline standard methodologies for evaluating the efficacy of 7-azaindole derivatives in a cancer research setting.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the ability of a compound to inhibit the activity of a purified kinase. The amount of ADP produced is quantified via a luminescent signal.[21]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 7-azaindole test compounds, dissolved in DMSO

  • Assay Buffer (e.g., 50mM Tris pH 7.5, 10mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 7-azaindole derivatives in DMSO. A typical starting concentration is 10 mM. Then, dilute further in Assay Buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction:

    • Add 2.5 µL of test compound dilution or DMSO (vehicle control) to each well.

    • Add 2.5 µL of a 2X kinase/substrate mixture (prepared in Assay Buffer).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (concentration should be at or near the Km,ATP for the specific kinase).[22]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no kinase control) from all wells.

    • Normalize the data relative to the positive (DMSO vehicle) and negative (no ATP) controls.

    • Calculate percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with a test compound.[23][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 7-azaindole test compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[23]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution).[25][26]

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[26] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and no-cell background control wells.

    • Incubate for the desired treatment period (e.g., 72 hours).[26]

  • MTT Addition:

    • Add 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.[25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23][26]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[23]

  • Data Analysis:

    • Subtract the absorbance of the no-cell background control.

    • Calculate percent viability relative to the vehicle-treated control cells.

    • Plot percent viability versus log[inhibitor concentration] and fit the data to determine the IC50 value.

Protocol: Western Blot for Pathway Modulation

Western blotting is used to detect specific proteins in a cell lysate, allowing for the assessment of a compound's effect on signaling pathway components (e.g., phosphorylation status of kinases).[27]

Materials:

  • Cancer cells treated with 7-azaindole derivatives

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis & Protein Quantification:

    • Treat cells with the test compound at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them on ice using Lysis Buffer.[28][29]

    • Scrape and collect the lysate, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE:

    • Normalize protein amounts for all samples. Add SDS sample buffer and boil for 5-10 minutes.[28][29]

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[27][29]

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle shaking.[28][29]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[28]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system (e.g., X-ray film or a digital imager).

  • Analysis: Analyze the band intensities to determine the change in protein levels or phosphorylation status relative to loading controls (e.g., Actin or total protein levels).

References

Application Notes and Protocols for N-alkylation of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The protocols address the potential for side reactions involving the primary alcohol and offer two distinct strategies to achieve the desired N-alkylation.

Introduction

The N-alkylation of pyrrolopyridines, also known as azaindoles, is a fundamental transformation in medicinal chemistry for the synthesis of diverse compound libraries. The target molecule, this compound, presents a unique challenge due to the presence of both a nucleophilic pyrrole nitrogen and a primary alcohol. The choice of reaction conditions is critical to ensure selective alkylation on the nitrogen atom while avoiding undesired O-alkylation or other side reactions. This document outlines two primary strategies: direct N-alkylation and a protection-alkylation-deprotection sequence.

Key Challenges and Strategies

The primary challenge in the N-alkylation of this compound is the presence of the acidic proton of the hydroxyl group, which can compete with the pyrrole N-H for deprotonation by a strong base. This can lead to the formation of an alkoxide intermediate, resulting in O-alkylation or consumption of the base.

Strategy 1: Direct N-Alkylation

This approach involves the direct reaction of this compound with an alkylating agent in the presence of a base. While simpler, this method may yield a mixture of N- and O-alkylated products. The regioselectivity can be influenced by the choice of base, solvent, and reaction temperature. Weaker bases and careful control of stoichiometry are often employed to favor N-alkylation.

Strategy 2: Protection-Alkylation-Deprotection

To ensure exclusive N-alkylation, the hydroxyl group can be temporarily protected with a suitable protecting group that is stable under the basic conditions of the N-alkylation reaction. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, are excellent candidates as they are readily introduced, stable to strong bases, and can be selectively removed under mild acidic conditions or with a fluoride source.[1] This multi-step approach offers higher selectivity and is often the preferred method for complex substrates.

Experimental Protocols

Protocol 1: Direct N-Alkylation

This protocol describes a general procedure for the direct N-alkylation of this compound. Optimization of the base and reaction time may be necessary for different alkylating agents.

Reagents and Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Hydroxyl Protection

This protocol outlines the three-stage process of protection, N-alkylation, and deprotection.

Stage 1: Protection of the Hydroxyl Group (TBS Ether Formation)

Reagents and Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add TBSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude TBS-protected product can often be used in the next step without further purification.

Stage 2: N-Alkylation of the TBS-Protected Intermediate

Follow the procedure outlined in Protocol 1 , using the TBS-protected this compound as the starting material.

Stage 3: Deprotection of the TBS Ether

Reagents and Materials:

  • N-alkylated, TBS-protected intermediate

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-alkylated, TBS-protected intermediate (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the final N-alkylated product.

Data Presentation

The following table summarizes expected outcomes based on general knowledge of N-alkylation reactions of similar heterocyclic systems. Actual yields may vary depending on the specific alkylating agent and reaction conditions.

SubstrateAlkylating Agent (RX)Base (eq)SolventTemp (°C)Time (h)ProductExpected Yield (%)Reference Analogy
This compoundMethyl IodideNaH (1.1)DMF252-4(1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl)methanol70-85General Indole Alkylation
This compoundBenzyl BromideNaH (1.1)DMF254-8(1-Benzyl-1H-pyrrolo[3,2-b]pyridin-6-yl)methanol65-80General Indole Alkylation
TBS-protected this compoundEthyl IodideNaH (1.1)THF253-6TBS-protected (1-Ethyl-1H-pyrrolo[3,2-b]pyridin-6-yl)methanol80-95General Indole Alkylation

Visualized Workflows

N_Alkylation_Workflows cluster_direct Strategy 1: Direct N-Alkylation cluster_protection Strategy 2: Protection-Alkylation-Deprotection start1 Start: This compound react1 1. NaH, DMF, 0 °C to RT 2. RX, 0 °C to RT start1->react1 workup1 Quench (NH4Cl), Extraction, Purification react1->workup1 side_prod Side Product: O-Alkylated isomer react1->side_prod Potential prod1 Product: N-Alkyl-(1H-pyrrolo[3,2-b]pyridin-6-yl)methanol workup1->prod1 start2 Start: This compound protect Protection: TBSCl, Imidazole, DCM start2->protect protected_int Intermediate: TBS-O-(CH2)-Pyrrolopyridine protect->protected_int react2 1. NaH, DMF, 0 °C to RT 2. RX, 0 °C to RT protected_int->react2 alkylated_int N-Alkyl, TBS-Protected Intermediate react2->alkylated_int deprotect Deprotection: TBAF, THF alkylated_int->deprotect prod2 Product: N-Alkyl-(1H-pyrrolo[3,2-b]pyridin-6-yl)methanol deprotect->prod2 Detailed_Protocol_Flow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start_mat Dissolve Substrate in Anhydrous DMF inert_atm Establish Inert Atmosphere (N2/Ar) start_mat->inert_atm cooling Cool to 0 °C inert_atm->cooling add_base Add NaH (portion-wise) cooling->add_base deprotonation Stir (0 °C to RT) add_base->deprotonation add_alkylating Add Alkylating Agent (dropwise at 0 °C) deprotonation->add_alkylating react Stir at RT (or heat) add_alkylating->react monitoring Monitor by TLC/LC-MS react->monitoring quench Quench with sat. NH4Cl (aq) monitoring->quench extract Extract with EtOAc quench->extract wash Wash with H2O and Brine extract->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

References

Application Note: Derivatization of 7-Azaindole-6-Methanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisostere of indole in the design of kinase inhibitors and other therapeutic agents.[1][2] Its ability to form key hydrogen bond interactions with protein targets makes it an attractive starting point for drug discovery programs.[3] Specifically, functionalization at the 6-position of the 7-azaindole core can allow for the exploration of specific binding pockets and the modulation of physicochemical properties to optimize drug candidates. This application note details synthetic strategies for the derivatization of 7-azaindole-6-methanol, a key starting material for generating a library of analogs for structure-activity relationship (SAR) studies.

The derivatization of 7-azaindole-6-methanol provides a versatile platform for introducing a wide range of functional groups. The primary alcohol moiety can be readily oxidized to the corresponding aldehyde, which serves as a key intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions. Furthermore, the hydroxyl group can be directly engaged in etherification and esterification reactions to introduce diverse substituents. These synthetic routes enable a systematic exploration of the chemical space around the 6-position of the 7-azaindole nucleus, facilitating the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key Derivatization Strategies

The derivatization of 7-azaindole-6-methanol can be broadly categorized into three main approaches, each providing access to a unique set of analogs for SAR studies:

  • Oxidation and Subsequent Functionalization: The controlled oxidation of the primary alcohol to 7-azaindole-6-carboxaldehyde is a pivotal step, opening up a plethora of synthetic possibilities. The resulting aldehyde is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of a wide array of amine, alkene, and other functional groups.

  • Etherification: Direct conversion of the hydroxyl group to an ether linkage allows for the introduction of various alkyl, aryl, and heteroaryl moieties. This strategy is particularly useful for probing hydrophobic pockets in target proteins and for modulating the compound's lipophilicity.

  • Esterification: The formation of ester derivatives provides another avenue for exploring the SAR of the 6-position. Esterification with a diverse set of carboxylic acids can introduce a range of substituents with varying electronic and steric properties, which can influence binding affinity and metabolic stability.

These strategies, individually or in combination, provide a robust toolkit for the medicinal chemist to systematically explore the SAR of 6-substituted 7-azaindole derivatives.

Experimental Protocols

Protocol 1: Oxidation of 7-Azaindole-6-Methanol to 7-Azaindole-6-Carboxaldehyde

This protocol describes the oxidation of the primary alcohol of 7-azaindole-6-methanol to the corresponding aldehyde using manganese dioxide (MnO₂).

Materials:

  • 7-Azaindole-6-methanol

  • Manganese dioxide (activated)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of 7-azaindole-6-methanol (1.0 eq) in anhydrous DCM, add activated MnO₂ (10 eq).

  • Stir the resulting suspension at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 7-azaindole-6-carboxaldehyde. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of 7-Azaindole-6-Carboxaldehyde

This protocol outlines the synthesis of 6-(aminomethyl)-7-azaindole derivatives via reductive amination of the corresponding aldehyde with a primary or secondary amine.

Materials:

  • 7-Azaindole-6-carboxaldehyde

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • To a solution of 7-azaindole-6-carboxaldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(aminomethyl)-7-azaindole derivative.

Protocol 3: O-Alkylation of 7-Azaindole-6-Methanol

This protocol describes the synthesis of 6-(alkoxymethyl)-7-azaindole derivatives via Williamson ether synthesis.

Materials:

  • 7-Azaindole-6-methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or argon atmosphere

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 7-azaindole-6-methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(alkoxymethyl)-7-azaindole derivative.

SAR Data Summary

The following table summarizes hypothetical SAR data for a series of 6-substituted 7-azaindole derivatives against a generic kinase target. This data is for illustrative purposes to demonstrate how SAR data for newly synthesized compounds would be presented.

Compound IDR Group at 6-positionKinase Inhibition IC₅₀ (nM)
1 -CH₂OH (Starting Material)>10,000
2a -CHO5,200
2b -CH₂NH₂2,500
2c -CH₂NH(CH₃)1,800
2d -CH₂N(CH₃)₂3,500
2e -CH₂NH(Cyclopropyl)950
2f -CH₂NH(Phenyl)680
3a -CH₂OCH₃8,500
3b -CH₂OBn4,100

Interpretation of SAR Data:

  • The underivatized starting material (1 ) shows no significant activity.

  • Oxidation to the aldehyde (2a ) results in a slight increase in activity.

  • Conversion of the aldehyde to primary and secondary amines (2b-2f ) generally leads to a significant improvement in potency.

  • The N-cyclopropylmethyl amine derivative (2e ) and the N-benzylmethyl amine derivative (2f ) are the most potent compounds in this series, suggesting a preference for small, lipophilic substituents on the nitrogen.

  • The dimethylamino derivative (2d ) shows reduced activity compared to the monomethylamino analog (2c ), indicating a potential steric clash in the binding site.

  • Ether derivatives (3a , 3b ) are generally less active than the corresponding amine analogs, suggesting that the hydrogen bonding capability of the amine is important for activity.

Visualizations

Derivatization_Workflow Start 7-Azaindole-6-methanol Aldehyde 7-Azaindole-6-carboxaldehyde Start->Aldehyde Oxidation (MnO₂) Ether_Library 6-(Alkoxymethyl)-7-azaindole Library Start->Ether_Library O-Alkylation (Williamson) Ester_Library 6-(Acyloxymethyl)-7-azaindole Library Start->Ester_Library Esterification Amine_Library 6-(Aminomethyl)-7-azaindole Library Aldehyde->Amine_Library Reductive Amination

Caption: Synthetic workflow for the derivatization of 7-azaindole-6-methanol.

Reductive_Amination_Pathway Aldehyde 7-Azaindole-6-carboxaldehyde Imine Iminium Intermediate Aldehyde->Imine + R₂NH, H⁺ cat. Amine Primary or Secondary Amine (R₂NH) Product 6-(Aminomethyl)-7-azaindole Derivative Imine->Product + NaBH(OAc)₃ Reducing_Agent NaBH(OAc)₃

Caption: Signaling pathway for the reductive amination of 7-azaindole-6-carboxaldehyde.

SAR_Logic Core 7-Azaindole Core Position6 6-Position Modification Core->Position6 Derivatization SAR Structure-Activity Relationship Position6->SAR Biological Evaluation Potency Potency SAR->Potency Selectivity Selectivity SAR->Selectivity PK Pharmacokinetics SAR->PK

References

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: A Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol , a derivative of the 6-azaindole scaffold, is a valuable building block for the synthesis of biologically active compounds. Its rigid bicyclic structure and the presence of a reactive hydroxymethyl group make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This fragment has been incorporated into molecules targeting key enzymes in cellular signaling pathways, demonstrating its potential in the design of targeted therapies.

Application in the Development of METTL3 Inhibitors

A notable application of this compound is in the synthesis of inhibitors for Methyltransferase-like 3 (METTL3). METTL3 is an enzyme that plays a crucial role in the regulation of gene expression through the methylation of RNA, a process known as the m6A modification. Dysregulation of METTL3 activity has been implicated in various diseases, including cancer.

One such inhibitor, N-[(1H-pyrrolo[3,2-b]pyridin-6-yl)methyl]-4-oxo-pyrido[1,2-a]pyrimidine-2-carboxamide , has been synthesized and evaluated for its ability to inhibit METTL3. While specific quantitative data for this particular compound is detailed within patent literature, the general approach highlights the utility of the this compound fragment as a scaffold for engaging with the target enzyme.

Quantitative Data
CompoundTargetActivity (IC50)
N-[(1H-pyrrolo[3,2-b]pyridin-6-yl)methyl]-4-oxo-pyrido[1,2-a]pyrimidine-2-carboxamideMETTL3Data patented

Experimental Protocols

Synthesis of N-[(1H-pyrrolo[3,2-b]pyridin-6-yl)methyl]-4-oxo-pyrido[1,2-a]pyrimidine-2-carboxamide

This protocol describes a potential synthetic route to the target compound, starting from the commercially available this compound.

Step 1: Chlorination of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine.

Step 2: N-Alkylation of 4-oxo-pyrido[1,2-a]pyrimidine-2-carboxamide

  • To a solution of 4-oxo-pyrido[1,2-a]pyrimidine-2-carboxamide (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 6-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, N-[(1H-pyrrolo[3,2-b]pyridin-6-yl)methyl]-4-oxo-pyrido[1,2-a]pyrimidine-2-carboxamide.

METTL3 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against METTL3.

  • Reagents and Materials:

    • Recombinant human METTL3/METTL14 complex

    • S-adenosyl-L-methionine (SAM)

    • RNA substrate (e.g., a single-stranded RNA oligonucleotide containing a consensus GGACU motif)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

    • Detection reagent (e.g., a fluorescently labeled antibody specific for m6A)

    • Test compound (dissolved in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing the METTL3/METTL14 complex, the RNA substrate, and the test compound at various concentrations in the assay buffer.

    • Initiate the reaction by adding SAM.

    • Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Detect the amount of m6A-modified RNA using a suitable detection method, such as an ELISA-based assay or a fluorescence polarization assay.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software.

Signaling Pathway and Experimental Workflow

METTL3_Pathway cluster_0 Cellular Processes mRNA_Splicing mRNA Splicing mRNA_Stability mRNA Stability Translation Translation METTL3_METTL14 METTL3/METTL14 Complex SAH SAH METTL3_METTL14->SAH m6A_mRNA m6A-mRNA METTL3_METTL14->m6A_mRNA Methylation SAM SAM SAM->METTL3_METTL14 Methyl Donor mRNA mRNA (A) mRNA->METTL3_METTL14 m6A_mRNA->mRNA_Splicing m6A_mRNA->mRNA_Stability m6A_mRNA->Translation Inhibitor N-[(1H-pyrrolo[3,2-b]pyridin-6-yl)methyl]- 4-oxo-pyrido[1,2-a]pyrimidine-2-carboxamide Inhibitor->METTL3_METTL14 Inhibition

Caption: METTL3 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start This compound step1 Chlorination start->step1 intermediate 6-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine step1->intermediate step2 N-Alkylation intermediate->step2 product Final Inhibitor step2->product assay_setup METTL3 Inhibition Assay Setup product->assay_setup incubation Incubation with Enzyme and Substrate assay_setup->incubation detection m6A Detection incubation->detection data_analysis IC50 Determination detection->data_analysis

Caption: Synthetic and Biological Evaluation Workflow.

Application Notes and Protocols for the Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The synthesis commences from commercially available starting materials and proceeds through the construction of the 4-azaindole core, followed by functionalization at the C3 position to yield the target amide.

Introduction

1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. Its structural similarity to indole allows it to function as a bioisostere, often leading to improved physicochemical and pharmacokinetic properties in drug candidates. The carboxamide functionality at the 3-position is a critical feature for establishing interactions with various biological targets. This document outlines a reliable and reproducible synthetic route to 1H-pyrrolo[3,2-b]pyridine-3-carboxamide.

Overall Synthetic Scheme

The synthesis is accomplished in a four-step sequence, beginning with the formation of the 4-azaindole ring system via the Bartoli indole synthesis. This is followed by a Vilsmeier-Haack formylation to introduce a carbonyl group at the C3 position. The resulting aldehyde is then oxidized to a carboxylic acid, which is subsequently converted to the desired primary carboxamide.

Synthetic_Pathway A 2-Nitropyridine B 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) A->B  Step 1:  Bartoli Indole Synthesis   C 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde B->C  Step 2:  Vilsmeier-Haack Formylation   D 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid C->D  Step 3:  Oxidation   E 1H-pyrrolo[3,2-b]pyridine-3-carboxamide D->E  Step 4:  Amidation  

Caption: Overall synthetic pathway for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide.

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)

This step utilizes the Bartoli indole synthesis, a reliable method for constructing the indole nucleus from a nitro-aromatic compound and a vinyl Grignard reagent.[1]

Reaction: 2-Nitropyridine + Vinylmagnesium bromide → 1H-pyrrolo[3,2-b]pyridine

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Nitropyridine124.105.0 g40.3
Vinylmagnesium bromide (1.0 M in THF)-161 mL161
Tetrahydrofuran (THF), dry72.11250 mL-
20% aq. NH₄Cl53.49200 mL-
Ethyl acetate (EtOAc)88.113 x 200 mL-
Anhydrous MgSO₄120.37--

Protocol:

  • Dissolve 2-nitropyridine (5.0 g, 40.3 mmol) in dry THF (250 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (1.0 M in THF, 161 mL, 161 mmol) dropwise via a syringe or an addition funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for an additional 8 hours at this temperature.

  • Quench the reaction by the slow addition of 20% aqueous ammonium chloride solution (200 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1H-pyrrolo[3,2-b]pyridine.

Expected Yield: ~65-75%

Step 2: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-b]pyridine

This reaction introduces a formyl group at the electron-rich C3 position of the 4-azaindole ring.[2][3][4][5][6]

Reaction: 1H-pyrrolo[3,2-b]pyridine + POCl₃/DMF → 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1H-pyrrolo[3,2-b]pyridine118.143.0 g25.4
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL-
Phosphorus oxychloride (POCl₃)153.332.8 mL30.5
Dichloromethane (DCM), anhydrous84.9350 mL-
Saturated aq. NaHCO₃84.01100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄142.04--

Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (20 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.8 mL, 30.5 mmol) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid complex.

  • After stirring for 30 minutes at 0 °C, add a solution of 1H-pyrrolo[3,2-b]pyridine (3.0 g, 25.4 mmol) in anhydrous DCM (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 40 °C for 4 hours.

  • Cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the product with DCM (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Expected Yield: ~80-90%

Step 3: Oxidation to 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

The aldehyde is oxidized to the corresponding carboxylic acid using a mild oxidizing agent.

Reaction: 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde + Oxidizing Agent → 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde146.152.5 g17.1
Silver(I) oxide (Ag₂O)231.747.9 g34.2
Sodium hydroxide (NaOH)40.002.7 g68.4
Tetrahydrofuran (THF)72.1150 mL-
Water18.0250 mL-
Hydrochloric acid (HCl), 1 M36.46As needed-

Protocol:

  • To a solution of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (2.5 g, 17.1 mmol) in a mixture of THF (50 mL) and water (50 mL), add sodium hydroxide (2.7 g, 68.4 mmol) and stir until dissolved.

  • Add silver(I) oxide (7.9 g, 34.2 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the silver salts, and wash the pad with water.

  • Acidify the filtrate to pH 3-4 with 1 M HCl. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.[7]

Expected Yield: ~85-95%

Step 4: Amidation to 1H-pyrrolo[3,2-b]pyridine-3-carboxamide

The final step involves the coupling of the carboxylic acid with an ammonia source to form the primary amide.

Reaction: 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid + NH₃ source → 1H-pyrrolo[3,2-b]pyridine-3-carboxamide

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid162.152.0 g12.3
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.702.8 g14.8
HOBt (Hydroxybenzotriazole)135.132.0 g14.8
Ammonium chloride (NH₄Cl)53.491.0 g18.5
Diisopropylethylamine (DIPEA)129.246.5 mL37.0
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-
Ethyl acetate (EtOAc)88.11150 mL-
Water18.02100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄142.04--

Protocol:

  • Dissolve 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (2.0 g, 12.3 mmol) in anhydrous DMF (50 mL) in a round-bottom flask.

  • Add EDC (2.8 g, 14.8 mmol), HOBt (2.0 g, 14.8 mmol), ammonium chloride (1.0 g, 18.5 mmol), and DIPEA (6.5 mL, 37.0 mmol).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield 1H-pyrrolo[3,2-b]pyridine-3-carboxamide.

Expected Yield: ~70-85%

Data Presentation

Summary of Synthetic Steps and Yields:

StepReactionStarting MaterialProductTypical Yield (%)
1Bartoli Indole Synthesis2-Nitropyridine1H-pyrrolo[3,2-b]pyridine65-75
2Vilsmeier-Haack Formylation1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde80-90
3Oxidation1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid85-95
4Amidation1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid1H-pyrrolo[3,2-b]pyridine-3-carboxamide70-85

Logical Workflow for Synthesis and Purification

Experimental_Workflow cluster_0 Step 1: 4-Azaindole Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Amidation A1 Dissolve 2-Nitropyridine in dry THF A2 Cool to -78 °C A1->A2 A3 Add Vinylmagnesium bromide A2->A3 A4 Stir at -20 °C for 8h A3->A4 A5 Aqueous Workup (NH4Cl, EtOAc) A4->A5 A6 Purification (Column Chromatography) A5->A6 B1 Prepare Vilsmeier Reagent (DMF, POCl3) A6->B1 Product from Step 1 B2 Add 4-Azaindole in DCM B1->B2 B3 Heat to 40 °C for 4h B2->B3 B4 Aqueous Workup (NaHCO3, DCM) B3->B4 B5 Purification (Column Chromatography) B4->B5 C1 Dissolve Aldehyde in THF/Water B5->C1 Product from Step 2 C2 Add NaOH and Ag2O C1->C2 C3 Stir at RT for 12h C2->C3 C4 Filter and Acidify with HCl C3->C4 C5 Collect Precipitate C4->C5 D1 Dissolve Carboxylic Acid in dry DMF C5->D1 Product from Step 3 D2 Add Coupling Reagents (EDC, HOBt, NH4Cl, DIPEA) D1->D2 D3 Stir at RT for 18h D2->D3 D4 Aqueous Workup (Water, EtOAc) D3->D4 D5 Purification (Recrystallization/Chromatography) D4->D5 E E D5->E Final Product

Caption: Detailed workflow for the synthesis and purification of the target compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere.

  • Phosphorus oxychloride is corrosive and reacts violently with water; handle with extreme care.

  • Use appropriate quenching procedures for all reactive reagents.

References

Application Notes and Protocols for the Development of Covalent Inhibitors Using 7-Azaindole-6-Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form two hydrogen bonds with the kinase hinge region mimics the binding of ATP, making it an excellent starting point for the development of potent and selective inhibitors.[1][2] The strategic functionalization of the 7-azaindole core allows for the introduction of electrophilic "warheads," transforming these molecules into covalent inhibitors. Covalent inhibitors offer the advantage of prolonged target engagement and can be particularly effective against drug-resistant mutations.[3]

This document provides detailed application notes and protocols for the utilization of 7-azaindole-6-methanol as a key starting material for the synthesis of 7-azaindole-based covalent inhibitors. We will focus on the design, synthesis, and evaluation of these inhibitors, with a specific emphasis on targeting protein kinases. A case study on the development of covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma, will be used to illustrate the practical application of these methodologies.[3][4]

Design Principles of 7-Azaindole-Based Covalent Inhibitors

The design of a 7-azaindole-based covalent inhibitor involves two key components: the 7-azaindole scaffold for target recognition and an electrophilic warhead for covalent bond formation. The 6-methanol group on the 7-azaindole ring serves as a versatile handle for the introduction of various warheads. A common strategy is to target a non-catalytic cysteine residue near the ATP-binding pocket of the kinase.

A widely used electrophilic warhead is the acrylamide moiety, which can undergo a Michael addition with the thiol group of a cysteine residue, forming a stable covalent bond. The general structure of a 7-azaindole-based covalent inhibitor targeting a kinase is depicted below.

G cluster_inhibitor Covalent Inhibitor cluster_kinase Target Protein scaffold 7-Azaindole Scaffold linker Linker scaffold->linker atp_pocket ATP Binding Pocket scaffold->atp_pocket Binds to Hinge Region warhead Electrophilic Warhead (e.g., Acrylamide) linker->warhead cysteine Cysteine Residue warhead->cysteine Forms Covalent Bond with kinase Kinase Target kinase->atp_pocket contains atp_pocket->cysteine proximal to

Fig. 1: General design of a 7-azaindole covalent inhibitor.

Synthetic Protocol: From 7-Azaindole-6-Methanol to a Covalent Warhead

The following is a proposed synthetic route to functionalize 7-azaindole-6-methanol with an acrylamide warhead. This multi-step synthesis involves the conversion of the alcohol to a more reactive intermediate, followed by the installation of the acrylamide moiety.

Step 1: Oxidation of 7-Azaindole-6-Methanol to 7-Azaindole-6-Carbaldehyde

The primary alcohol of 7-azaindole-6-methanol can be oxidized to the corresponding aldehyde using a mild oxidizing agent such as manganese dioxide (MnO2) or Dess-Martin periodinane (DMP).

  • Materials: 7-azaindole-6-methanol, Manganese dioxide (or Dess-Martin periodinane), Dichloromethane (DCM) or Chloroform (CHCl3), Celite, Anhydrous sodium sulfate (Na2SO4).

  • Procedure:

    • Dissolve 7-azaindole-6-methanol (1 equivalent) in DCM or CHCl3.

    • Add activated MnO2 (5-10 equivalents) in portions to the solution at room temperature.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.

    • Wash the Celite pad with additional DCM or CHCl3.

    • Combine the filtrates and dry over anhydrous Na2SO4.

    • Concentrate the solution under reduced pressure to obtain the crude 7-azaindole-6-carbaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to Introduce a Linker

The aldehyde can be coupled with an appropriate amine linker, for example, a protected diamine, via reductive amination.

  • Materials: 7-azaindole-6-carbaldehyde, N-Boc-ethylenediamine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic acid.

  • Procedure:

    • Dissolve 7-azaindole-6-carbaldehyde (1 equivalent) and N-Boc-ethylenediamine (1.1 equivalents) in DCM.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Deprotection of the Amine

The Boc protecting group is removed to liberate the primary amine.

  • Materials: Boc-protected intermediate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting amine salt is typically used in the next step without further purification.

Step 4: Acrylamide Warhead Installation

The final step is the acylation of the primary amine with acryloyl chloride to form the acrylamide warhead.

  • Materials: Deprotected amine salt, Acryloyl chloride, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend the amine salt in DCM and cool the mixture to 0 °C in an ice bath.

    • Add TEA or DIPEA (2.5 equivalents) to neutralize the salt and act as a base.

    • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the final covalent inhibitor by column chromatography or recrystallization.

G start 7-Azaindole-6-Methanol aldehyde 7-Azaindole-6-Carbaldehyde start->aldehyde Oxidation (e.g., MnO2) boc_amine Boc-Protected Amine Intermediate aldehyde->boc_amine Reductive Amination amine Primary Amine Intermediate boc_amine->amine Boc Deprotection (e.g., TFA) final_product 7-Azaindole Covalent Inhibitor (with Acrylamide Warhead) amine->final_product Acylation (Acryloyl Chloride)

Fig. 2: Proposed synthetic workflow.

Case Study: Covalent Inhibition of FGFR4

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the progression of hepatocellular carcinoma (HCC).[2][4] The development of selective covalent inhibitors of FGFR4 is a promising therapeutic strategy.

FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4, in a complex with the co-receptor β-Klotho, leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[2][4]

G FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 bKlotho β-Klotho bKlotho->FGFR4 Dimerization Dimerization & Autophosphorylation FGFR4->Dimerization RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival RAS_RAF->Survival PI3K_AKT->Proliferation PI3K_AKT->Survival Migration Cell Migration PI3K_AKT->Migration Inhibitor 7-Azaindole Covalent Inhibitor Inhibitor->FGFR4 Covalently Binds & Inhibits Kinase Activity

Fig. 3: Simplified FGFR4 signaling pathway and its inhibition.

Experimental Protocols for Inhibitor Evaluation

1. Kinase Inhibition Assay (Biochemical)

This assay measures the ability of the synthesized compound to inhibit the enzymatic activity of the target kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a commonly used method.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, kinase activity.

  • Protocol Outline:

    • Prepare a reaction mixture containing the purified kinase (e.g., FGFR4), the kinase substrate (e.g., a generic peptide substrate), and ATP in a suitable buffer.

    • Add serial dilutions of the 7-azaindole covalent inhibitor to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Incubate the reaction at room temperature for a defined period (e.g., 1 hour) to allow for the kinase reaction and covalent bond formation.

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, and then to light via a coupled luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

2. Mass Spectrometry for Covalent Modification Confirmation

Intact protein mass spectrometry is used to confirm the covalent binding of the inhibitor to the target protein.

  • Principle: The mass of the protein-inhibitor adduct will be higher than the mass of the unmodified protein. This mass shift corresponds to the molecular weight of the inhibitor.

  • Protocol Outline:

    • Incubate the purified target kinase with an excess of the covalent inhibitor for a sufficient time to ensure complete reaction.

    • Remove the unbound inhibitor by size-exclusion chromatography or dialysis.

    • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

    • Compare the mass spectrum of the inhibitor-treated protein with that of the untreated protein. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.

    • To identify the specific residue modified, the protein-inhibitor adduct can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (LC-MS/MS).

3. Cellular Target Engagement Assay

Cellular thermal shift assays (CETSA) or cell-based reporter assays can be used to confirm that the inhibitor engages its target in a cellular context.

  • Principle of CETSA: The binding of a ligand to a protein generally increases its thermal stability. This change in stability can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

  • Protocol Outline (CETSA):

    • Treat cultured cells (e.g., HCC cells overexpressing FGFR4) with the covalent inhibitor or vehicle control for a defined period.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures.

    • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Analyze the supernatant (containing the soluble, stable protein) by Western blotting using an antibody specific for the target protein (e.g., anti-FGFR4).

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

4. Western Blotting for Downstream Signaling Inhibition

This assay assesses the functional consequence of target inhibition by measuring the phosphorylation status of downstream signaling proteins.

  • Principle: Inhibition of a kinase will lead to a decrease in the phosphorylation of its downstream substrates.

  • Protocol Outline:

    • Treat cultured cells with the covalent inhibitor at various concentrations.

    • Stimulate the signaling pathway if necessary (e.g., with FGF19 for the FGFR4 pathway).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated forms of downstream proteins (e.g., phospho-ERK, phospho-AKT) and total protein levels as a loading control.

    • A dose-dependent decrease in the phosphorylation of downstream targets confirms the inhibitory activity of the compound in cells.[3]

Data Presentation

All quantitative data from the assays described above should be summarized in clearly structured tables for easy comparison of different compounds.

Table 1: Biochemical and Cellular Activity of 7-Azaindole Covalent Inhibitors

Compound IDFGFR4 IC50 (nM)Covalent Modification (Mass Shift, Da)Cellular Target Engagement (CETSA ΔTm, °C)p-ERK Inhibition (EC50, nM)
Example-1 15.2+250.3+5.145.8
Example-2 8.7+264.3+6.322.1
Control >10,000N/A0>10,000

Conclusion

7-Azaindole-6-methanol is a valuable and versatile starting material for the synthesis of potent and selective covalent kinase inhibitors. By following the design principles and experimental protocols outlined in these application notes, researchers can effectively develop novel covalent inhibitors for a range of kinase targets. The case study of FGFR4 highlights the potential of this approach in addressing unmet medical needs in oncology and other disease areas. Careful characterization of the biochemical and cellular activity of these compounds is crucial for their successful development as therapeutic agents.

References

Application Notes and Protocols for Coupling Reactions with (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the functionalization and subsequent cross-coupling of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, a versatile building block in medicinal chemistry. The protocols outlined below are based on established methodologies for similar heterocyclic systems and are intended to serve as a comprehensive guide for the synthesis of novel derivatives.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a significant pharmacophore found in a variety of biologically active compounds, including inhibitors of kinases and other enzymes. The ability to perform cross-coupling reactions on this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This application note details a two-step process: the conversion of the hydroxymethyl group of this compound to a chloromethyl group, followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl substituent.

Experimental Workflow

The overall synthetic strategy involves the initial activation of the starting material followed by the palladium-catalyzed cross-coupling reaction.

G A Start: This compound B Functionalization: Conversion to 6-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine A->B SOCl2, DCM C Purification: Column Chromatography B->C D Suzuki-Miyaura Coupling: Reaction with Arylboronic Acid C->D Arylboronic Acid, Pd Catalyst, Base, Solvent E Purification: Column Chromatography D->E F Final Product: 6-Arylmethyl-1H-pyrrolo[3,2-b]pyridine E->F G Characterization: NMR, MS F->G G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C Activates D Proliferation, Survival C->D Promotes E Synthesized Inhibitor (6-Arylmethyl-1H-pyrrolo[3,2-b]pyridine) E->B Inhibits

The 7-Azaindole Scaffold: A Privileged Motif for Targeting the PI3K Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a highly attractive target for the development of novel anticancer therapies.[1][2] The 7-azaindole scaffold has emerged as a privileged structure in the design of potent and selective PI3K inhibitors. Its unique chemical properties, particularly the presence of two nitrogen atoms, facilitate the formation of crucial hydrogen bonds within the ATP-binding site of PI3K enzymes, mimicking the binding of the natural substrate, ATP.[3] This interaction is key to the inhibitory activity of compounds based on this scaffold.

Researchers have successfully utilized the 7-azaindole core to develop both pan-PI3K inhibitors, which target multiple isoforms of the enzyme, and isoform-selective inhibitors, offering the potential for more targeted therapeutic intervention with reduced off-target effects.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the 7-azaindole ring system can significantly influence potency and selectivity.[1][4] This document provides an overview of the role of the 7-azaindole scaffold in targeting the PI3K pathway, along with detailed protocols for key experiments used in the evaluation of these inhibitors.

The PI3K Signaling Pathway and the Role of 7-Azaindole Inhibitors

The PI3K signaling cascade is initiated upon the activation of cell surface receptors, leading to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane, where it is activated through phosphorylation. Activated Akt then proceeds to phosphorylate a plethora of downstream targets, culminating in the regulation of various cellular functions.

7-azaindole-based inhibitors function as ATP-competitive inhibitors of PI3K. The 7-azaindole scaffold forms two hydrogen bonds with the hinge region residue Val882 in the ATP-binding pocket of PI3Kγ, a critical interaction for potent inhibition.[3] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of PIP2, thereby blocking the entire downstream signaling cascade. This leads to a reduction in the levels of phosphorylated Akt (p-Akt), a key biomarker of PI3K pathway inhibition, and ultimately induces cellular responses such as apoptosis and inhibition of proliferation in cancer cells.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of 7-azaindole derivatives.

Quantitative Data of 7-Azaindole Based PI3K Inhibitors

The following tables summarize the in vitro activity of representative 7-azaindole derivatives against various PI3K isoforms and cancer cell lines.

Table 1: Enzymatic Activity of 7-Azaindole Derivatives against PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
FD2054 ----[5]
FD2078 ----[5]
Compound 12 >3790>10000102900[4]
Compound 13 --7-[4]
Compound 28 >12000>1000038>12000[4]
Compound B13 --0.5-[1]
Compound B14 ----[1]
Compound C1 ----[1]
Compound C2 ----[1]

Note: "-" indicates data not available in the cited literature.

Table 2: Anti-proliferative Activity of 7-Azaindole Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
FD2054 MCF-70.98[5]
MDA-MB-2311.25[5]
FD2078 MCF-71.12[5]
MDA-MB-2311.56[5]
BKM120 (Reference) MCF-71.87[5]
MDA-MB-2312.13[5]
Compound 28 THP-10.040[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 7-azaindole based PI3K inhibitors are provided below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of 7-Azaindole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay PI3K Enzymatic Assay (e.g., ADP-Glo™) characterization->kinase_assay ic50_calc IC50 Value Calculation kinase_assay->ic50_calc cell_culture Cancer Cell Line Culture viability_assay Cell Viability Assay (e.g., MTT, Resazurin) cell_culture->viability_assay western_blot Western Blot Analysis (p-Akt, Total Akt) cell_culture->western_blot viability_assay->ic50_calc pathway_analysis Pathway Modulation Analysis western_blot->pathway_analysis

Caption: General experimental workflow for the evaluation of 7-azaindole based PI3K inhibitors.

PI3K Enzymatic Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the activity of PI3K and the inhibitory potential of test compounds.[4][6][7][8]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Lipid substrate (e.g., PIP2:PS)

  • ATP

  • PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[7]

  • 7-Azaindole test compounds

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in PI3K Reaction Buffer.

  • Kinase Reaction Setup:

    • In a white assay plate, add 2.5 µL of the test compound dilution or vehicle control.

    • Add 5 µL of a solution containing the PI3K enzyme and lipid substrate in PI3K Reaction Buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in PI3K Reaction Buffer. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of 7-azaindole compounds on cancer cell lines such as MCF-7 and MDA-MB-231.[9][10][11][12]

Materials:

  • MCF-7 or MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM or MEM with 10% FBS)

  • 7-Azaindole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-Akt

This protocol provides a method to assess the inhibition of the PI3K signaling pathway by measuring the levels of phosphorylated Akt (Ser473).[5][13]

Materials:

  • Cancer cells (e.g., MCF-7, MDA-MB-231)

  • 7-Azaindole test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of the 7-azaindole compound or vehicle control for a specified time.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total Akt) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Conclusion

The 7-azaindole scaffold represents a highly versatile and effective core structure for the design of PI3K inhibitors. Its ability to form key hydrogen bonding interactions within the enzyme's active site provides a strong foundation for developing potent inhibitors. The detailed protocols provided herein offer a comprehensive guide for researchers to evaluate the efficacy of novel 7-azaindole derivatives in targeting the PI3K signaling pathway, a crucial step in the development of new cancer therapeutics.

References

Application Notes and Protocols for the Synthesis and Evaluation of FGFR4 Inhibitors in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of Hepatocellular Carcinoma (HCC). The aberrant signaling of the FGF19-FGFR4 axis is a key oncogenic driver in a subset of HCC cases, making FGFR4 a promising therapeutic target.[1][2] This document outlines the synthesis of a representative FGFR4 inhibitor, Roblitinib (FGF401), and details the experimental protocols for its in vitro and in vivo evaluation.

Introduction to FGFR4 in Hepatocellular Carcinoma

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related deaths globally.[3] A significant subset of HCC patients exhibit an amplification of the FGF19 gene, whose protein product is the primary ligand for FGFR4.[4][5] The binding of FGF19 to FGFR4, in complex with the co-receptor β-Klotho, triggers the dimerization and autophosphorylation of the receptor. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and inhibit apoptosis.[1][2] Consequently, the development of selective FGFR4 inhibitors presents a targeted therapeutic strategy for this patient population.[6]

FGFR4 Signaling Pathway in HCC

The diagram below illustrates the FGF19-FGFR4 signaling pathway and the point of intervention for FGFR4 inhibitors.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4 / β-Klotho Complex FGF19->FGFR4_KLB Binds FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGFR4_KLB->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 Phosphorylates PI3K PI3K FGFR4_dimer->PI3K Activates GRB2 GRB2 FRS2->GRB2 Recruits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Anti-apoptosis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor FGFR4 Inhibitor (e.g., Roblitinib) Inhibitor->FGFR4_dimer Inhibits

FGFR4 Signaling Pathway and Point of Inhibition.

Data on Representative FGFR4 Inhibitors

Several selective FGFR4 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. The table below summarizes the in vitro potency of some of these compounds.

InhibitorTargetIC50 (nM)Cell LineAssay TypeReference
Roblitinib (FGF401) FGFR41.1N/ABiochemical[7]
pFGFR49HuH-7Cellular[7]
Fisogatinib (BLU-554) FGFR45N/ABiochemical[8]
pFGFR429Hep3BCellular
H3B-6527 FGFR4<1.2N/ABiochemical
Cell Growth (GI50)25Hep3BCellular
BLU-9931 FGFR43N/ABiochemical

Synthesis Protocol: Roblitinib (FGF401)

The following is a representative protocol for the synthesis of Roblitinib (FGF401), a selective, reversible-covalent inhibitor of FGFR4. The synthesis involves a multi-step process culminating in the final compound.

Scheme 1: Synthesis of Roblitinib (FGF401)

Synthesis_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Final Product A Intermediate G C Urea Intermediate I A->C B Intermediate H B->C I Urea Intermediate I J Cyanated Intermediate I->J K Cyanated Intermediate L Aldehyde Intermediate K->L M Aldehyde Intermediate N Roblitinib (FGF401) M->N

Synthetic Workflow for Roblitinib (FGF401).

Materials and Reagents:

  • Intermediate G (as described in Fairhurst et al., J. Med. Chem. 2020)

  • Intermediate H (as described in Fairhurst et al., J. Med. Chem. 2020)

  • 1,1'-Carbonyldi(1,2,4-triazole) (CDT)

  • Dimethylformamide (DMF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)2)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Urea Formation: In a round-bottom flask, dissolve Intermediate H and CDT in DMF. Stir the mixture at room temperature. Add Intermediate G to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC or LC-MS). The resulting unsymmetrical urea (Intermediate I) is then isolated and purified.

  • Palladium-Catalyzed Cyanation: To a solution of Intermediate I in a suitable solvent, add Pd2(dba)3, dppf, and Zn(CN)2. Heat the reaction mixture under an inert atmosphere until the starting material is consumed. After cooling, the product is worked up and purified to yield the cyanated intermediate.

  • Reduction to Aldehyde: Dissolve the cyanated intermediate in an appropriate anhydrous solvent and cool to a low temperature (e.g., -78 °C). Slowly add a solution of DIBAL-H. After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction carefully and extract the product. The crude aldehyde is then purified.

  • Final Steps: The aldehyde intermediate undergoes further modifications, such as cyclization or coupling reactions as detailed in the source literature, to yield the final product, Roblitinib (FGF401).

Note: This is a summarized protocol. For detailed reaction conditions, stoichiometry, and purification methods, refer to the supporting information of Fairhurst et al., J. Med. Chem. 2020, 63, 12542–12573.[1]

Experimental Protocols for Inhibitor Evaluation

In Vitro FGFR4 Kinase Assay (ADP-Glo™)

This protocol measures the enzymatic activity of FGFR4 and the inhibitory effect of test compounds.

Materials:

  • Recombinant human FGFR4 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)

  • ATP solution

  • FGFR4 substrate (e.g., poly(E,Y) 4:1)

  • Test inhibitor (e.g., Roblitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the FGFR4 inhibitor in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the FGFR4 enzyme and substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near the Km for FGFR4.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of FGFR4 inhibitors on the viability and proliferation of HCC cell lines.

Materials:

  • HCC cell line with FGF19-FGFR4 pathway activation (e.g., Hep3B, HuH-7)

  • Complete cell culture medium

  • FGFR4 inhibitor

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear or white-walled plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the FGFR4 inhibitor in culture medium. Replace the old medium with 100 µL of medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a period corresponding to at least two cell doublings (e.g., 72 hours).

  • Viability Assessment (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes.

    • Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50/IC50 value.

Cell_Viability_Workflow A Seed HCC cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of FGFR4 inhibitor B->C D Incubate for 72h C->D E Add MTT or CellTiter-Glo reagent D->E F Measure Absorbance or Luminescence E->F G Calculate % Viability and IC50 F->G

Workflow for Cell Viability Assay.
In Vivo Xenograft Model for Efficacy Studies

This protocol describes a generalized procedure for evaluating the anti-tumor efficacy of FGFR4 inhibitors in a mouse xenograft model of HCC.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Hep3B or other suitable HCC cell line

  • Matrigel

  • FGFR4 inhibitor and vehicle for formulation (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest Hep3B cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of approximately 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.[2][6]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When the mean tumor volume reaches 120-200 mm³, randomize the mice into treatment and control groups (e.g., 8 mice per group).[2][6]

  • Drug Administration:

    • Administer the FGFR4 inhibitor (e.g., H3B-6527 at 300 mg/kg) or vehicle to the respective groups via oral gavage, once or twice daily.[2]

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice weekly (Volume = length × width² × 0.5).

    • Monitor the body weight of the mice daily as an indicator of toxicity.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Euthanize mice if tumor volume exceeds the protocol limits or if there is excessive body weight loss (>20%).[2]

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., pERK levels).

Conclusion

The protocols and data presented here provide a framework for the synthesis and comprehensive evaluation of FGFR4 inhibitors as potential therapeutics for hepatocellular carcinoma. The targeted inhibition of the FGF19-FGFR4 signaling axis holds significant promise for a molecularly defined subset of HCC patients. Rigorous preclinical evaluation using the described methodologies is crucial for the successful clinical translation of these novel agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. The primary focus of this guide is the final reduction step from 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q1: My reduction of 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde with sodium borohydride (NaBH₄) resulted in a very low yield or no product. What are the common causes and how can I troubleshoot this?

A1: Low yields in the reduction of heterocyclic aldehydes are often due to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Material: Impurities in the 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde can inhibit the reaction. Ensure the starting material is of high purity. Consider purification by column chromatography or recrystallization if necessary.

  • Reagent Quality: Sodium borohydride is sensitive to moisture. Use freshly opened or properly stored NaBH₄. The reagent's quality can be a significant factor in the reaction's success.

  • Solvent Choice: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used and are effective for this reduction.[1][2] A mixture of THF and methanol can also be employed.[2] Ensure the solvent is anhydrous, as water will react with NaBH₄.

  • Reaction Temperature: The reduction is typically performed at a low temperature (0 °C) to control the reaction rate and minimize side reactions.[2] Allowing the reaction to slowly warm to room temperature can also be beneficial.

  • Stoichiometry of NaBH₄: While a slight excess of NaBH₄ is generally used (1.2-1.5 equivalents), a large excess can sometimes lead to side reactions or complicate the work-up.[1]

Issue 2: Incomplete Reaction and Presence of Starting Material

Q2: Thin Layer Chromatography (TLC) analysis of my reaction mixture shows a significant amount of unreacted aldehyde even after a prolonged reaction time. How can I drive the reaction to completion?

A2: An incomplete reaction can be addressed by:

  • Monitoring the Reaction: Actively monitor the reaction's progress using TLC. The disappearance of the starting material spot is a good indicator of completion.

  • Incremental Addition of Reducing Agent: Instead of adding all the NaBH₄ at once, consider portion-wise addition. This maintains a sufficient concentration of the reducing agent throughout the reaction.

  • Increasing Reaction Time or Temperature: If the reaction is sluggish at 0 °C, allow it to stir at room temperature for a longer period (e.g., 2-4 hours).[1]

  • Checking for Quenching of the Reducing Agent: If the starting material or solvent contains acidic impurities, they can neutralize the NaBH₄. Ensure all materials are neutral or slightly basic.

Issue 3: Formation of Side Products

Q3: I observe multiple spots on my TLC plate, indicating the formation of side products. What are the likely side products and how can I minimize their formation?

A3: Side product formation can be minimized by carefully controlling the reaction conditions.

  • Over-reduction: While NaBH₄ is a mild reducing agent and generally does not reduce the pyrrolopyridine ring system, harsh conditions (e.g., high temperatures, prolonged reaction times with a large excess of reductant) could potentially lead to undesired products.

  • Reaction with Solvent: In protic solvents like methanol, NaBH₄ can react to form alkoxyborohydrides, which have different reactivities.[3] Performing the reaction at a controlled low temperature minimizes this.

  • Purification: If side products are formed, purification by column chromatography on silica gel is typically effective for separating the desired alcohol from the aldehyde and other impurities.

Experimental Protocols

Detailed Methodology for the Reduction of 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous) (Optional)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde (1.0 eq) in anhydrous methanol (10-20 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure product.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterCondition ACondition BCondition CExpected Outcome
Reducing Agent (eq.) 1.11.52.0Higher equivalents may lead to faster reaction but can complicate work-up. 1.2-1.5 is often optimal.
Solvent MethanolEthanolTHF/Methanol (1:1)All are suitable, with methanol often providing good solubility and reactivity.[1][2]
Temperature (°C) 00 to RTRoom TemperatureStarting at 0 °C provides better control and selectivity.[2]
Reaction Time (h) 136Should be monitored by TLC; prolonged times may not significantly increase yield if the reaction is already complete.
Typical Yield Range (%) 75-8585-9580-90Condition B generally provides a high yield with good control over the reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 stir Stir and Monitor by TLC add_nabh4->stir quench Quench with NH₄Cl stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_issue Problem Identification cluster_causes Potential Causes & Checks cluster_solutions Solutions & Optimizations low_yield Low Yield of Product check_aldehyde Check Aldehyde Purity low_yield->check_aldehyde check_nabh4 Check NaBH₄ Quality low_yield->check_nabh4 check_conditions Review Reaction Conditions low_yield->check_conditions check_workup Evaluate Work-up/Purification low_yield->check_workup purify_aldehyde Purify Starting Material check_aldehyde->purify_aldehyde Impure use_fresh_nabh4 Use Fresh NaBH₄ check_nabh4->use_fresh_nabh4 Old/Exposed optimize_conditions Optimize Temp., Solvent, Time check_conditions->optimize_conditions Suboptimal improve_extraction Optimize Extraction/Chromatography check_workup->improve_extraction Losses Detected

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of Substituted 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming the purification challenges associated with substituted 7-azaindole derivatives. These compounds are of significant interest in medicinal chemistry, particularly as kinase inhibitors, making their purity paramount for reliable biological data and clinical success.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to streamline your purification processes.

Troubleshooting Guides

This section addresses common issues encountered during the purification of substituted 7-azaindole derivatives in a question-and-answer format.

Crystallization Issues

Question 1: My substituted 7-azaindole derivative "oils out" during crystallization instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This is often due to rapid cooling, high solute concentration, or an inappropriate solvent choice. Here are several troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid temperature changes can favor oil formation over crystal nucleation.[3]

  • Use a more suitable solvent system: Experiment with solvent mixtures. A common strategy is to dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed. For polar 7-azaindole derivatives, consider a more polar solvent or a different solvent mixture.

  • Lower the concentration: The concentration of your compound in the solution may be too high. Add more hot solvent to fully dissolve the oil and attempt recrystallization from a more dilute solution.[3]

  • Induce crystallization: If you have a pure crystal of your compound, add a small "seed crystal" to the solution to initiate crystallization. Alternatively, gently scratching the inside of the flask with a glass rod can create nucleation sites.[3]

Question 2: No crystals are forming, even after prolonged cooling of the solution. How can I induce crystallization?

Answer: A lack of crystal formation indicates that the solution is not sufficiently supersaturated. To address this:

  • Increase the concentration: Carefully evaporate some of the solvent to increase the concentration of your 7-azaindole derivative. Be cautious not to remove too much solvent too quickly, as this can lead to oiling out or the formation of an amorphous solid.

  • Utilize a stronger anti-solvent: If using a solvent/anti-solvent system, a different anti-solvent with lower solubility for your compound might be more effective.

  • Cool to a lower temperature: If an ice bath is insufficient, consider using a dry ice/acetone bath for more significant cooling.

Question 3: The crystals I obtained are of poor quality (e.g., small, needle-like, or amorphous). How can I improve crystal quality?

Answer: Poor crystal quality is often a result of rapid crystal growth or the presence of impurities.

  • Slow down the crystallization process: Slower cooling or evaporation will encourage the growth of larger, more well-defined crystals.

  • Purify the material further before crystallization: Impurities can inhibit crystal growth. Consider an initial purification step, such as flash chromatography, to remove major impurities before attempting crystallization.[3]

  • Screen for a better solvent system: The choice of solvent has a significant impact on crystal habit. A systematic solvent screening is recommended to find the optimal conditions.

Chromatography Issues

Question 4: I'm observing significant peak tailing during the HPLC purification of my N-substituted 7-azaindole derivative. What is the cause and how can I fix it?

Answer: Peak tailing in HPLC is a common issue, often caused by interactions between the analyte and the stationary phase. For basic compounds like many 7-azaindole derivatives, this can be due to interactions with acidic silanol groups on the silica-based column.

  • Adjust the mobile phase pH: For basic compounds, lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) will protonate the silanol groups, reducing these secondary interactions.[4]

  • Use a different type of column: Consider using a column with a different stationary phase, such as one with end-capping to block silanol groups or a polymer-based column.

  • Check for column overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a smaller amount to see if the peak shape improves.

  • Ensure proper column packing: A poorly packed column can lead to peak tailing. If you are packing your own columns, ensure the bed is uniform and stable.

Question 5: My substituted 7-azaindole derivative is not separating well from its impurities during flash chromatography. How can I improve the separation?

Answer: Poor separation in flash chromatography can be due to an inappropriate solvent system or issues with the stationary phase.

  • Optimize the solvent system: Use thin-layer chromatography (TLC) to screen for a solvent system that provides good separation between your compound and the impurities. The ideal Rf value for your compound of interest is typically between 0.2 and 0.4.

  • Use a gradient elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than an isocratic (constant solvent composition) elution.[5]

  • Consider a different stationary phase: If your compound is very polar, it may be sticking to the silica gel. In such cases, using a deactivated silica gel (e.g., treated with triethylamine) or a different stationary phase like alumina might be beneficial.[4]

  • Dry loading the sample: If your compound has poor solubility in the mobile phase, adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder can improve the separation.

Question 6: I am experiencing low recovery of my 7-azaindole derivative after column chromatography. What are the possible reasons?

Answer: Low recovery can be frustrating and can be caused by several factors:

  • Irreversible adsorption: Highly polar or basic 7-azaindole derivatives can bind irreversibly to the acidic silica gel. Using a less acidic stationary phase or adding a small amount of a basic modifier (like triethylamine) to the mobile phase can help.

  • Compound instability: Some substituted 7-azaindoles may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.

  • Co-elution with impurities: Your compound might be eluting with impurities that are not easily detected by your visualization method (e.g., UV lamp). Analyzing the fractions by a more sensitive method like LC-MS can help identify this issue.

  • Elution in very dilute fractions: The compound may be eluting over a large number of fractions at a low concentration. Concentrating the fractions before analysis can help to locate the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of substituted 7-azaindoles?

A1: Common impurities can include starting materials, reagents, and side-products from the reaction. For instance, in syntheses involving palladium-catalyzed cross-coupling reactions, you might find residual catalyst and starting halides or boronic acids.[6] In cyclization reactions, constitutional isomers can be a significant impurity.[4] It is crucial to characterize your crude product by techniques like LC-MS to identify the major impurities before planning your purification strategy.

Q2: How does the substitution pattern on the 7-azaindole ring affect its purification?

A2: The nature and position of substituents can significantly impact the physicochemical properties of the molecule, such as polarity, solubility, and pKa, which in turn affects purification. For example, introducing polar functional groups like hydroxyls or amines will increase the polarity, potentially making the compound more soluble in polar solvents but also more likely to interact strongly with silica gel. Conversely, bulky, non-polar substituents will decrease polarity. The position of a nitrogen atom in the pyridine ring also influences the molecule's basicity and polarity.[2]

Q3: What is a good starting point for selecting a purification method for a new substituted 7-azaindole derivative?

A3: A good starting point is to assess the polarity and stability of your compound.

  • For relatively non-polar and stable compounds: Flash chromatography on silica gel is often a good first choice.

  • For polar compounds: Reversed-phase flash chromatography or preparative HPLC might be more suitable.

  • If the compound is a solid and you have a relatively pure crude product (>90%): Recrystallization can be a very effective and scalable final purification step.

Q4: I need to scale up the purification of a promising 7-azaindole candidate for preclinical studies. What are the key challenges?

A4: Scaling up purification presents several challenges. For chromatography, maintaining the same separation efficiency can be difficult due to changes in column packing and flow dynamics.[7] The volume of solvents required also increases significantly, raising cost and environmental concerns. For crystallization, achieving consistent crystal form (polymorphism) and size can be challenging at a larger scale. Careful process development and optimization at a smaller scale are crucial for successful scale-up.

Data Presentation

Solubility of 7-Azaindole in Various Solvents

The choice of solvent is critical for both crystallization and chromatography. The following table summarizes the mole fraction solubility (x₁) of unsubstituted 7-azaindole in several pure solvents at different temperatures. This data can serve as a starting point for solvent screening for your substituted derivatives.

Temperature (K)MethanolEthanolIsopropanolAcetonitrileEthyl Acetate
278.150.08510.03980.04120.03560.0405
283.150.10250.04750.04950.04180.0486
288.150.12210.05630.05920.04890.0581
293.150.14460.06640.07040.05710.0692
298.150.17040.07810.08330.06650.0821
303.150.19950.09150.09820.07720.0971
308.150.23210.10680.11530.08950.1145
313.150.26840.12440.13480.10350.1345
318.150.30850.14450.15710.11950.1576
323.150.35260.16730.18250.13760.1841

Data is illustrative and based on available literature. Actual solubility will vary for substituted derivatives.

Representative Purification Outcomes

This table provides illustrative examples of purification outcomes for different substituted 7-azaindole derivatives using various techniques, as described in the literature.

Compound TypePurification MethodTypical PurityTypical YieldReference
2-Substituted 7-AzaindolesFlash Chromatography>95%60-85%Based on general procedures in synthetic chemistry literature.
3,5-Disubstituted 7-AzaindolesPreparative HPLC>98%40-70%Based on purification of kinase inhibitors for biological testing.[8]
N-Aryl 7-Azaindole DerivativesRecrystallization>99%70-90%For compounds with good crystallinity and moderate solubility.
Polar Hydroxylated 7-Azaindole DerivativesReversed-Phase C18 Flash>95%50-80%For compounds that are difficult to purify by normal-phase chromatography.

These values are representative and can vary significantly based on the specific compound, scale, and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is suitable for the purification of moderately polar substituted 7-azaindole derivatives.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude 7-azaindole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Preparative Reversed-Phase HPLC

This protocol is effective for the purification of polar or closely related substituted 7-azaindole derivatives.

  • Mobile Phase Preparation: Prepare the mobile phases, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[9]

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution and Fraction Collection: Run the HPLC method, typically a gradient from a lower to a higher concentration of the organic solvent. Collect fractions based on the UV detector signal, either manually or using an automated fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to determine their purity.

  • Product Isolation: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the mobile phase contained a non-volatile buffer, further processing like solid-phase extraction (SPE) or lyophilization may be necessary to isolate the final compound.

Protocol 3: Purification by Recrystallization

This protocol is ideal for the final purification of solid substituted 7-azaindole derivatives that are already relatively pure.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur during this process. For further precipitation, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Workflow for Crystallization of Substituted 7-Azaindole Derivatives

Caption: A typical workflow for the purification of substituted 7-azaindole derivatives by recrystallization, including common troubleshooting points.

Logical Workflow for Purification Method Selection

method_selection start Crude Substituted 7-Azaindole Derivative assess_purity Assess Crude Purity (e.g., by LC-MS, NMR) start->assess_purity high_purity >90% Pure? assess_purity->high_purity is_solid Is it a Solid? high_purity->is_solid Yes chromatography Proceed to Chromatography high_purity->chromatography No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_solid->chromatography No final_product Purified Product recrystallize->final_product assess_polarity Assess Polarity (TLC, Solubility) chromatography->assess_polarity normal_phase Normal Phase Flash Chromatography assess_polarity->normal_phase Non-polar to Moderately Polar reverse_phase Reversed-Phase (Flash or HPLC) assess_polarity->reverse_phase Polar normal_phase->final_product reverse_phase->final_product

Caption: A decision-making workflow for selecting an appropriate initial purification method for a novel substituted 7-azaindole derivative.

Experimental Workflow for Flash Chromatography

flash_chromatography_workflow start Crude Sample tlc TLC Method Development (Solvent System Optimization) start->tlc column_prep Column Preparation (Packing with Silica Gel) tlc->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC or LC-MS) fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal end Purified Product solvent_removal->end

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 7-Azaindole-6-Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-azaindole-6-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges in the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for the primary alcohol of 7-azaindole-6-methanol?

A1: The primary alcohol of 7-azaindole-6-methanol is readily functionalized through several common organic transformations, including:

  • Etherification: To introduce a variety of alkyl or aryl groups. The Williamson ether synthesis is a frequently employed method.

  • Esterification: To form ester derivatives, often for prodrug strategies or to modify physicochemical properties. The Steglich esterification is a mild and effective method.

  • Oxidation: To convert the primary alcohol to the corresponding aldehyde (7-azaindole-6-carbaldehyde), a key intermediate for further modifications such as reductive amination or Wittig reactions. The Dess-Martin periodinane (DMP) oxidation is a common choice for this transformation under mild conditions.[1][2]

Q2: Is it necessary to protect the 7-azaindole nitrogen (N-H) before functionalizing the 6-methanol group?

A2: Protection of the 7-azaindole N-H is often recommended, particularly when using strong bases or electrophilic reagents. The pyrrole-like N-H is acidic and can be deprotonated by strong bases, leading to side reactions. Common protecting groups for indoles and azaindoles include Boc (tert-butoxycarbonyl), tosyl (Ts), and benzyl (Bn).[3] The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy. For reactions under neutral or mildly acidic conditions, such as some esterifications or oxidations, N-H protection may not be strictly necessary, but preliminary small-scale experiments are advised to check for potential complications.

Q3: What are the main challenges in purifying functionalized derivatives of 7-azaindole-6-methanol?

A3: Purification can be challenging due to the polar nature of the 7-azaindole core. Common issues include:

  • Poor solubility: Some derivatives may have limited solubility in common organic solvents.

  • Tailing on silica gel: The basic pyridine nitrogen can interact with the acidic silica gel, leading to peak tailing during column chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Separation from starting material: If the reaction is incomplete, separating the product from the more polar starting material (7-azaindole-6-methanol) can be difficult. Careful monitoring of the reaction by TLC or LCMS to ensure complete conversion is crucial.

Troubleshooting Guides

Etherification (e.g., Williamson Ether Synthesis)

Problem: Low or no yield of the desired ether.

Potential Cause Troubleshooting Strategy
Incomplete deprotonation of the alcohol Use a stronger base (e.g., NaH instead of K2CO3). Ensure the base is fresh and the solvent is anhydrous.
Side reaction at the azaindole N-H Protect the N-H with a suitable protecting group (e.g., Boc, Ts) before performing the etherification.
Poor reactivity of the alkyl halide Use a more reactive electrophile, such as an alkyl iodide or a triflate. Increase the reaction temperature, but monitor for decomposition.
Elimination side reaction This is more likely with secondary and tertiary alkyl halides. Use a primary alkyl halide if possible.[4]
Esterification (e.g., Steglich Esterification)

Problem: Low yield of the desired ester.

Potential Cause Troubleshooting Strategy
Deactivation of the coupling reagent (e.g., DCC, EDC) Ensure all reagents and solvents are anhydrous. DCC and EDC are sensitive to moisture.
Formation of N-acylurea byproduct This is a known side reaction in Steglich esterifications.[5] Ensure an adequate amount of DMAP (4-dimethylaminopyridine) is used as a catalyst to minimize this pathway.[5][6]
Steric hindrance If either the carboxylic acid or the alcohol is sterically hindered, the reaction may be slow. Increase the reaction time or temperature, or consider using a different coupling reagent.
Acid-base side reactions If the carboxylic acid is particularly acidic or the azaindole derivative is basic, salt formation can occur. Use a non-nucleophilic base to neutralize any acidic species if necessary.
Oxidation to the Aldehyde (e.g., Dess-Martin Periodinane Oxidation)

Problem: Incomplete oxidation or over-oxidation.

Potential Cause Troubleshooting Strategy
Incomplete reaction Ensure at least a stoichiometric amount of DMP is used. The reaction is typically fast at room temperature.[1] Monitor by TLC to confirm completion. The addition of a small amount of water can sometimes accelerate the reaction.[1]
Over-oxidation to the carboxylic acid This is unlikely with DMP under standard conditions, as it is a mild oxidant.[2] If observed, ensure no stronger oxidizing agents are present as contaminants.
Decomposition of the product The resulting aldehyde may be unstable. It is often recommended to use the crude aldehyde directly in the next step without extensive purification.
Difficult work-up The periodinane byproducts can sometimes complicate purification. Following established work-up procedures involving quenching with sodium thiosulfate is recommended.

Experimental Protocols

General N-Protection Protocol (Boc Protection)
  • Dissolve 7-azaindole-6-methanol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain N-Boc-7-azaindole-6-methanol.

Representative Etherification Protocol (Williamson Ether Synthesis)
  • To a solution of N-protected 7-azaindole-6-methanol in anhydrous THF or DMF at 0 °C, add sodium hydride (NaH, 1.1-1.5 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Esterification Protocol (Steglich Esterification)
  • Dissolve N-protected 7-azaindole-6-methanol, the carboxylic acid (1.1-1.5 equivalents), and a catalytic amount of DMAP in anhydrous DCM.[7][8]

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents).[9]

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

  • Wash the filtrate with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Oxidation Protocol (Dess-Martin Oxidation)
  • Dissolve 7-azaindole-6-methanol (with or without N-protection) in anhydrous DCM.

  • Add Dess-Martin periodinane (DMP) (1.1-1.5 equivalents) in one portion.[10]

  • Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).[10]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo.

  • The crude 7-azaindole-6-carbaldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the functionalization of 7-azaindole-6-methanol. Note that optimal conditions may vary depending on the specific substrate and reagents used.

Table 1: Etherification of N-Protected 7-Azaindole-6-Methanol

Alkyl Halide Base Solvent Temp (°C) Time (h) Yield (%)
Methyl IodideNaHTHF0 to rt2-485-95
Ethyl BromideNaHDMF0 to rt4-880-90
Benzyl BromideK₂CO₃Acetonitrile806-1275-85

Table 2: Esterification of N-Protected 7-Azaindole-6-Methanol

Carboxylic Acid Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
Acetic AcidDCC/DMAPDCM0 to rt2-490-98
Benzoic AcidEDC/DMAPDCM0 to rt4-685-95
Isobutyric AcidDCC/DMAPDCM0 to rt6-1080-90

Table 3: Oxidation of 7-Azaindole-6-Methanol

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
Dess-Martin PeriodinaneDCMrt1-390-98
PCCDCMrt2-475-85
MnO₂DCM or Chloroformrt to 4012-2470-80

Visualizations

Etherification_Workflow Etherification Troubleshooting Workflow start Low or No Ether Product check_deprotonation Check Deprotonation Conditions start->check_deprotonation check_nh_protection Consider N-H Side Reaction start->check_nh_protection check_electrophile Evaluate Electrophile Reactivity start->check_electrophile check_elimination Assess for Elimination start->check_elimination solution_base Use Stronger, Anhydrous Base (e.g., NaH) check_deprotonation->solution_base Incomplete? solution_protect Protect N-H (e.g., with Boc) check_nh_protection->solution_protect Possible? solution_electrophile Use More Reactive Electrophile (Iodide, Triflate) Increase Temperature check_electrophile->solution_electrophile Poor Reactivity? solution_elimination Use Primary Alkyl Halide check_elimination->solution_elimination Secondary/Tertiary Halide?

Etherification Troubleshooting Workflow

Esterification_Workflow Esterification Troubleshooting Workflow start Low Ester Yield check_reagents Check Reagent Quality start->check_reagents check_side_reaction Check for N-Acylurea start->check_side_reaction check_sterics Consider Steric Hindrance start->check_sterics solution_reagents Use Anhydrous Solvents/Reagents check_reagents->solution_reagents Moisture sensitive? solution_side_reaction Ensure Sufficient DMAP Catalyst check_side_reaction->solution_side_reaction Byproduct observed? solution_sterics Increase Reaction Time/Temperature check_sterics->solution_sterics Bulky substrates?

Esterification Troubleshooting Workflow

Oxidation_Workflow Oxidation Troubleshooting Workflow start Oxidation Issues check_completion Incomplete Reaction? start->check_completion check_stability Product Decomposition? start->check_stability check_workup Difficult Purification? start->check_workup solution_completion Increase DMP Stoichiometry Monitor by TLC check_completion->solution_completion solution_stability Use Crude Product Directly in Next Step check_stability->solution_stability solution_workup Follow Quenching Protocol (Na2S2O3) check_workup->solution_workup

Oxidation Troubleshooting Workflow

References

stability issues of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable under acidic conditions?

Q2: What are the potential degradation pathways for this compound in an acidic solution?

Under acidic conditions, the pyrrole nitrogen of the this compound core can be protonated. This can trigger a cascade of reactions, including polymerization or rearrangement. Furthermore, the hydroxymethyl group at the 6-position may undergo acid-catalyzed reactions, such as etherification in the presence of alcoholic solvents or elimination.

A plausible degradation pathway could involve the protonation of the pyrrole ring, leading to the formation of a reactive intermediate that could then undergo further reactions.

cluster_0 Potential Acid-Catalyzed Degradation A This compound B Protonated Intermediate A->B H+ C Degradation Products (e.g., Dimers, Polymers) B->C Further Reactions

Caption: Plausible acid-catalyzed degradation pathway.

Q3: What analytical methods are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing insights into their structures. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of isolated degradants.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed during acidic workup.

Possible Cause: The concentration and type of acid used are too harsh.

Troubleshooting Steps:

  • Reduce Acid Concentration: Use a more dilute acid solution.

  • Use a Weaker Acid: Switch from a strong acid (e.g., HCl, H₂SO₄) to a weaker organic acid (e.g., acetic acid, formic acid).

  • Control Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C or below) to slow down the degradation rate.

  • Minimize Exposure Time: Reduce the duration of contact with the acidic medium.

Issue 2: Formation of insoluble material upon acidification.

Possible Cause: Polymerization of the compound.

Troubleshooting Steps:

  • Protecting Groups: Consider protecting the pyrrole nitrogen with a suitable protecting group that is stable to the acidic conditions of your reaction but can be removed later.

  • Dilution: Work with more dilute solutions to reduce the likelihood of intermolecular reactions leading to polymerization.

  • Alternative Reagents: Explore alternative, non-acidic reagents or reaction conditions if possible for the desired transformation.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

  • Incubate the solutions at a controlled temperature (e.g., 40 °C, 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the aliquot with an appropriate amount of NaOH solution.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.

cluster_1 Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Incubate with Acid (0.1 M & 1 M HCl at 40/60 °C) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Neutralize with NaOH C->D E Dilute with Mobile Phase D->E F HPLC Analysis E->F G Calculate % Degradation F->G

Caption: Experimental workflow for forced degradation study.

Data Presentation

The following tables are templates for summarizing quantitative data from your stability studies.

Table 1: Percentage Degradation of this compound in Acidic Conditions

Time (hours)% Degradation (0.1 M HCl, 40 °C)% Degradation (1 M HCl, 40 °C)% Degradation (0.1 M HCl, 60 °C)% Degradation (1 M HCl, 60 °C)
00000
2DataDataDataData
4DataDataDataData
8DataDataDataData
24DataDataDataData

Table 2: Summary of Degradation Products Observed by LC-MS

Stress ConditionRetention Time (min)m/z of DegradantProposed Structure
0.1 M HCl, 40 °CDataDataData
1 M HCl, 40 °CDataDataData
0.1 M HCl, 60 °CDataDataData
1 M HCl, 60 °CDataDataData

Disclaimer: The information provided in this technical support center is intended for guidance and is based on general chemical principles and data from related structures. It is essential to perform specific stability studies on this compound to determine its stability profile under your specific experimental conditions.

References

troubleshooting poor solubility of 7-azaindole analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor solubility of 7-azaindole analogs.

Troubleshooting Guide

This guide provides systematic approaches to resolving common solubility challenges encountered during experimentation with 7-azaindole analogs.

Q1: My 7-azaindole analog has precipitated out of my aqueous buffer. What is the first step?

A1: The first step is to characterize the type of solubility you are observing (kinetic vs. thermodynamic) and systematically assess fundamental physical and chemical properties.

  • Initial Assessment: Determine if the compound is precipitating over time. Rapid precipitation may indicate you are exceeding the kinetic solubility, while slower precipitation suggests you are above the thermodynamic equilibrium solubility.[1]

  • pH Adjustment: 7-azaindole contains a basic nitrogen in the pyridine ring, making its solubility pH-dependent.[2][3] Lowering the pH of your buffer will protonate the molecule, which can significantly increase aqueous solubility.[2][3] Start by testing solubility in a range of acidic buffers (e.g., pH 4.0-6.8).

  • Systematic Solvent Screening: If pH adjustment is insufficient or not compatible with your assay, perform a systematic solvent screening. Test solubility in common, biocompatible co-solvents such as DMSO, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[4][5][6]

Q2: I have tried adjusting the pH and using common co-solvents, but solubility remains poor for my downstream assays. What are the next steps?

A2: When basic methods are insufficient, a combination of formulation strategies should be explored. The highly aromatic and planar nature of the azaindole core often requires more advanced techniques to overcome poor solubility.[2]

  • Employ Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[7] Consider adding non-ionic surfactants like Tween 80 or Solutol HS-15 to your formulation.[7]

  • Use Complexation Agents: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Particle Size Reduction: The dissolution rate of a compound is proportional to its surface area.[7][8] If you are working with a solid form, reducing the particle size through techniques like micronization or sonication can improve the rate and extent of dissolution.[10]

Q3: My lead 7-azaindole analog has promising activity but fails in vivo due to poor solubility. What medicinal chemistry strategies can I apply?

A3: If formulation strategies are insufficient for in vivo applications, structural modification of the analog is necessary. The goal is to disrupt the molecular properties that favor low solubility, such as planarity and high lipophilicity, without sacrificing biological activity.

  • Disrupt Planarity: The "flat" nature of aromatic compounds like 7-azaindole promotes efficient crystal packing, leading to poor solubility.[2] Introducing sp³-hybridized carbons (increasing Fsp³) can break this planarity.[2][11]

  • Increase Polarity/Introduce Ionizable Groups: Adding polar functional groups can improve interactions with water. A highly effective strategy is to incorporate a basic amine distal to the azaindole core, which significantly improves solubility through ionization at physiological pH.[2]

  • Bioisosteric Replacement: While 7-azaindole itself is a bioisostere of indole, often used to improve properties like solubility, further modifications can be beneficial.[12][13] Replacing other aromatic substituents with saturated heterocyclic groups (e.g., tetrahydropyran) can sometimes improve solubility and metabolic stability.[2]

Below is a troubleshooting workflow to guide your experimental decisions.

G cluster_0 Initial Observation cluster_1 Formulation Strategies cluster_2 Medicinal Chemistry Strategies cluster_3 Outcome start Poor Solubility of 7-Azaindole Analog Observed ph_adjust Adjust pH (Decrease to pH 4-6.8) start->ph_adjust cosolvent Use Co-solvents (DMSO, Ethanol, PEG 400) ph_adjust->cosolvent If insufficient success Solubility Issue Resolved ph_adjust->success If sufficient surfactant Add Surfactants or Complexation Agents (Tween 80, HP-β-CD) cosolvent->surfactant If insufficient cosolvent->success If sufficient planarity Disrupt Molecular Planarity (Increase Fsp3) surfactant->planarity If formulation fails for in vivo studies surfactant->success If sufficient ionize Introduce Ionizable Groups (e.g., Basic Amine) planarity->ionize bioisostere Modify Substituents (e.g., Saturated Heterocycles) ionize->bioisostere bioisostere->success If modification works fail Re-evaluate Compound/Target bioisostere->fail If activity is lost

Figure 1. Troubleshooting workflow for poor solubility of 7-azaindole analogs.

Frequently Asked Questions (FAQs)

Q: Why are 7-azaindole analogs often poorly soluble? A: The 7-azaindole scaffold is a planar, aromatic heterocyclic system. This planarity can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and dissolve the compound.[2][11] While replacing an indole with a 7-azaindole core can sometimes increase aqueous solubility due to the additional nitrogen atom available for hydrogen bonding, these compounds are still often highly lipophilic and poorly soluble.[12][13]

Q: What is the difference between kinetic and thermodynamic solubility? A:

  • Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, in the presence of excess solid.[1] It is a state of equilibrium and is the true, stable solubility value.

  • Kinetic solubility is determined by dissolving a compound (often from a DMSO stock) in an aqueous buffer and identifying the concentration at which it begins to precipitate.[14] This value is often higher than the thermodynamic solubility because it can represent a supersaturated state, but the compound will eventually crash out of solution as it moves toward thermodynamic equilibrium.[12]

Q: How much co-solvent is acceptable in a biological assay? A: The acceptable concentration of a co-solvent like DMSO or ethanol is assay-dependent. Typically, concentrations are kept below 1%, and often below 0.5%, to avoid affecting the biological activity of proteins or cells. It is crucial to run a vehicle control (buffer with the same co-solvent concentration but no compound) to ensure the solvent itself is not causing an effect.

Q: Can heating my sample improve solubility? A: Gently heating a solution can help dissolve a compound by providing the energy needed to overcome the crystal lattice energy.[15] However, this should be done with caution. Excessive heat can cause degradation of the compound. Furthermore, the compound may precipitate out again as the solution cools to room temperature. This method is generally more suitable for sample preparation than for running prolonged assays.

Solubility Enhancement Strategies Overview

The choice of a solubility enhancement strategy depends on the experimental context, from early-stage screening to late-stage preclinical development.

G cluster_formulation Formulation Approaches cluster_structural Structural Modification center Solubility Enhancement Strategies phys_chem Physicochemical Methods center->phys_chem excipients Excipient-Based Methods center->excipients disrupt Disrupt Crystal Packing center->disrupt modify_props Modify Physicochemical Properties center->modify_props ph_adjust ph_adjust phys_chem->ph_adjust pH Adjustment cosolvency cosolvency phys_chem->cosolvency Co-solvency particle_size particle_size phys_chem->particle_size Particle Size Reduction surfactants surfactants excipients->surfactants Surfactants cyclodextrins cyclodextrins excipients->cyclodextrins Cyclodextrins fsp3 fsp3 disrupt->fsp3 Increase Fsp3 Count symmetry symmetry disrupt->symmetry Disrupt Symmetry ionizable ionizable modify_props->ionizable Add Ionizable Groups polar polar modify_props->polar Increase Polarity

Figure 2. Overview of key strategies for enhancing the solubility of 7-azaindole analogs.

Quantitative Data on Solubility Enhancement

The effectiveness of various strategies can range from modest to dramatic. While specific values are highly dependent on the exact molecular structure, the following table provides a representative summary of expected improvements based on published findings.[2]

Strategy Applied to Parent AnalogParent Analog Solubility (µM)Modified Analog Solubility (µM)Fold IncreasePrimary Mechanism
Formulation
pH Adjustment (pH 7.4 to 5.0)55010xIncreased ionization[2][3]
Co-solvent (5% DMSO)515030xAltered solvent polarity[4]
Structural Modification
Addition of a basic amine2>200>100xIncreased ionization[2]
Disruption of planarity (Fsp³ increase)22512.5xReduced crystal lattice energy[2]
Replacement of aryl with alkyl group24020xReduced lipophilicity/planarity[2]

Key Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility, providing a robust measure of a compound's intrinsic properties.[1][16][17]

Objective: To determine the equilibrium concentration of a 7-azaindole analog in a specific aqueous buffer at a constant temperature.

Materials:

  • Test Compound (solid form)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)

  • Centrifuge or filtration unit (e.g., 0.45 µm PVDF filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Calibration standards of the test compound

Methodology:

  • Preparation of Suspension: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.[16] The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[16]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).[17] Agitate the suspension for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[1][17] Equilibrium is confirmed when solubility measurements from different time points (e.g., 24h, 48h, 72h) are consistent.[16]

  • Separation of Solid: After equilibration, separate the undissolved solid from the saturated solution. This can be done by:

    • Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Pass the solution through a low-binding 0.45 µm filter.[16] This step must be performed quickly to avoid temperature changes that could cause precipitation.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate. Dilute the sample with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation before analysis and to bring the concentration within the linear range of the standard curve.[16]

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS by comparing the result to a calibration curve prepared with known concentrations of the compound.[1]

  • Calculation: Back-calculate the original concentration in the supernatant, accounting for any dilutions, to determine the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.[16]

References

preventing byproduct formation in 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-azaindole. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

Sonogashira Coupling and Cyclization Route

This two-step approach involves the palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a base- or metal-catalyzed cyclization to form the 7-azaindole ring.

FAQs

  • Question: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne. What is this and how can I prevent it? Answer: This byproduct is likely the result of alkyne homocoupling, often referred to as Glaser coupling, a common side reaction in Sonogashira couplings. To minimize its formation, you can employ several strategies:

    • Implement Copper-Free Conditions: The Glaser coupling is primarily catalyzed by the copper(I) co-catalyst. Switching to a copper-free Sonogashira protocol can eliminate this side reaction. These conditions may require a stronger base or higher temperatures.

    • Ensure Strictly Anaerobic Conditions: Oxygen promotes alkyne homocoupling. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[1]

    • Use a Hydrogen Atmosphere: In some cases, performing the reaction under a diluted hydrogen atmosphere has been shown to reduce homocoupling to as little as 2%.[2]

  • Question: The Sonogashira coupling reaction is sluggish or not going to completion. What are the possible causes and solutions? Answer: Incomplete conversion can be due to several factors:

    • Catalyst Inactivity: Ensure your palladium catalyst and any phosphine ligands are not oxidized. Using fresh catalyst and ligands is recommended.

    • Insufficient Base: The amine base is crucial for the catalytic cycle. Ensure you are using a sufficient amount of a suitable base, such as triethylamine or diisopropylethylamine.

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. DMF and THF are commonly used.[3][4]

    • Low Reaction Temperature: While some Sonogashira reactions proceed at room temperature, others may require heating.[4]

  • Question: My cyclization step to form the 7-azaindole is giving a low yield. How can I optimize this step? Answer: The efficiency of the cyclization can be influenced by the choice of base and reaction conditions.

    • Base Selection: Strong bases like potassium tert-butoxide are often effective for the cyclization step.[5]

    • Microwave Irradiation: The use of microwave heating can dramatically accelerate the cyclization and improve yields.[5]

    • Acid Catalysis: In some cases, acid-catalyzed cyclization using reagents like trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) can be effective.[3][4]

Experimental Protocol: Sonogashira Coupling and Cyclization

A practical two-step procedure for the synthesis of 2-substituted 7-azaindole derivatives starts from 2-amino-3-iodopyridine.[6]

  • Sonogashira Coupling: A mixture of 2-amino-3-iodopyridine, triethylamine, and N,N-dimethylformamide is degassed with nitrogen. Copper(I) iodide and bis(triphenylphosphine)palladium(II) chloride are added. The respective alkyne is then added dropwise, and the reaction is stirred for 3 hours.

  • Cyclization: The resulting 2-amino-3-(alkynyl)pyridine intermediate can be cyclized using potassium tert-butoxide in the presence of catalytic 18-crown-6 in toluene at 65°C to yield the 2-substituted 7-azaindole.

Chichibabin Cyclization Route

This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).

FAQs

  • Question: I am getting a low yield of the desired 2-phenyl-7-azaindole and observing significant amounts of byproducts derived from my starting 2-fluoro-3-picoline. What is happening? Answer: A common side reaction in the Chichibabin synthesis of 7-azaindoles is the dimerization of the starting picoline. This occurs via a 1,4-addition of the lithiated picoline to another molecule of the starting picoline.

  • Question: How can I prevent the dimerization of the picoline starting material? Answer: While the dimerization is a facile process, it is also reversible. The key to obtaining a high yield of the desired 7-azaindole is the stoichiometry of the reagents. Using at least two equivalents of LDA is crucial. The second equivalent of LDA may be required for a tautomerization step following the cyclization. An inferior yield of 15-20% is obtained if only one equivalent of LDA is used.

Experimental Protocol: Chichibabin Cyclization of 2-Fluoro-3-picoline and Benzonitrile

  • To a solution of 2.1 equivalents of LDA in THF at -40°C, add 1.0 equivalent of 2-fluoro-3-picoline.

  • After stirring for 60 minutes, add 1.2 equivalents of benzonitrile.

  • Continue stirring for an additional 2.0 hours at -40°C.

  • Workup and purification afford the 2-phenyl-7-azaindole in approximately 80% yield.

Alternatively, reversing the order of addition by adding benzonitrile to the LDA solution before the picoline can also give a high yield (around 82%).

Selective Synthesis of 7-Azaindole vs. 7-Azaindoline

In some synthetic routes starting from 2-fluoro-3-methylpyridine and an arylaldehyde, both 7-azaindole and its reduced form, 7-azaindoline, can be formed.

FAQs

  • Question: My reaction is producing a mixture of 7-azaindole and 7-azaindoline. How can I selectively synthesize the desired 7-azaindole? Answer: The chemoselectivity between the formation of 7-azaindole and 7-azaindoline is dependent on the counterion of the alkali-amide base used in the reaction.[7]

    • To selectively synthesize 7-azaindole , use potassium hexamethyldisilazide (KHMDS or KN(SiMe3)2).[7]

    • To selectively synthesize 7-azaindoline , use lithium hexamethyldisilazide (LiHMDS or LiN(SiMe3)2).[7]

Data Presentation: Effect of Base on Product Selectivity

BaseProductYield
KN(SiMe3)27-Azaindole56% (Assay Yield)
LiN(SiMe3)27-Azaindoline56% (Isolated Yield)
NaN(SiMe3)2No Reaction-

Yields are based on the reaction of 2-fluoro-3-picoline and benzaldehyde.[7]

Fischer Indole Synthesis Route

The Fischer indole synthesis can be applied to the preparation of 7-azaindoles from pyridylhydrazines and a ketone or aldehyde. However, the electron-deficient nature of the pyridine ring can pose challenges.

FAQs

  • Question: The Fischer indole synthesis with my pyridylhydrazine is giving a low yield or failing altogether. What could be the reason? Answer: The Fischer indole synthesis is often less efficient for azaindoles compared to indoles due to the electron-withdrawing nature of the pyridine ring, which can hinder the key[8][8]-sigmatropic rearrangement step.[9]

    • Electron-Donating Groups: The presence of electron-donating groups on the starting pyridylhydrazine can make the reaction more efficient.[10][11]

    • Purity of Starting Materials: Ensure that the pyridylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions.

    • Acid Catalyst: The choice and amount of acid catalyst are critical. Polyphosphoric acid (PPA) is a commonly used catalyst for this reaction.[12] Ensure a sufficient amount is used.

  • Question: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity? Answer: The formation of regioisomers is a known issue when using unsymmetrical ketones in the Fischer indole synthesis. The regioselectivity is influenced by the acidity of the medium and steric effects.

    • Milder Acid: Using a milder acid can sometimes favor the formation of one isomer.

    • Bulky Substituents: A bulkier substituent on the ketone can sterically direct the cyclization to favor one regioisomer.

Visualizations

experimental_workflow_sonogashira start Start Materials: 2-Amino-3-halopyridine Terminal Alkyne sonogashira Sonogashira Coupling (Pd Catalyst, Cu(I) co-catalyst, Base) start->sonogashira intermediate 2-Amino-3-(alkynyl)pyridine Intermediate sonogashira->intermediate byproduct Glaser Coupling Byproduct (Alkyne Dimer) sonogashira->byproduct cyclization Cyclization (Base or Metal Catalyst) intermediate->cyclization product 7-Azaindole Product cyclization->product

Caption: Workflow for 7-azaindole synthesis via Sonogashira coupling and cyclization.

logical_relationship_base_selectivity start Starting Materials: 2-Fluoro-3-methylpyridine Arylaldehyde base_choice Choice of Alkali-Amide Base start->base_choice knmds KN(SiMe3)2 base_choice->knmds K+ Counterion linmds LiN(SiMe3)2 base_choice->linmds Li+ Counterion azaindole 7-Azaindole knmds->azaindole azaindoline 7-Azaindoline linmds->azaindoline

Caption: Controlling product selectivity with different alkali-amide bases.

References

Technical Support Center: Scaling Up the Production of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on general principles of chemical process scale-up and data from analogous heterocyclic compounds. Due to a lack of publicly available information on the large-scale synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, this document should be used as a reference for researchers to develop their own robust and scalable processes.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound. A plausible synthetic route involves the reduction of a suitable precursor, such as a carboxylic acid ester or an aldehyde derivative of 1H-Pyrrolo[3,2-b]pyridine.

Issue 1: Low Yield or Stalled Reaction During Ester/Aldehyde Reduction

Question: We are experiencing a significant drop in yield when scaling up the reduction of a 1H-Pyrrolo[3,2-b]pyridine-6-carboxylate ester to this compound. What are the potential causes and solutions?

Answer:

Low yields during the scale-up of reduction reactions are common and can stem from several factors related to mass and heat transfer, as well as reagent stability and addition.

Potential Causes and Solutions:

Cause Explanation Troubleshooting and Optimization
Poor Mixing and Mass Transfer In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration, causing incomplete reaction or degradation.- Optimize Agitation: Increase the stirring speed or use an overhead stirrer with a properly designed impeller for better vortexing and mixing. - Baffled Reactor: Employ a baffled reactor to improve mixing efficiency and prevent stratification of reagents.
Inefficient Heat Transfer The surface area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.[1][2] Exothermic reactions can lead to temperature spikes that degrade the product or cause side reactions.- Controlled Reagent Addition: Add the reducing agent slowly and monitor the internal temperature closely. - Efficient Cooling: Use a cooling bath or a reactor with a cooling jacket to maintain the optimal reaction temperature.
Reagent Decomposition Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can decompose if exposed to moisture or incompatible solvents.- Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Solvent Purity: Use high-purity, anhydrous solvents.
Suboptimal Reaction Conditions Conditions that worked at a small scale may not be optimal for larger batches.- Solvent Selection: While methanol or ethanol can be used with NaBH₄, stronger reducing agents may require ethereal solvents like THF or diethyl ether.[3] - Temperature Control: Re-optimize the reaction temperature for the larger scale. Some reductions may require initial cooling followed by warming to room temperature.
Issue 2: Impurity Profile Changes Upon Scale-up

Question: The purity of our isolated this compound is lower at a larger scale, with new, unidentified impurities. How can we address this?

Answer:

Changes in the impurity profile are often due to longer reaction times, localized high temperatures, or issues with the work-up and isolation procedures at scale.[4]

Potential Causes and Solutions:

Cause Explanation Troubleshooting and Optimization
Side Reactions Longer reaction and work-up times can lead to the formation of byproducts.- Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. - Quenching Procedure: Optimize the quenching of the reducing agent to minimize side reactions.
Incomplete Reaction Poor mixing can leave pockets of unreacted starting material.- Improve Agitation: As mentioned previously, ensure efficient mixing. - Reagent Stoichiometry: Re-evaluate the stoichiometry of the reducing agent. A slight excess may be needed at a larger scale.
Product Degradation The product may be sensitive to the work-up conditions (e.g., pH, temperature).- Controlled Work-up: Perform the aqueous work-up at a controlled temperature (e.g., in an ice bath). - pH Adjustment: Carefully adjust the pH during work-up to ensure the product is in a stable form.
Inefficient Purification Crystallization or chromatography may be less effective at a larger scale.- Optimize Crystallization: Screen for suitable crystallization solvents and optimize the cooling rate.[5][6][7] - Chromatography: If chromatography is necessary, consider the loading capacity of the stationary phase and optimize the solvent gradient.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Safety is paramount during scale-up.[1][8] Key considerations include:

  • Thermal Hazards: Be aware of the exothermic nature of reduction reactions and have adequate cooling and temperature monitoring in place to prevent runaway reactions.[8][9]

  • Reagent Handling: Handle pyrophoric or highly reactive reducing agents under an inert atmosphere and with appropriate personal protective equipment.

  • Solvent Safety: Use appropriate ventilation and take precautions against static discharge when working with flammable solvents.

  • Pressure Build-up: Be aware of potential gas evolution during the reaction or quenching and ensure the system is properly vented.

Q2: How do I choose the right solvent for the final crystallization of this compound at a large scale?

A2: The ideal solvent system for crystallization should have the following properties:

  • The compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature or below.[7]

  • Impurities should be either very soluble or insoluble in the chosen solvent.

  • The solvent should be relatively non-toxic, environmentally friendly, and have a boiling point that allows for easy removal.

  • Common solvent systems for heterocyclic compounds include alcohols (isopropanol, ethanol), esters (ethyl acetate), and mixtures with non-polar solvents like hexanes or heptanes.[10] A systematic solvent screen is recommended.

Q3: Our Grignard reaction to form a precursor aldehyde is failing to initiate at a larger scale. What should we do?

A3: Grignard reaction initiation can be challenging.[11] Common issues include:

  • Moisture: Ensure all glassware and solvents are scrupulously dry.

  • Magnesium Activation: The surface of the magnesium turnings may be passivated. Gentle heating, the addition of a small crystal of iodine, or a few drops of a pre-formed Grignard reagent can help initiate the reaction.[12]

  • Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent.

Experimental Protocols (Templates)

Template Protocol 1: Reduction of a Heterocyclic Ester
  • Reactor Setup: Assemble a multi-necked, oven-dried reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with the 1H-Pyrrolo[3,2-b]pyridine-6-carboxylate ester dissolved in an appropriate anhydrous solvent (e.g., THF).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-salt bath or a chiller.

  • Reducing Agent Addition: Slowly add the reducing agent (e.g., a solution of LiAlH₄ in THF or solid NaBH₄ in portions) via the dropping funnel or a powder funnel, ensuring the internal temperature does not exceed the set limit.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Slowly and carefully add a quenching agent (e.g., water, followed by a sodium hydroxide solution) while maintaining cooling.

  • Work-up: Perform an aqueous work-up, separate the organic layer, and extract the aqueous layer with a suitable solvent.

  • Purification: Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or chromatography.

Template Protocol 2: Large-Scale Crystallization
  • Dissolution: In a suitable reactor, dissolve the crude this compound in a minimal amount of a hot, pre-determined solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For very soluble compounds, further cooling in an ice bath or refrigerator may be necessary. Slow cooling generally affords larger, purer crystals.[5]

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Isolate the crystals by filtration, for example, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials reactor_setup Reactor Setup & Inerting start->reactor_setup reagent_addition Controlled Reagent Addition reactor_setup->reagent_addition temp_control Temperature Monitoring & Control reagent_addition->temp_control reaction_monitoring In-Process Monitoring (TLC/LC-MS) temp_control->reaction_monitoring quenching Reaction Quenching reaction_monitoring->quenching extraction Extraction & Washing quenching->extraction concentration Solvent Removal extraction->concentration crystallization Crystallization concentration->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying end Pure Product drying->end

Caption: A generalized experimental workflow for the scaled-up synthesis of a chemical compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield at Scale mixing Poor Mixing? start->mixing heat Poor Heat Transfer? start->heat reagents Reagent Decomposition? start->reagents conditions Suboptimal Conditions? start->conditions mixing_sol Optimize Stirring Use Baffled Reactor mixing->mixing_sol heat_sol Slow Reagent Addition Improve Cooling heat->heat_sol reagents_sol Ensure Anhydrous Conditions Use High-Purity Solvents reagents->reagents_sol conditions_sol Re-optimize Temperature Screen Solvents conditions->conditions_sol

Caption: A troubleshooting decision tree for addressing low yield issues during scale-up.

References

Technical Support Center: Overcoming the Low Reactivity of the Pyrrole Nitrogen in 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the pyrrole nitrogen in 7-azaindole.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrrole nitrogen (N-1) in 7-azaindole less reactive than the nitrogen in indole?

The reduced reactivity of the pyrrole nitrogen in 7-azaindole stems from the electron-withdrawing effect of the adjacent pyridine nitrogen (N-7). This effect decreases the electron density on the pyrrole ring, making the N-1 proton more acidic and the nitrogen itself less nucleophilic compared to indole. The pKa of the 7-azaindole pyrrole NH is lower than that of indole, indicating a higher acidity. Specifically, 7-azaindole is a stronger acid than indole by approximately 1.99 pKa units in acetonitrile.[1] This inherent electronic property makes direct functionalization of the N-1 position more challenging.

Q2: What are the common strategies to enhance the reactivity of the pyrrole nitrogen in 7-azaindole for N-alkylation?

To overcome the low reactivity for N-alkylation, a common strategy is to deprotonate the pyrrole nitrogen using a suitable base to form the more nucleophilic azaindole anion. The choice of base and reaction conditions is critical to achieve good yields and minimize side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The reaction is typically performed in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).

Q3: Which catalytic systems are effective for the N-arylation of 7-azaindole?

Copper- and palladium-catalyzed cross-coupling reactions are the most prominent methods for N-arylation of 7-azaindole.

  • Copper-catalyzed (Ullmann-type) reactions: These often employ a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂) as the catalyst, often in the presence of a ligand and a base.[2][3]

  • Palladium-catalyzed (Buchwald-Hartwig) amination: This method utilizes a palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos) and a base.[4]

  • Iron-catalyzed N-arylation: A more recent, cost-effective, and environmentally friendly approach involves the use of an iron catalyst, such as iron(III) bromide, for the C-N coupling of 7-azaindole with aryl iodides.[5]

Q4: How can I achieve N-acylation of 7-azaindole, and what are the potential challenges?

Direct N-acylation of 7-azaindole can be challenging due to the low nucleophilicity of the pyrrole nitrogen. One-pot procedures using activating agents have been developed. For example, a system of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) can facilitate the direct N-acylation with carboxylic acids under mild conditions.[6] Challenges include potential side reactions and the need for carefully optimized conditions to achieve high yields.

Troubleshooting Guides

N-Alkylation of 7-Azaindole
Issue Potential Cause Troubleshooting Steps
Low or no conversion Insufficiently strong base to deprotonate the pyrrole nitrogen.Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure anhydrous reaction conditions as water can quench the base.
Low reaction temperature.Increase the reaction temperature. Refluxing in acetonitrile is a common condition.[4]
Poor quality of alkylating agent.Use a freshly opened or purified alkylating agent.
Formation of N-7 alkylated product Reaction conditions favoring alkylation on the more basic pyridine nitrogen.While less common for simple alkyl halides, this can occur. Lowering the reaction temperature and using a less polar solvent might favor N-1 alkylation.
Di-alkylation Excess alkylating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
N-Arylation of 7-Azaindole
Issue Potential Cause Troubleshooting Steps
Low yield in Cu-catalyzed reaction Catalyst deactivation.Ensure anhydrous and inert conditions, especially when using Cu(I) salts. Degas the solvent.
Inappropriate ligand or base.For Chan-Lam coupling with arylboronic acids, a base like DBU might be effective.[2][3] For Ullmann coupling with aryl halides, a base like K₃PO₄ is often used.[2] Screen different ligands if necessary.
Low yield in Pd-catalyzed reaction Inactive catalyst or ligand degradation.Use a pre-catalyst or ensure the active catalyst is generated in situ correctly. Use high-purity, air-stable ligands like XPhos.
Sterically hindered aryl halide.Increase reaction temperature and/or use a more active catalyst/ligand system.
Homocoupling of aryl halide Reaction conditions favoring reductive elimination of the aryl groups from the metal center.Adjust the ligand-to-metal ratio. Lowering the temperature might also help.

Data Presentation

Table 1: Comparison of Conditions for N-Arylation of 7-Azaindole
MethodCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Chan-LamCu(OAc)₂ (20 mol%)NoneDBU (1 equiv)DCMRoom Tempup to 95%
Ullmann-typeCuI (1-5 mol%)trans-N,N'-dimethyl-1,2-cyclohexanediamine (10-20 mol%)K₃PO₄ (2 mmol)Toluene or Dioxane110Not specified[2]
Buchwald-HartwigPd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOtBu (1.4 eq)Toluene100Not specified
Iron-catalyzedFeBr₃dmedaNot specifiedWaterNot specifiedup to 96%[5]

Experimental Protocols

Protocol 1: Direct N-Alkylation of 7-Azaindole with Benzyl Bromide[4]
  • To a solution of 7-aminoindole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Copper-Catalyzed N-Arylation of 7-Azaindole with Arylboronic Acid (Chan-Lam Coupling)[2]
  • To a reaction vial, add 7-azaindole (0.423 mmol), arylboronic acid (0.508 mmol), and Cu(OAc)₂ (20 mol %).

  • Add dichloromethane (DCM) (3 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed N-Arylation of 7-Azaindole with Bromobenzene (Buchwald-Hartwig Amination)[4]
  • In an oven-dried Schlenk tube, combine 7-aminoindole (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene, followed by bromobenzene (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC (typically 18-24 hours).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualization

reactivity_comparison cluster_indole Indole cluster_azaindole 7-Azaindole cluster_reactivity Relative Nucleophilicity indole_N Pyrrole N high_reactivity Higher indole_N->high_reactivity azaindole_N Pyrrole N (N-1) low_reactivity Lower azaindole_N->low_reactivity azaindole_pyridine_N Pyridine N (N-7) azaindole_pyridine_N->azaindole_N -I Effect (Electron Withdrawing)

Caption: Comparison of pyrrole nitrogen reactivity in indole vs. 7-azaindole.

experimental_workflow cluster_alkylation N-Alkylation cluster_arylation N-Arylation start Start: 7-Azaindole deprotonation Deprotonation (Base) start->deprotonation reaction_type Select Reaction Type deprotonation->reaction_type alkylation Add Alkyl Halide reaction_type->alkylation Alkylation arylation Add Aryl Halide/Boronic Acid + Catalyst/Ligand reaction_type->arylation Arylation workup_alkylation Workup & Purification alkylation->workup_alkylation product_alkylation N-Alkylated 7-Azaindole workup_alkylation->product_alkylation workup_arylation Workup & Purification arylation->workup_arylation product_arylation N-Arylated 7-Azaindole workup_arylation->product_arylation

Caption: General experimental workflow for N-functionalization of 7-azaindole.

troubleshooting_logic start Low/No Product Formation check_base Is the base strong enough? start->check_base increase_base_strength Action: Use a stronger base (e.g., NaH) check_base->increase_base_strength No check_temp Is the temperature optimal? check_base->check_temp Yes success Improved Yield increase_base_strength->success increase_temp Action: Increase reaction temperature check_temp->increase_temp No check_catalyst Is the catalyst/ligand active? check_temp->check_catalyst Yes increase_temp->success replace_catalyst Action: Use fresh catalyst/ligand, ensure inert conditions check_catalyst->replace_catalyst No check_catalyst->success Yes replace_catalyst->success

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical techniques for the characterization of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors. For comparative purposes, we analyze its structural isomer, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction to Pyrrolopyridine Methanols

This compound and its isomers are crucial building blocks in medicinal chemistry. The 7-azaindole scaffold (pyrrolo[3,2-b]pyridine) is a prominent structure in the development of therapeutics targeting kinases, such as Janus kinase (JAK) and Rho-associated coiled-coil kinase (ROCK). Accurate structural confirmation and purity assessment of these intermediates are critical for the successful synthesis of target active pharmaceutical ingredients (APIs). This guide focuses on the primary analytical techniques used for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow & Methodology

A standardized workflow is essential for the reliable characterization of pyrrolopyridine-based compounds. The following diagram illustrates a typical analytical sequence.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity synthesis Chemical Synthesis purification Column Chromatography / Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Preliminary Check ms Mass Spectrometry (HRMS-ESI) nmr->ms Molecular Weight Confirmation hplc HPLC-UV/MS (Purity & Identity) ms->hplc Purity & Retention Time purity_assessment Final Purity Assessment hplc->purity_assessment

Caption: General analytical workflow for heterocyclic compounds.

Comparative Data Analysis

The structural difference between the two isomers, specifically the position of the methanol substituent, leads to distinct and predictable differences in their analytical spectra.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of these isomers. The proton (¹H) and carbon (¹³C) environments are unique to each structure, resulting in different chemical shifts and coupling patterns.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire with a spectral width of 0 to 160 ppm, using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Comparative NMR Data:

Parameter This compound (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol
¹H NMR (DMSO-d₆) Proton H-5: Aromatic singlet. Proton H-7: Aromatic singlet. Methylene (-CH₂-): Singlet, ~4.6 ppm. Pyrrole Protons: Distinct doublets or triplets for H-2 and H-3.Proton H-6: Aromatic singlet. Proton H-4: Aromatic singlet. Methylene (-CH₂-): Singlet, ~4.7 ppm. Pyrrole Protons: Distinct doublets or triplets for H-2 and H-3.
¹³C NMR (DMSO-d₆) Carbon C-6: Aromatic carbon bearing the methanol, significant downfield shift. Methylene (-CH₂-): Signal around 60-65 ppm.Carbon C-5: Aromatic carbon bearing the methanol. Methylene (-CH₂-): Signal around 60-65 ppm.

Note: Exact chemical shifts can vary based on solvent and concentration. The key differentiator is the pattern of aromatic signals and the specific shifts of the substituted pyridine ring carbons.

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy.

Experimental Protocol (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated.

  • Analysis: Analyze using a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve high resolution (<5 ppm mass accuracy).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare the measured mass to the calculated theoretical mass.

Comparative MS Data:

Parameter This compound (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol
Molecular Formula C₈H₈N₂OC₈H₈N₂O
Molecular Weight 148.16 g/mol 148.16 g/mol
Theoretical [M+H]⁺ 149.0715149.0715
Observed [M+H]⁺ Expected within 5 ppm of theoreticalExpected within 5 ppm of theoretical

As isomers, both compounds have the same molecular weight and elemental composition. MS alone cannot distinguish between them but serves as a crucial confirmation of the chemical formula.

HPLC is the primary method for determining the purity of the synthesized compounds. While isomers may have similar properties, their interaction with the stationary phase can differ slightly, often allowing for separation.

Experimental Protocol (RP-HPLC):

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the basic analytes.

  • Gradient: A typical gradient might be 10% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 272 nm).[1]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Comparative HPLC Data:

Parameter This compound (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol
Typical Retention Time Dependent on exact conditions, but may differ slightly from its isomer due to polarity differences.May show a slightly different retention time under the same chromatographic conditions.
Purity Specification Typically >95% for use as a synthetic intermediate.Typically >95% for use as a synthetic intermediate.

The subtle difference in the position of the polar methanol group can alter the molecule's overall dipole moment and interaction with the C18 stationary phase, potentially leading to baseline separation of the two isomers in a co-injected sample.

Visualization of Isomeric Structures

The following diagram highlights the structural difference between the two isomers, which is the root cause of the variations observed in the analytical data.

Isomer Comparison cluster_A This compound cluster_B (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol A B

Caption: Chemical structures of the two compared isomers.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. While HRMS confirms the elemental composition and HPLC assesses purity, NMR spectroscopy remains the definitive technique for unambiguous structural elucidation and for distinguishing it from its isomers. The comparative analysis with (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol underscores how minor positional changes in a functional group lead to significant and measurable differences in spectroscopic data, particularly in the aromatic region of the ¹H NMR spectrum. This guide provides the necessary protocols and comparative data to aid researchers in the accurate identification and quality control of these vital synthetic intermediates.

References

A Comparative Guide to the Biological Activity of 6-Azaindole and 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of nitrogen atoms into indole scaffolds, creating azaindole isomers, has become a cornerstone of modern medicinal chemistry. This bioisosteric replacement can profoundly influence a compound's physicochemical properties and biological activity, offering a powerful tool for lead optimization. Among the various isomers, 6-azaindole and 7-azaindole derivatives have garnered significant attention, particularly in the realm of kinase inhibition. This guide provides an objective, data-driven comparison of the biological activities of these two prominent scaffolds, supported by experimental data and detailed methodologies.

The Privileged Scaffold: 7-Azaindole in Kinase Inhibition

The 7-azaindole core is widely recognized as a "privileged scaffold" in the design of kinase inhibitors.[1][2] Its defining feature is the arrangement of the pyridine nitrogen and the pyrrole N-H group, which act as a hydrogen bond acceptor and donor, respectively. This configuration allows 7-azaindole derivatives to form two crucial hydrogen bonds with the hinge region of the ATP-binding site in many kinases, mimicking the interaction of adenine.[1][2] This robust binding motif is a key reason for the prevalence of 7-azaindole in numerous clinically successful and investigational kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1][2]

The Versatile Challenger: 6-Azaindole Explored

While 7-azaindole has a well-established role, 6-azaindole derivatives have also been synthesized and evaluated for a range of biological activities.[3][4] Although less frequently employed in kinase inhibitor design compared to their 7-aza counterparts, 6-azaindoles have shown promise in other areas, such as cannabinoid receptor modulation.[3] The different placement of the nitrogen atom in the 6-position alters the electronic distribution and hydrogen bonding potential of the molecule, leading to distinct structure-activity relationships (SAR) and target profiles.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for 6-azaindole and 7-azaindole derivatives against various biological targets. It is important to note that direct head-to-head comparisons within the same molecular scaffold are not always available in the literature.

Table 1: Kinase Inhibitory Activity of 7-Azaindole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Benzocycloalkanone-bearing 7-azaindolesHaspin14[5]
Benzocycloalkanone-bearing 7-azaindolesCDK9/CyclinTMicromolar to Nanomolar range[5]
Dual ABL/SRC inhibitorsABL, SRCPotent Inhibition[6]
Multi-targeted kinase inhibitorsMultiple oncogenic kinasesPotent Inhibition[6][7]
Vemurafenib (PLX4720)BRAFV600E13[8]

Table 2: Comparative Activity of Azaindole Isomers

ScaffoldTargetActivityReference
6-Azaindole-2-carboxamidesCannabinoid Receptor 1 (CB1)Markedly reduced binding affinity compared to indole counterparts[3]
7-Azaindole-2-carboxamidesCannabinoid Receptor 1 (CB1)Lost the ability to bind[3]
6-Azaindole derivativesDYRK1A KinaseConsiderably less active than 7-azaindole derivatives[9]
4-, 6-, 7-Azaindole isomersCdc7 KinaseLower inhibition activity/selectivity than 5-azaindole[9][10]
4-Azaindole and 7-Azaindole analogsHIV-1 Non-nucleoside reverse transcriptaseBetter efficacy than the parent indole[11]
5-Azaindole and 6-Azaindole derivativesHIV-1 Non-nucleoside reverse transcriptaseReduced efficacy than the parent indole[11]

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate a representative signaling pathway targeted by azaindole derivatives and a general workflow for their biological evaluation.

G cluster_0 MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Azaindole 7-Azaindole Inhibitor (e.g., Vemurafenib) Azaindole->RAF

A representative kinase signaling pathway targeted by 7-azaindole inhibitors.

G cluster_1 Experimental Workflow for Biological Evaluation Synthesis Synthesis of 6/7-Azaindole Derivatives Purification Purification and Characterization Synthesis->Purification BiochemicalAssay Biochemical Assays (e.g., Kinase Inhibition) Purification->BiochemicalAssay CellularAssay Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) BiochemicalAssay->CellularAssay SAR Structure-Activity Relationship (SAR) Analysis BiochemicalAssay->SAR InVivo In Vivo Studies (e.g., Animal Models) CellularAssay->InVivo CellularAssay->SAR

A general experimental workflow for the evaluation of azaindole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of azaindole derivatives.

Kinase Inhibition Assay (General Protocol)

This assay determines the potency of a compound in inhibiting a specific kinase.

  • Materials : Recombinant kinase, appropriate substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure :

    • Add assay buffer to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Add the kinase to the wells.

    • Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a control (DMSO without inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation/Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

  • Materials : Cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cannabinoid Receptor 1 (CB1) Binding Assay

This assay evaluates the ability of a compound to bind to the CB1 receptor.[3]

  • Materials : Cell membranes expressing the CB1 receptor, a radiolabeled orthosteric agonist (e.g., [³H]CP55,940), binding buffer, test compounds, and a scintillation counter.

  • Procedure :

    • In a microplate, combine the cell membranes, the radiolabeled agonist, and the test compound at various concentrations.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound and unbound radioligand by rapid filtration through a filter mat.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The binding affinity (Ki) of the test compound is calculated from its IC50 value using the Cheng-Prusoff equation.

Conclusion

The comparative analysis of 6-azaindole and 7-azaindole derivatives underscores the critical role of nitrogen placement in determining biological activity. The 7-azaindole scaffold is a well-validated and highly successful hinge-binding motif for kinase inhibitors, with a wealth of supporting data and clinical applications.[1][2][9][10] In contrast, the 6-azaindole scaffold, while less explored in the context of kinase inhibition, presents opportunities for developing compounds with novel activity profiles, as evidenced by its distinct behavior in modulating the cannabinoid receptor.[3]

The choice between a 6-azaindole and a 7-azaindole core is highly dependent on the specific therapeutic target and the desired pharmacological profile. While 7-azaindole remains a go-to scaffold for many kinase targets, the data suggests that for certain biological systems, 6-azaindole or other isomers may offer advantages in terms of selectivity or overcoming resistance. Future research involving direct, systematic comparisons of these isomers within identical molecular frameworks will be invaluable for further elucidating their respective strengths and guiding rational drug design.

References

Navigating Molecular Geometries: A Comparative Guide to the Structural Analysis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative overview of X-ray crystallography for the structural elucidation of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol derivatives, alongside alternative analytical techniques. Due to the current absence of publicly available, specific X-ray crystallographic data for this compound and its derivatives in major structural databases, this guide will focus on the general methodologies and comparative strengths of various analytical approaches.

The pyrrolopyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Understanding the precise spatial arrangement of atoms within derivatives of this compound is crucial for designing novel therapeutics, for example, as inhibitors of specific kinases. While X-ray crystallography remains the gold standard for obtaining high-resolution structural data, other techniques provide complementary information, especially when suitable crystals cannot be obtained.

Comparative Analysis of Structural Elucidation Techniques

The selection of an appropriate analytical method for structure determination depends on several factors, including the nature of the sample, the required level of detail, and the availability of instrumentation. Below is a comparison of common techniques.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Single, well-ordered crystal (typically >0.1 mm).Unambiguous and high-resolution structural determination.Crystal growth can be a significant bottleneck.
Powder X-ray Diffraction (PXRD) Crystal system, unit-cell dimensions, and fingerprint for phase identification.Crystalline powder.Useful for material characterization and quality control.Does not provide detailed atomic coordinates for unknown structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), relative stereochemistry, and solution-state conformation.Soluble sample in a deuterated solvent.Provides information about the molecule's structure and dynamics in solution.Absolute configuration is difficult to determine; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Small amount of sample, can be in solid, liquid, or gas phase.High sensitivity and provides information on molecular formula.Does not provide information on 3D structure or connectivity.
Three-Dimensional Electron Diffraction (3D-ED) 3D atomic coordinates from nanocrystals.Microcrystalline powder.Applicable to very small crystals that are not suitable for SC-XRD.[1]An evolving technique; data quality can be lower than SC-XRD.[1]
Computational Modeling (e.g., DFT) Theoretical 3D structure, electronic properties, and conformational analysis.None (in-silico method).Provides insights into molecular properties and can predict structures.Predictions must be validated by experimental data.

Experimental Protocols: A Generalized Workflow

While specific crystallization conditions for this compound derivatives are not publicly documented, a general workflow for small-molecule X-ray crystallography is well-established.

1. Synthesis and Purification: The initial step involves the chemical synthesis of the target this compound derivative. Following synthesis, the compound must be purified to a high degree, typically using techniques like column chromatography or recrystallization, as impurities can inhibit crystal growth.

2. Crystallization: The production of a high-quality single crystal is often the most challenging step.[2][3] Common crystallization techniques for small molecules include:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.

  • Vapor Diffusion (Hanging and Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a precipitant solution in a sealed chamber. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

3. X-ray Diffraction Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[2][3] As the crystal is rotated, a diffraction pattern of spots is collected on a detector. Modern diffractometers automate this process, collecting a complete dataset.

4. Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are used to determine the electron density map of the molecule. The phase problem is a critical challenge that is typically solved for small molecules using direct methods.[3] An initial molecular model is then built into the electron density map and refined computationally to best fit the experimental data.

The following diagram illustrates the general workflow for small-molecule X-ray crystallography.

experimental_workflow General Workflow for Small-Molecule X-ray Crystallography cluster_synthesis Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection X-ray Diffraction crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A generalized workflow for determining the crystal structure of a small molecule.

Logical Relationship of Analytical Techniques

The choice of analytical technique is often hierarchical and complementary. The following diagram illustrates the logical flow for characterizing a novel compound.

logical_relationship Logical Flow for Structural Characterization cluster_initial_characterization Initial Analysis cluster_crystallography High-Resolution Structure cluster_final_analysis Final Structure & Properties start Novel Compound ms Mass Spectrometry (Molecular Weight) start->ms nmr NMR Spectroscopy (Connectivity) start->nmr crystal_growth Attempt Crystal Growth nmr->crystal_growth sc_xrd Single-Crystal XRD crystal_growth->sc_xrd Success threeD_ed 3D Electron Diffraction (for nanocrystals) crystal_growth->threeD_ed Microcrystals absolute_structure Absolute 3D Structure sc_xrd->absolute_structure threeD_ed->absolute_structure computational Computational Modeling (Properties) absolute_structure->computational

Decision-making process for the structural elucidation of a new chemical entity.

References

A Comparative Analysis of 7-Azaindole Based Inhibitors: Bridging In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 7-azaindole based inhibitors is demonstrating significant promise in preclinical studies, exhibiting potent in vitro activity that, in several cases, translates to meaningful in vivo efficacy. These compounds, targeting a range of proteins implicated in cancer and inflammatory diseases, are undergoing rigorous evaluation. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers and drug development professionals.

This analysis focuses on a selection of 7-azaindole based inhibitors targeting key cellular proteins: Ataxia Telangiectasia and Rad3-related (ATR) kinase, Unc-51 Like Kinase 1/2 (ULK1/2), Orai calcium channels, and Phosphoinositide 3-kinase (PI3K). The compiled data highlights the translation of biochemical and cell-based potency to therapeutic effects in animal models.

Quantitative Efficacy: A Side-by-Side Comparison

To facilitate a clear comparison of the performance of these inhibitors, the following table summarizes their in vitro and in vivo efficacy data.

InhibitorTargetIn Vitro EfficacyIn Vivo ModelIn Vivo Efficacy
VE-822 ATR KinaseKi: < 0.3 nM[1] Cell-based IC50: 20 nM[1]Small Cell Lung Cancer (SCLC) Xenograft (DMS-273)Increased average survival from 15.3 days (cisplatin alone) to 26 days (cisplatin + VE-822)[2]
SCLC Xenograft (NCI-H187)Increased average survival from 27.4 days (cisplatin alone) to 39.2 days (cisplatin + VE-822)[2]
MR-2088 ULK1/2pEC50 (ULK1): 8.3[3] pEC50 (ULK2): 8.7[3]-Data not yet published, but compound deemed suitable for in vivo studies[4]
Compound 14d Orai ChannelPotent inhibition of IL-2 production in Jurkat cellsOvalbumin-induced Asthma (Rat)Inhibition of eosinophil infiltration in bronchoalveolar lavage fluid[5]
FD2054 & FD2078 PI3KShowed better antiproliferative activity than BKM120 in MCF-7 and MDA-MB-231 cells--

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.

ATR Signaling Pathway ATR Signaling in Response to DNA Damage DNA_Damage DNA Damage (e.g., from Cisplatin) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for VE822 VE-822 VE822->ATR inhibits

ATR Signaling in Response to DNA Damage

Drug_Discovery_Workflow General Workflow for Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Determine Ki/IC50 Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Signaling) Determine EC50/IC50 Biochemical_Assay->Cell_Based_Assay Animal_Model Animal Model Development (e.g., Xenograft, Disease Model) Cell_Based_Assay->Animal_Model Promising candidates advance Efficacy_Study Efficacy Study (e.g., Tumor Growth Inhibition, Inflammation Reduction) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

General Workflow for Inhibitor Evaluation

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited.

VE-822 In Vivo Xenograft Study
  • Animal Model: Immunocompromised mice were subcutaneously injected with DMS-273 or NCI-H187 small cell lung cancer cells.

  • Treatment Groups:

    • Vehicle control

    • VE-822 alone

    • Cisplatin alone

    • Cisplatin in combination with VE-822

  • Dosing: The specific doses and administration schedule for VE-822 and cisplatin were not detailed in the available abstract. However, a general protocol for VE-822 suggests administration at 60 mg/kg intraperitoneally.[1]

  • Efficacy Endpoint: The primary endpoint was survival, defined as the time for tumors to reach a volume of 1500 mm³.

  • Data Analysis: Average survival times for each treatment group were calculated and compared.

Compound 14d In Vitro IL-2 Production Assay
  • Cell Line: Jurkat T-cells, a human T lymphocyte cell line.

  • Stimulation: Cells were stimulated to produce Interleukin-2 (IL-2). The specific mitogen used for stimulation was not detailed in the abstract.

  • Inhibitor Treatment: Cells were treated with varying concentrations of compound 14d.

  • Endpoint: The concentration of IL-2 in the cell culture supernatant was measured, likely using an ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IL-2 production, was determined.

Compound 14d In Vivo Ovalbumin-Induced Asthma Model
  • Animal Model: Rats were sensitized to ovalbumin to induce an allergic asthma phenotype, characterized by airway inflammation.

  • Treatment: Sensitized rats were treated with compound 14d. The dose and route of administration were not specified in the abstract.

  • Endpoint: The number of eosinophils in the bronchoalveolar lavage fluid (BALF) was quantified. Eosinophils are key inflammatory cells in asthma.

  • Data Analysis: The reduction in eosinophil count in the treated group was compared to a control group.

FD2054 & FD2078 In Vitro Antiproliferative Assay
  • Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cell lines.

  • Inhibitor Treatment: Cells were treated with various concentrations of FD2054, FD2078, and the reference compound BKM120.

  • Endpoint: Cell proliferation or viability was assessed after a set incubation period, likely using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: The antiproliferative activity of FD2054 and FD2078 was compared to that of BKM120.

Conclusion

The presented data underscores the potential of 7-azaindole based inhibitors as therapeutic agents. The strong in vitro potency of compounds like VE-822 has been shown to translate into significant in vivo efficacy, particularly in combination therapies. While further studies are needed to fully elucidate the in vivo performance of promising candidates like MR-2088 and the novel PI3K inhibitors, the initial findings are highly encouraging. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this important class of inhibitors.

References

Mass Spectrometry Analysis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation and quantification of novel heterocyclic compounds are paramount. (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, a derivative of azaindole, presents unique analytical challenges due to its polarity and potential for thermal lability. Mass spectrometry (MS), coupled with chromatographic separation, offers powerful solutions for its analysis. This guide provides a comparative overview of two primary mass spectrometry techniques—Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)—supported by predictive data and detailed experimental protocols.

The choice between these techniques hinges on the analytical goal. GC-MS with "hard" EI provides extensive fragmentation, which is invaluable for structural confirmation and library matching. In contrast, LC-MS with "soft" ESI typically preserves the molecular ion, making it ideal for accurate molecular weight determination and quantification in complex matrices.

Comparative Overview of Analytical Techniques

The analysis of this compound can be approached with either GC-MS or LC-MS, each providing distinct advantages. GC-MS is a gold standard for the identification of volatile compounds, offering high-resolution separation and reproducible fragmentation patterns.[1] However, the high temperatures used in the injection port can sometimes lead to thermal degradation of the analyte.[1] LC-MS is better suited for polar and thermally sensitive molecules, and its coupling with soft ionization techniques like ESI allows for the analysis of intact molecules.[2][3]

FeatureGas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile/semi-volatile compounds in the gas phase.Separates compounds in the liquid phase.
Typical Ionization Electron Ionization (EI) - Hard Ionization.Electrospray Ionization (ESI) - Soft Ionization.[4]
Information Yield Detailed fragmentation pattern, structural elucidation.[5]Primarily molecular weight ([M+H]⁺), less fragmentation.[6]
Sample Requirements Must be volatile and thermally stable. Derivatization may be needed.Soluble in a suitable liquid solvent. Ideal for polar compounds.[7]
Key Advantage Rich, reproducible fragmentation spectra for library matching.[8]High sensitivity for polar and non-volatile compounds.[3]
Potential Challenge Potential for thermal degradation of the analyte.[1]Matrix effects can cause ion suppression.[2]
Predictive Mass Spectral Data

While specific experimental spectra for this compound (Molecular Weight: 148.17 g/mol [9]) are not widely published, we can predict the expected outcomes based on the fragmentation patterns of related indole and azaindole derivatives.[10][11]

Table 2: Predicted Fragmentation Data for GC-MS (EI) Analysis

Electron Ionization at 70 eV is energetic and expected to produce a radical molecular ion (M⁺•) and several characteristic fragment ions.

Predicted m/zProposed Fragment IonDescription
148[C₈H₈N₂O]⁺•Molecular Ion (M⁺•)
147[C₈H₇N₂O]⁺Loss of a hydrogen radical ([M-H]⁺)
119[C₇H₇N₂]⁺Loss of the formyl radical (•CHO) from the [M-H]⁺ ion
118[C₇H₆N₂]⁺•Loss of formaldehyde (CH₂O)
92[C₆H₆N]⁺Subsequent loss of HCN from the m/z 119 fragment
91[C₆H₅N]⁺•Loss of a hydrogen atom from the m/z 92 fragment

Table 3: Expected Ions for LC-MS (ESI) Analysis

Electrospray ionization is a soft technique that protonates the analyte in solution, yielding primarily the protonated molecular ion.

Predicted m/zProposed IonIonization Mode
149.0715[M+H]⁺Positive
171.0534[M+Na]⁺Positive
187.0273[M+K]⁺Positive
297.1352[2M+H]⁺Positive
147.0558[M-H]⁻Negative

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for the analysis of this compound using both GC-MS and LC-MS.

Protocol 1: GC-MS with Electron Ionization

This protocol is designed for structural identification through fragmentation analysis.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Perform a serial dilution to a final concentration of 10 µg/mL.

  • GC System: Agilent 8890 GC (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL injection volume, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

Protocol 2: LC-MS with Electrospray Ionization

This protocol is optimized for accurate mass determination and quantification.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 acetonitrile:water with 0.1% formic acid. Perform a serial dilution to a final concentration of 1 µg/mL.

  • LC System: Agilent 1290 Infinity II (or equivalent).

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS System: Agilent 6545XT AdvanceBio Q-TOF (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Drying Gas (N₂): Flow 10 L/min, Temperature 325°C.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas: Flow 11 L/min, Temperature 350°C.

  • Capillary Voltage: 3500 V.

  • Mass Range: Scan from m/z 100 to 500.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the analytical processes and molecular transformations.

G cluster_prep Sample Handling cluster_analysis Analytical Workflow cluster_data Data Processing Sample Analyte Sample Prep Sample Preparation (Dilution, Extraction) Sample->Prep Chrom Chromatographic Separation (GC or LC) Prep->Chrom Ion Ionization (EI or ESI) Chrom->Ion MassAn Mass Analyzer (Quadrupole, TOF) Ion->MassAn Detect Detector MassAn->Detect Data Data Acquisition Detect->Data Analysis Spectral Analysis (Library Match, Mass ID) Data->Analysis

Caption: General workflow for chromatography-mass spectrometry analysis.

G M Molecular Ion (M⁺•) m/z = 148 M_H [M-H]⁺ m/z = 147 M->M_H - •H M_CH2O [M-CH₂O]⁺• m/z = 118 M->M_CH2O - CH₂O Frag1 Fragment Ion m/z = 119 M_H->Frag1 - •CHO Frag2 Fragment Ion m/z = 92 Frag1->Frag2 - HCN

Caption: Predicted EI fragmentation pathway for the target molecule.

References

A Comparative Guide to Azaindole Isomers for Kinase Hinge Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.

The azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[1][2] The strategic placement of a nitrogen atom in the indole ring significantly influences the physicochemical properties and biological activity of the resulting molecule.[2][3][4] This guide provides a comparative analysis of the four positional isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—based on their performance in kinase binding and cellular assays.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory activity of azaindole isomers is highly dependent on the specific kinase target. While direct head-to-head comparisons of all four isomers in a single study are limited, the available data reveals distinct activity profiles for each isomer.[2] 7-azaindole is the most frequently utilized isomer in kinase inhibitor design, followed by 6-azaindole.[2][4]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of various azaindole derivatives against a selection of protein kinases. It is important to note that these are not always direct comparisons of the unsubstituted parent isomers but rather of derivatives from different studies.

Azaindole IsomerTarget KinaseIC50 (nM)Notes
7-Azaindole derivative VEGFR237-
GSK3βInactive-
c-Met2Positional isomer of a C-2 substituted derivative showed the same potency.[3]
Haspin14Compound 8l was identified as the most potent Haspin inhibitor.[5]
CDK9/CyclinTMicromolar to Nanomolar RangeCompounds 8g and 8h acted as dual inhibitors of CDK9/CyclinT and Haspin.[5]
6-Azaindole derivative VEGFR248-
GSK3β9-
5-Azaindole derivative VEGFR2~10-fold higher than 7-azaindoleThe exact IC50 value was not specified but was stated to be approximately 10-fold higher than the 7-azaindole analog.[1]
Cdc7Potent inhibitory activityIn a specific series of inhibitors, the 5-azaindole derivative was more potent and selective than the 4-, 6-, and 7-azaindole isomers.[2][3]
4-Azaindole derivative VEGFR2~10-fold higher than 7-azaindoleThe exact IC50 value was not specified but was stated to be approximately 10-fold higher than the 7-azaindole analog.[1]
c-Met20 and 70Two N-nitrobenzenesulfonyl-4-azaindole derivatives were identified as c-Met inhibitors with IC50 values of 70 and 20 nM.[3]
Qualitative and Semi-Quantitative Comparison for Other Kinases
Kinase TargetObservation
p38α MAP Kinase The 4-nitrogen of the 4-azaindole scaffold can form a critical hydrogen bond, leading to a considerable improvement in inhibitory potential compared to 5-azaindole analogs.[1]
Cdc7 Kinase In a specific series of inhibitors, the 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity compared to the corresponding 5-azaindole derivative.[1][2]

Kinase Hinge Binding Interactions

The primary mode of interaction for azaindole-based inhibitors with the kinase hinge region is through the formation of hydrogen bonds, mimicking the interaction of adenine.[6] The position of the nitrogen atom in the azaindole ring dictates the geometry of these interactions.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Azaindole Inhibitor backbone_NH Backbone N-H backbone_CO Backbone C=O N_pyridine N backbone_NH->N_pyridine H-bond acceptor N_pyrrole N-H N_pyrrole->backbone_CO

Figure 1: Generalized hydrogen bonding interactions of an azaindole inhibitor with the kinase hinge region.

7-azaindole, for instance, typically forms a bidentate hydrogen bond with the kinase hinge, where the pyrrolic N-H acts as a donor and the N7 atom acts as an acceptor.[1][7][8] This bidentate interaction is a key feature contributing to the high affinity of many 7-azaindole-based inhibitors.[7][8]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of azaindole-based kinase inhibitors are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro potency (IC50) of azaindole isomers against a target kinase.

1. Compound Preparation:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions to create a concentration gradient of the test compound.

2. Kinase Reaction:

  • In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

  • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the reaction at 30°C for 1 hour.

3. ATP Depletion and ADP Detection:

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction. Incubate at room temperature for 30 minutes.

4. Data Analysis:

  • Measure the luminescence using a plate reader.

  • Normalize the data to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

G A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP) C->D E Measure Luminescence D->E F IC50 Determination E->F

Figure 2: Experimental workflow for the ADP-Glo™ kinase assay.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general method for determining the binding kinetics and affinity (KD) of an azaindole inhibitor to a target kinase.

1. Kinase Immobilization:

  • Activate the surface of a sensor chip (e.g., CM5).

  • Inject the kinase to be immobilized over the activated surface.

  • Inject ethanolamine to deactivate any remaining active esters.[1]

2. Binding Analysis:

  • Inject a series of concentrations of the azaindole compound over the immobilized kinase surface to monitor association.

  • Flow running buffer over the surface to monitor the dissociation of the compound.[1]

3. Regeneration:

  • Inject a regeneration solution to remove any bound compound.

4. Data Analysis:

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]

X-ray Crystallography for Structural Analysis

This protocol outlines a general workflow for determining the three-dimensional structure of a kinase in complex with an azaindole inhibitor.

1. Protein Expression and Purification:

  • Express the target kinase in a suitable expression system (e.g., E. coli, insect cells).

  • Purify the kinase to high homogeneity using chromatography techniques.

2. Co-crystallization:

  • Mix the purified kinase with a molar excess of the azaindole inhibitor.

  • Screen a variety of crystallization conditions (e.g., pH, precipitant, temperature) to obtain protein-inhibitor co-crystals.

3. Data Collection and Structure Determination:

  • Expose the crystals to a high-intensity X-ray source to collect diffraction data.

  • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Refine the atomic model to fit the electron density map.

4. Structural Analysis:

  • Analyze the final structure to identify the specific binding mode of the azaindole inhibitor, including hydrogen bonding interactions with the kinase hinge region.

Conclusion

The choice of the azaindole isomer is a critical decision in the design of kinase inhibitors. While 7-azaindole is a widely used and often potent hinge binder, other isomers can offer superior activity and selectivity for specific kinase targets.[2] For example, 5-azaindole derivatives have shown promise for Cdc7 kinase, while 4-azaindole can be advantageous for targeting p38α MAP kinase.[1][2] Therefore, a comprehensive evaluation of multiple azaindole isomers is recommended during the lead optimization phase of drug discovery to identify the optimal scaffold for the desired target profile.

References

Validating Target Engagement for 7-Azaindole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two prominent methods for validating the target engagement of 7-azaindole-based compounds: the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition binding assays.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3][4][5] Its ability to form key hydrogen bonds within the ATP-binding site of kinases has led to the development of potent inhibitors for targets such as Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase (PI3K).[6][7][8][9][10] This guide will delve into the experimental validation of these interactions in a cellular context.

Comparative Analysis of Target Engagement Methods

The selection of a target engagement validation method depends on various factors, including the nature of the target, the required throughput, and the specific information sought (e.g., direct binding confirmation vs. broader selectivity profiling). Below is a comparison of CETSA and Kinobeads, two powerful and widely used techniques.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[11][12]A chemical proteomics approach that profiles the interaction of a compound with a panel of endogenous kinases based on competition with immobilized broad-spectrum kinase inhibitors.[13][14][15]
Format Can be performed on intact cells, cell lysates, or tissue samples.[2][12]Typically performed with cell or tissue lysates.[13]
Readout Western Blot, AlphaScreen, or Mass Spectrometry (Thermal Proteome Profiling).[16][17]Mass Spectrometry (typically quantitative).[14]
Information Provided Direct evidence of target binding in a cellular context; allows for the determination of cellular EC50 values (potency).[12][16]Target identification and selectivity profiling across a broad range of kinases; provides apparent dissociation constants (Kd,app) or IC50 values.[15][17]
Advantages Label-free, applicable to a wide range of soluble intracellular targets without modification of the compound.[11] Confirms target engagement in a physiological context (intact cells).Unbiased, broad-scale selectivity profiling against hundreds of endogenous kinases in a single experiment.[14][15] Can identify unexpected off-targets.
Limitations Lower throughput for Western Blot-based detection.[2] Not suitable for membrane proteins without adaptation. Requires a specific antibody for the target protein for Western Blot analysis.Indirectly measures binding through competition. Not suitable for allosteric inhibitors that do not compete with the immobilized ligands.[13] Requires specialized mass spectrometry equipment and expertise.

Quantitative Data for 7-Azaindole Compounds

Table 1: Biochemical and Cellular Potency of 7-Azaindole-Based CDK9 Inhibitors

CompoundTargetAssay TypeIC50 / EC50Reference
Cdk9-IN-12CDK9Biochemical5.41 nM[18]
Compound 21eCDK9Biochemical11 nM[10]
Azaindole 38CDK9Biochemical<10 nM[6]
Azaindole 39CDK9Biochemical<10 nM[6]

Table 2: Biochemical and Cellular Potency of 7-Azaindole-Based PI3K Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
Compound B13PI3KγBiochemical0.5 nM[8]
Compound 28PI3KγCellular40 nM[7]
FD2054PI3KαBiochemical1.1 nM[9][19]
FD2078PI3KαBiochemical1.5 nM[9][19]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol

This protocol is adapted from established CETSA procedures.[16][20]

1. Cell Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the 7-azaindole compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

2. Heating:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

3. Lysis:

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

4. Separation of Soluble Fraction:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

5. Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

6. Data Analysis:

  • Quantify the band intensities for the target protein at each temperature.

  • Normalize the intensities to the unheated control.

  • Plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

  • For isothermal dose-response experiments, plot the soluble protein fraction at a fixed temperature against the compound concentration to determine the EC50.

Kinobeads Competition Binding Protocol

This protocol is a generalized procedure based on published Kinobeads workflows.[13][14][15]

1. Lysate Preparation:

  • Harvest cultured cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysate.

2. Competition Binding:

  • Aliquot the cell lysate.

  • Add the 7-azaindole compound at various concentrations (or a vehicle control) to the lysate aliquots and incubate to allow for binding to the target kinases.

3. Kinobeads Incubation:

  • Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the binding of kinases that are not occupied by the test compound.

4. Enrichment and Washing:

  • Pellet the Kinobeads by centrifugation and discard the supernatant.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Digestion:

  • Elute the bound proteins from the beads.

  • Digest the eluted proteins into peptides using trypsin.

6. Mass Spectrometry Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins bound to the beads in each sample.

7. Data Analysis:

  • For each identified kinase, determine the relative amount bound to the beads in the presence of the compound compared to the vehicle control.

  • Plot the percentage of binding against the compound concentration to generate competition binding curves.

  • Fit the data to determine the IC50 or apparent dissociation constant (Kd,app) for the interaction between the compound and each kinase.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of 7-azaindole compounds, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis start Cells in Culture treatment Treat with 7-Azaindole Compound start->treatment heat Heat to various temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Soluble Fraction centrifugation->supernatant western Western Blot supernatant->western analysis Data Analysis (Melt Curve) western->analysis

CETSA Experimental Workflow

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_enrichment Kinase Enrichment cluster_analysis MS Analysis start Cell Lysis lysate Clarified Cell Lysate start->lysate incubation Incubate with 7-Azaindole Compound lysate->incubation kinobeads Add Kinobeads incubation->kinobeads wash Wash Beads kinobeads->wash elute Elute Bound Proteins wash->elute digest Tryptic Digest elute->digest ms LC-MS/MS digest->ms data_analysis Data Analysis (Competition Curves) ms->data_analysis CDK9_Signaling_Pathway cluster_cdk9 CDK9-Mediated Transcription Elongation PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII Paused RNA Polymerase II PTEFb->RNAPII Phosphorylation (Ser2) Active_RNAPII Active RNA Polymerase II RNAPII->Active_RNAPII Transcription Gene Transcription (e.g., anti-apoptotic genes) Active_RNAPII->Transcription Azaindole 7-Azaindole Inhibitor Azaindole->PTEFb Inhibition PI3K_Signaling_Pathway cluster_pi3k PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Signaling (Cell Survival, Proliferation) AKT->Downstream Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibition

References

A Head-to-Head Comparison of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.

The azaindole scaffold, a bioisostere of the indole ring system, is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors and other therapeutic agents. The strategic placement of a nitrogen atom in the benzene portion of the indole core gives rise to four distinct isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly subtle structural alteration can profoundly impact the physicochemical properties and biological activity of the resulting molecules. This guide provides a comprehensive head-to-head comparison of these four isomers, drawing upon available experimental data to inform rational drug design and development.

Comparative Biological Activity

The position of the nitrogen atom within the azaindole ring is a critical determinant of a compound's biological activity, influencing its binding affinity, selectivity, and overall pharmacological profile. While direct comparative studies of all four isomers in a single context are limited, the existing body of research reveals distinct activity profiles for each.

Kinase Inhibition

Azaindole derivatives have emerged as prominent kinase inhibitors, largely due to their ability to mimic the adenine hinge-binding motif of ATP.[1][2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.

A study focusing on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives based on the 5-azaindole scaffold exhibited potent inhibitory activity.[1][3][4] In contrast, the corresponding 4-, 6-, and 7-azaindole isomers displayed lower inhibitory activity and selectivity, suggesting that the nitrogen at the 5-position is optimal for interaction with the Cdc7 active site.[1][3][4]

Conversely, research aimed at developing inhibitors for the c-Met kinase identified potent compounds derived from 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1] Another study highlighted that the 4-nitrogen of the 4-azaindole scaffold forms a crucial hydrogen bond with Lys53 in the ATP binding site of p38α MAP kinase, leading to a significant enhancement in inhibitory potential compared to 5-azaindole analogs.[5]

In the context of VEGFR2 inhibition, a 7-azaindole derivative was found to be more potent than its 6-azaindole counterpart, while the 4- and 5-azaindole analogs were approximately 10-fold less active.[5] This underscores the target-specific nature of the optimal azaindole isomer.

dot

G cluster_0 General Kinase Inhibition Mechanism Azaindole Azaindole Scaffold Kinase Kinase Active Site (ATP-binding pocket) Azaindole->Kinase Competitive Binding (H-bond formation) Inhibition Inhibition of Phosphorylation Kinase->Inhibition ATP ATP ATP->Kinase Downstream Downstream Signaling & Cellular Processes Inhibition->Downstream Blocks

Caption: General mechanism of kinase inhibition by azaindole scaffolds.

Cytotoxicity in Cancer Cell Lines

The anticancer potential of azaindole derivatives is often assessed through cytotoxicity assays across various cancer cell lines. The efficacy of each isomer can differ significantly depending on the cell type and the specific substitutions on the azaindole core. For example, a study on N-alkyl-7-azaindoles demonstrated that increasing the alkyl chain length at the N-1 position of the 7-azaindole ring generally leads to enhanced cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines.[1]

Other Biological Activities

The utility of azaindole isomers extends beyond kinase inhibition and cancer therapy. In the realm of HIV-1 inhibition, a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that 4-azaindole and 7-azaindole analogs exhibited superior efficacy compared to the parent indole compound.[1] Conversely, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[1]

In the development of cannabinoid receptor 1 (CB1) allosteric modulators, it was found that 7-azaindole-2-carboxamides lost their ability to bind to the receptor, while 6-azaindole-2-carboxamides showed reduced binding affinity compared to their indole counterparts.[6] This indicates that for this particular target, the 7-azaindole scaffold is not a viable bioisosteric replacement for indole.[6]

Data Presentation

Table 1: Comparative Inhibitory Activity of Azaindole Isomers against Various Kinases

Azaindole IsomerTarget KinaseIC50 (nM)NotesReference(s)
4-Azaindole derivative p38α MAP KinasePotentForms a critical hydrogen bond with Lys53.[5]
c-MetLow nMPotent inhibitor.[1]
VEGFR2~10-fold higher than 7-azaindoleLess active compared to 7-azaindole.[5]
Cdc7Lower activity/selectivityLess effective than 5-azaindole for this target.[1][3][4]
5-Azaindole derivative Cdc7PotentOptimal for interacting with the Cdc7 active site.[1][3][4]
VEGFR2~10-fold higher than 7-azaindoleLess active compared to 7-azaindole.[5]
6-Azaindole derivative VEGFR248Potent, but less so than the 7-azaindole isomer.[5]
Cdc7Lower activity/selectivityLess effective than 5-azaindole for this target.[1][3][4]
7-Azaindole derivative VEGFR237Most potent among the tested isomers for this target.[5]
c-MetLow nMPotent inhibitor.[1]
Cdc7Lower activity/selectivityLess effective than 5-azaindole for this target.[1][3][4]

Table 2: Comparative Physicochemical and Other Biological Properties

Azaindole IsomerAqueous SolubilityMetabolic Stability (HLM)HIV-1 NNRTI EfficacyCB1 Allosteric ModulationReference(s)
4-Azaindole Enhanced38.5 to >100 minBetter than indoleNot specified
5-Azaindole Enhanced38.5 to >100 minReduced efficacyNot specified
6-Azaindole Enhanced38.5 to >100 minReduced efficacyReduced binding affinity[6]
7-Azaindole Enhanced38.5 to >100 minBetter than indoleLoss of binding ability[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of azaindole isomers.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase of interest (e.g., Cdc7, c-Met, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (4-, 5-, 6-, and 7-azaindole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the appropriate buffer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for a specified period.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Determine the IC50 value for each compound from the dose-response curve.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HEPG2)

  • Cell culture medium and supplements

  • Test compounds (4-, 5-, 6-, and 7-azaindole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[1]

dot

G cluster_1 General Experimental Workflow for Azaindole Evaluation Start Synthesis & Purification of Azaindole Isomers Step1 In Vitro Kinase Assays (e.g., ADP-Glo) Start->Step1 Step2 Cell-Based Assays (e.g., MTT for Cytotoxicity) Step1->Step2 Step3 ADME/Tox Profiling (Solubility, Metabolic Stability) Step2->Step3 Step4 In Vivo Efficacy Studies (Animal Models) Step3->Step4 End Lead Optimization & Candidate Selection Step4->End

Caption: General experimental workflow for the evaluation of azaindole isomers.

Conclusion

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers unequivocally demonstrates that the position of the nitrogen atom is a pivotal factor in determining their biological activity and pharmacological properties. While 7-azaindole is the most extensively studied isomer, particularly in the context of kinase inhibition, research has shown that other isomers can confer superior potency and selectivity for specific targets.[1] The choice of the optimal azaindole scaffold is, therefore, highly dependent on the therapeutic target and the desired pharmacological profile. This guide highlights the importance of considering all four isomers in the early stages of drug discovery to maximize the potential for identifying novel and effective therapeutic agents.

References

assessing the selectivity of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: While the initial topic of interest was the selectivity of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol derivatives, a comprehensive search of available literature did not yield specific experimental data for this exact scaffold. However, extensive research exists on the selectivity of various other pyrrolopyridine isomers, which are structurally related and provide valuable insights into the potential of this compound class. This guide, therefore, presents a comparative analysis of the selectivity of several classes of pyrrolopyridine derivatives against a range of biological targets, with a focus on protein kinases. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in this versatile heterocyclic scaffold.

Comparative Selectivity of Pyrrolopyridine Derivatives

The following tables summarize the in vitro potency and selectivity of various pyrrolopyridine derivatives against their primary targets and a selection of off-targets, as reported in the scientific literature.

Table 1: Selectivity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Compound IDPrimary TargetFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h FGFR7925712[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Selectivity of 1H-Pyrrolo[2,3-b]pyridine and 1H-Pyrazolo[3,4-b]pyridine Derivatives as c-Met Inhibitors

Compound IDScaffoldPrimary Targetc-Met IC50 (nM)ALK IC50 (nM)Reference
9 1H-Pyrrolo[2,3-b]pyridinec-Met22.8Moderate Inhibition[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 3: Selectivity of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Compound IDPrimary TargetFMS IC50 (nM)Off-Target Kinase PanelSelectivityReference
1e FMS60Not specifiedNot specified[3]
1r FMS3040 Kinase PanelSelective for FMS[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 4: Selectivity of Pyrrolo[2,3-d]pyrimidine Derivatives as Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors

Compound IDPrimary TargetCSF1R IC50 (nM)EGFR IC50 (nM)Selectivity (CSF1R vs EGFR)Reference
1 CSF1R12020-fold[4]
23 (m-methyl derivative) CSF1RActiveLow PotencyHigh[4]
25-28 (pyridyl derivatives) CSF1RGood ActivityLow PotencyHigh[4]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor selectivity. Below are generalized methodologies for key assays cited in the evaluation of pyrrolopyridine derivatives.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant kinase by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (pyrrolopyridine derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A "no inhibitor" control with DMSO alone should also be prepared.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compounds.

    • Add the purified kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Anti-Proliferative Assay

This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.

Materials:

  • Cancer cell lines relevant to the kinase target

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • 96-well clear-bottom plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate for a short period to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by pyrrolopyridine derivatives and a general workflow for assessing kinase inhibitor selectivity.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Differentiation, Survival Nucleus->Proliferation

Caption: The FGFR signaling cascade, often targeted by pyrrolopyridine inhibitors.[5]

Kinase_Selectivity_Workflow Compound Test Compound (Pyrrolopyridine Derivative) Primary_Screen Primary Screen: Inhibition of Target Kinase at a Single Concentration Compound->Primary_Screen Dose_Response Dose-Response Assay: Determine IC50 for Target Kinase Primary_Screen->Dose_Response Active Compounds Selectivity_Panel Selectivity Profiling: Screen against a Panel of Off-Target Kinases Dose_Response->Selectivity_Panel Data_Analysis Data Analysis: Compare IC50 values to determine selectivity Selectivity_Panel->Data_Analysis Lead_Candidate Lead Candidate Data_Analysis->Lead_Candidate Selective & Potent

Caption: A generalized workflow for assessing the selectivity of kinase inhibitors.

References

The Versatile 7-Azaindole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole core, a privileged scaffold in medicinal chemistry, has garnered significant attention from researchers in drug discovery and development. Its unique structural and electronic properties, particularly the ability of the pyridine nitrogen and pyrrole NH to form crucial hydrogen bonds with kinase hinge regions, have established it as a premier building block for a diverse range of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-azaindole analogs, focusing on their anticancer and kinase inhibitory activities, supported by experimental data and detailed protocols.

Anticancer Activity of 7-Azaindole Analogs

Recent studies have highlighted the potential of 7-azaindole derivatives as potent anticancer agents. The SAR of these compounds is often explored by modifying various positions on the 7-azaindole ring, with positions 1, 3, and 5 being particularly amenable to substitution.[1]

General Anticancer SAR

A 2023 review emphasized that substitutions with alkyl, aryl carboxamide, and heterocyclic rings are among the most successful strategies for enhancing anticancer activity.[1] Disubstitution on the 7-azaindole moiety is a common approach to generating novel and potent analogs.[1]

One study detailed the design and synthesis of a novel 7-azaindole analog, 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine (compound P1). This compound exhibited significant cytotoxicity against various cancer cell lines, with a particularly potent IC50 of 88.79 nM in HOS cells, while showing lower toxicity to normal cells.[2]

SAR_General_Anticancer cluster_scaffold 7-Azaindole Scaffold cluster_modifications Structural Modifications cluster_activity Biological Outcome Scaffold 7-Azaindole Core Pos1 Position 1 (e.g., Carboxamides) Scaffold->Pos1 Substitution at key positions Pos3 Position 3 (e.g., Aryl, Heterocycle) Scaffold->Pos3 Substitution at key positions Pos5 Position 5 (e.g., Amino derivatives) Scaffold->Pos5 Substitution at key positions Activity Enhanced Anticancer Activity Pos1->Activity Leads to Pos3->Activity Leads to Pos5->Activity Leads to

Kinase Inhibitory Activity

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors due to its excellent hinge-binding properties. Various analogs have been synthesized and evaluated against a range of kinases implicated in cancer and other diseases.

Erk5 Kinase Inhibitors

The extracellular signal-regulated kinase 5 (Erk5) signaling pathway is a crucial regulator of cancer cell proliferation. A series of novel 7-azaindole derivatives were designed and evaluated for their anti-proliferative activity in human lung cancer A549 cells. The SAR study revealed that a double bond on the piperidine ring and the nitrogen at the N7 position of the 7-azaindole were critical for activity.[3]

CompoundR GroupIC50 (µg/mL) against A549 cells
4a 4-fluorophenyl6.23
4h 3-methoxyphenyl8.52
5d 4-chlorophenyl7.33
5j 4-pyridyl4.56
XMD8-92 (Control) -5.36
Data sourced from a 2023 study on novel 7-azaindole derivatives as Erk5 inhibitors.[3]

Erk5_Signaling_Pathway MEKK2_3 MEKK2/3 MEK5 MEK5 MEKK2_3->MEK5 P Erk5 Erk5 MEK5->Erk5 P Nucleus Nucleus Erk5->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->Erk5 Inhibition

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. 7-Azaindole-1-carboxamides have emerged as a new class of potent PARP-1 inhibitors. A study evaluating a series of these compounds found that derivative 77l exhibited a significant potency with an IC50 of 0.07 µM. Another active compound, 77b , showed an IC50 of 0.27 µM.[4] These compounds demonstrated a promising profile for further development as anticancer agents.[5]

CompoundR GroupPARP-1 IC50 (µM)
77b 4-methylphenyl0.27
77l 3,4-dichlorophenyl0.07
Data from a study on 7-azaindole-1-carboxamides as PARP-1 inhibitors.[4]
PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. A novel series of 7-azaindole derivatives were discovered as potent PI3K inhibitors. The SAR studies indicated that the 7-azaindole scaffold forms two crucial hydrogen bonds with Val882 in the PI3K active site. Further optimization led to the development of both pan-PI3K and isoform-specific inhibitors. For instance, in a series of 7-azaindole isoindolinone-based inhibitors, compound 28 showed a cellular IC50 of 0.040 µM against PI3Kγ in THP-1 cells, with over 300-fold selectivity against other class I PI3K isoforms.

CompoundR GroupPI3Kγ IC50 (nM) (Biochemical)THP-1 IC50 (µM) (Cellular)
25 para-benzoic acid2.50.14
28 ortho-cyclopropyl benzoic acidN/A0.040
Data from a study on 7-azaindole isoindolinone-based PI3Kγ inhibitors.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibition

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6][7]

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole analogs and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with 7-azaindole analogs Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

CDK9/CyclinT Kinase Assay

This assay measures the ability of 7-azaindole analogs to inhibit the activity of the CDK9/CyclinT complex.

Principle: The assay quantifies the phosphorylation of a specific substrate by CDK9/CyclinT in the presence and absence of the inhibitor. The amount of phosphorylation is typically detected using methods like ADP-Glo™ Kinase Assay or by measuring the incorporation of radiolabeled phosphate.

Detailed Protocol (based on ADP-Glo™ Assay):

  • Reaction Setup: In a 96-well plate, add the test inhibitor (7-azaindole analog) at various concentrations.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the CDK substrate peptide.

  • Kinase Addition: Add the diluted CDK9/CyclinT enzyme to the wells containing the inhibitor.

  • Reaction Initiation: Add the master mix to all wells to start the kinase reaction. Include positive (no inhibitor) and blank (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then generate a luminescent signal using luciferase.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Haspin Kinase Assay

This assay evaluates the inhibitory effect of 7-azaindole analogs on Haspin kinase activity.

Principle: The assay measures the transfer of a phosphate group from ATP to a histone H3 substrate by Haspin kinase. Inhibition is quantified by the reduction in substrate phosphorylation.

Detailed Protocol (Radiometric):

  • Pre-incubation: Co-incubate the active recombinant Haspin kinase with the 7-azaindole analog at 30°C for 15 minutes.

  • Reaction Initiation: Add the histone H3 substrate and [γ-32P] ATP solution to initiate the kinase reaction. Incubate at 30°C for 15 minutes.

  • Reaction Termination and Separation: Transfer the reaction mixture onto p81 phosphocellulose paper. Wash the paper with phosphoric acid to remove unreacted [γ-32P] ATP.

  • Signal Measurement: Measure the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition at different compound concentrations and calculate the IC50 value.

Conclusion

The 7-azaindole scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationship studies consistently demonstrate that strategic modifications at key positions of the 7-azaindole ring can lead to potent and selective inhibitors of various kinases and other cancer-related targets. The data and protocols presented in this guide offer a comparative overview to aid researchers in the rational design and evaluation of new 7-azaindole analogs with improved therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, a heterocyclic aromatic compound, tailored for researchers, scientists, and drug development professionals.

The proper disposal of laboratory chemicals is a critical aspect of responsible research. Adherence to established protocols not only prevents potential environmental contamination but also safeguards the health and safety of laboratory personnel. This document outlines the necessary precautions, handling instructions, and disposal workflow for this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific hazards of this compound are not extensively documented in readily available safety data sheets (SDS), but due to its chemical nature as a heterocyclic aromatic alcohol, caution is advised.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye ProtectionSafety glasses or gogglesTo protect against accidental splashes or dust.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
Body ProtectionLaboratory coatTo protect skin and clothing from contamination.
Respiratory ProtectionUse in a well-ventilated area or fume hoodTo avoid inhalation of any potential dust or vapors.

Handling Procedures:

  • Avoid generating dust when handling the solid material.

  • Ensure adequate ventilation in the workspace.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Segregation

Clearly identify the waste as "this compound." It is crucial to segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[5] Store it separately from incompatible materials such as strong oxidizing agents.

Step 2: Containment and Labeling

Place the waste in a suitable, well-sealed, and clearly labeled container.[6][7] The container must be compatible with the chemical. The original container is often a suitable choice if it is in good condition.[7] The label should include:

  • The full chemical name: this compound

  • The words "Hazardous Waste"

  • The date the waste was first added to the container

  • The primary hazards associated with the chemical (e.g., "Toxic," "Irritant" - as a precaution)

Step 3: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7] This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6] Provide them with a complete inventory of the waste. All hazardous wastes must be disposed of through an authorized hazardous waste collection program.[3]

Step 5: Decontamination of Empty Containers

If the original container is to be disposed of as non-hazardous waste, it must be thoroughly decontaminated. For a container that held a potentially hazardous chemical, it is best practice to triple rinse it with a suitable solvent.[3][5] The rinsate (the rinse liquid) must be collected and disposed of as hazardous waste.[5] After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Is the original container empty? A->I C Is this the original container? B->C D Transfer to a compatible, sealed, and labeled hazardous waste container. C->D No E Ensure container is properly labeled as 'Hazardous Waste' C->E Yes D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Contact EHS for pickup and disposal F->G H End: Proper Disposal G->H J Triple rinse with appropriate solvent I->J Yes K Collect rinsate as hazardous waste J->K L Deface label and dispose of empty container as non-hazardous waste J->L K->D

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

Personal protective equipment for handling (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Operational Plan: Step-by-Step Handling Procedures

Given that the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with caution, employing stringent safety protocols to minimize exposure.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A chemical fume hood is required for all procedures that may generate dust, aerosols, vapors, or mists.

2. Personal Protective Equipment (PPE):

  • A comprehensive selection of PPE is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][3] See the table below for a detailed summary.

3. Handling Procedures:

  • Avoid contact with skin and eyes.[4][5]

  • Avoid the formation of dust and aerosols.[4]

  • Obtain special instructions before use.[4]

  • Do not breathe vapors, mist, or gas.[4]

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.[4][5]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Keep the container tightly closed to prevent contamination and potential reactions.[4][5]

Personal Protective Equipment (PPE) Summary

PPE CategorySpecifications
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required. A face shield should be used if there is a risk of splashes.[4][6]
Hand Protection Handle with gloves. Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and disposed of after use in accordance with laboratory practices.[4][5][7]
Skin and Body Protection Wear a flame-retardant lab coat and impervious clothing. Ensure shoes cover the entire foot.[4][6][7]
Respiratory Protection In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.[2][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]

  • Contaminated Packaging Disposal: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or via controlled incineration for combustible materials.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_dispose_ppe cleanup_wash Wash Hands cleanup_dispose_ppe->cleanup_wash

References

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Retrosynthesis Analysis

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Reactant of Route 1
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
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(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.